Product packaging for Ioxitalamic acid(Cat. No.:CAS No. 28179-44-4)

Ioxitalamic acid

Cat. No.: B1672093
CAS No.: 28179-44-4
M. Wt: 643.94 g/mol
InChI Key: OLAOYPRJVHUHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iooxitalamic acid is an organoiodine compound that is 2,4,6-triiodobenzoic acid substituted by an acetylamino group at position 3 and a (2-hydroxyethyl)carbamoyl group at position 5. It is used as a contrast medium. It has a role as a xenobiotic, an environmental contaminant and a radioopaque medium. It is a dicarboxylic acid monoamide, a member of acetamides, an organoiodine compound and a member of benzoic acids.
Ioxitalamate is an ionic iodinated contrast medium. It is a first-generation contrast media formed by an ionic monomer with a high osmolarity of 1500-1800 mOsm/kg. Ioxitalamic acid in the salt forms of sodium and meglumine was developed by Liebel-Flarshem Canada Inc and approved by Health Canada in 1995. Until the last review in 2015, this drug is still available in the market.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11I3N2O5 B1672093 Ioxitalamic acid CAS No. 28179-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAOYPRJVHUHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11I3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33954-26-6 (hydrochloride salt), 29288-99-1 (meglumine ioxithalamate salt/solvate)
Record name Ioxitalamic acid [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028179444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60182457
Record name Ioxitalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Ioxitalamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

28179-44-4
Record name Ioxitalamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28179-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ioxitalamic acid [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028179444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ioxitalamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ioxitalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ioxitalamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOXITALAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967RDI7Z6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ioxitalamic Acid: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxitalamic acid, a first-generation ionic iodinated contrast medium, has been a subject of interest in medical imaging for decades. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. Detailed experimental protocols for its synthesis are presented, and quantitative data are summarized for easy reference. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and diagnostic imaging.

Chemical Structure and Identification

This compound, chemically known as 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid, is an organoiodine compound.[1][2] Its structure is based on a 2,4,6-triiodobenzoic acid core, substituted with an acetylamino group at the third position and a (2-hydroxyethyl)carbamoyl group at the fifth position.[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid[1][3]
CAS Number28179-44-4[1][3]
Molecular FormulaC₁₂H₁₁I₃N₂O₅[1][3]
InChI KeyOLAOYPRJVHUHCF-UHFFFAOYSA-N[3][4]
Canonical SMILESCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I[4]
SynonymsAcide ioxitalamique, Acido ioxitalamico, Ioxithalamic acid, Telebrix, Vasobrix[3][4]

Physicochemical Properties

This compound's utility as a contrast agent is directly related to its physicochemical properties, particularly its high iodine content and water solubility.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight643.94 g/mol [1][3]
Melting Point349 °C[1]
SolubilitySoluble in water[1][3]
OsmolarityHigh (1500-1800 mOsm/kg)[1][2]

Mechanism of Action

This compound functions as a radiopaque contrast medium. Its mechanism of action is based on the high atomic number of the iodine atoms within its structure. These iodine atoms absorb X-rays, increasing the attenuation of the X-ray beam as it passes through the body. This differential absorption enhances the contrast of tissues and fluids, allowing for better visualization of anatomical structures during diagnostic imaging procedures.[3] It is considered pharmacologically inert, with its effect being purely physical.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common method starts from 5-nitroisophthalic acid, involving a series of chemical transformations.[3] Another documented method utilizes methyl 5-nitroisophthalate as the starting material.[1]

Experimental Protocol: Synthesis from 5-Nitroisophthalic Acid

A typical synthesis pathway from 5-nitroisophthalic acid involves the following key steps: esterification, amidation, reduction, iodination, and acetylation.[3]

Step 1: Esterification of 5-Nitroisophthalic Acid

  • Objective: To produce 5-nitroisophthalic acid monoethyl ester.

  • Procedure: 5-nitroisophthalic acid is reacted with ethanol in the presence of a strong acid catalyst. The reaction is followed by a controlled hydrolysis to yield the monoethyl ester.

Step 2: Amidation

  • Objective: To introduce the (2-hydroxyethyl)carbamoyl group.

  • Procedure: The monoethyl ester of 5-nitroisophthalic acid is reacted with 2-aminoethanol (ethanolamine) to form the corresponding amide.

Step 3: Reduction of the Nitro Group

  • Objective: To convert the nitro group to an amino group.

  • Procedure: The nitro-substituted intermediate is reduced to 5-amino-N-(2-hydroxyethyl)-isophthalamic acid. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[1]

Step 4: Iodination

  • Objective: To introduce three iodine atoms onto the benzene ring.

  • Procedure: The amino-substituted intermediate is treated with an iodinating agent, such as iodine monochloride (ICl), in an aqueous solution to yield 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid.[1]

Step 5: Acetylation

  • Objective: To introduce the acetylamino group.

  • Procedure: The amino group of the triiodinated intermediate is acetylated using acetic anhydride to produce the final product, this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of this compound starting from 5-nitroisophthalic acid.

G Synthesis of this compound A 5-Nitroisophthalic Acid B 5-Nitroisophthalic Acid Monoethyl Ester A->B Esterification C 5-Nitro-N-(2-hydroxyethyl) -isophthalamic Acid B->C Amidation D 5-Amino-N-(2-hydroxyethyl) -isophthalamic Acid C->D Reduction E 5-Amino-N-(2-hydroxyethyl) -2,4,6-triiodoisophthalamic Acid D->E Iodination F This compound E->F Acetylation

Caption: Synthesis workflow of this compound.

Analytical Methods

The determination of this compound in various matrices, such as environmental water samples, is often performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the quantification of iodinated contrast media. A direct-injection LC-MS/MS method allows for the analysis of aqueous samples with minimal sample preparation, typically only requiring filtration.

Pharmacokinetics and Metabolism

This compound is characterized by its rapid renal excretion.[3] It has a biological half-life of approximately 1.1 hours.[1] The compound is largely unmetabolized in the body and is eliminated unchanged.[1] Protein binding of this compound in plasma is minimal.[3]

Conclusion

This compound remains a significant compound in the field of medical diagnostics. Its well-characterized chemical structure and physicochemical properties are fundamental to its function as a contrast agent. The synthetic pathways, while established, offer opportunities for process optimization. This guide provides a foundational understanding for professionals engaged in the research and development of contrast media and related pharmaceutical compounds.

References

Synthesis of Ioxitalamic Acid: An In-depth Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ioxitalamic acid, a widely used iodinated contrast agent. The following sections detail the chemical pathway, experimental protocols, and analytical characterization for the laboratory-scale synthesis of this compound for research purposes.

Overview of the Synthetic Pathway

This compound is chemically known as 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid.[1] Its synthesis is a multi-step process commencing from 5-nitroisophthalic acid. The overall synthetic route involves four key transformations:

  • Amidation: Selective amidation of one of the carboxylic acid groups of 5-nitroisophthalic acid with ethanolamine.

  • Reduction: Reduction of the nitro group to an amine.

  • Iodination: Introduction of three iodine atoms onto the benzene ring.

  • Acetylation: Acetylation of the newly formed amino group.

This pathway is an established method for producing this compound and related iodinated contrast agents.

Experimental Protocols

The following protocols are derived from established synthetic methods and provide a detailed procedure for each step in the synthesis of this compound.

Step 1: Synthesis of 5-nitro-N-(2-hydroxyethyl)isophthalamic acid (Compound II)

This initial step involves the selective amidation of 5-nitroisophthalic acid (Compound I) with ethanolamine.

Reaction Scheme:

G I 5-Nitroisophthalic Acid (I) II 5-nitro-N-(2-hydroxyethyl)isophthalamic acid (II) I->II Methanol, Heat ethanolamine Ethanolamine ethanolamine->II

Figure 1: Amidation of 5-nitroisophthalic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Nitroisophthalic acid211.1342.2 g0.2
Ethanolamine61.0830.5 g0.5
Methanol-250 mL-
Hydrochloric acid (conc.)-As needed-
Distilled water-As needed-

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 5-nitroisophthalic acid (42.2 g, 0.2 mol) and methanol (250 mL).

  • Stir the suspension and add ethanolamine (30.5 g, 0.5 mol).

  • Heat the reaction mixture to 50°C and maintain stirring for 48 hours.

  • After the reaction is complete, distill off a portion of the methanol under reduced pressure.

  • To the remaining residue, add 200 mL of distilled water and stir.

  • Acidify the mixture to a pH of 1 with concentrated hydrochloric acid. This will cause a solid to precipitate.

  • Allow the suspension to stand, then collect the solid product by filtration.

  • Wash the filter cake with distilled water and dry to obtain 5-nitro-N-(2-hydroxyethyl)isophthalamic acid (Compound II).

Step 2: Synthesis of 5-amino-N-(2-hydroxyethyl)isophthalamic acid (Compound III)

The nitro group of Compound II is reduced to an amino group via catalytic hydrogenation.

Reaction Scheme:

G II 5-nitro-N-(2-hydroxyethyl)isophthalamic acid (II) III 5-amino-N-(2-hydroxyethyl)isophthalamic acid (III) II->III NaOH(aq), Heat H2_PdC H2, Pd/C H2_PdC->III

Figure 2: Reduction of the nitro group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-nitro-N-(2-hydroxyethyl)isophthalamic acid (II)254.2050.8 g0.2
Sodium hydroxide40.008.0 g0.2
5% Palladium on carbon (Pd/C)-4.0 g-
Hydrogen gas-As needed-
Hydrochloric acid (conc.)-As needed-
Distilled water-200 mL-

Procedure:

  • In a suitable hydrogenation reactor, dissolve 5-nitro-N-(2-hydroxyethyl)isophthalamic acid (50.8 g, 0.2 mol) in a solution of sodium hydroxide (8.0 g, 0.2 mol) in 200 mL of distilled water.

  • Add 4.0 g of 5% Pd/C catalyst to the solution.

  • Pressurize the reactor with hydrogen gas and heat to 75°C.

  • Maintain the reaction under normal pressure with continuous stirring for 10 hours.

  • After the reaction is complete, cool the mixture and filter to remove the Pd/C catalyst.

  • Wash the catalyst with distilled water and combine the filtrates.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 1. The product, 5-amino-N-(2-hydroxyethyl)isophthalamic acid (Compound III), will precipitate and can be used in the next step without further purification.

Step 3: Synthesis of 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid (Compound IV)

The aromatic ring of Compound III is tri-iodinated using iodine monochloride.

Reaction Scheme:

G III 5-amino-N-(2-hydroxyethyl)isophthalamic acid (III) IV 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid (IV) III->IV NaCl(aq), Heat ICl Iodine Monochloride ICl->IV

Figure 3: Iodination of the aromatic ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-amino-N-(2-hydroxyethyl)isophthalamic acid (III)(from previous step)~0.2-
Iodine monochloride (ICl)162.3699.0 g0.61
Sodium chloride58.4435.1 g0.6
Distilled water-300 mL-

Procedure:

  • Prepare an iodine monochloride solution by dissolving iodine monochloride (99.0 g, 0.61 mol) in 300 mL of a 2M aqueous sodium chloride solution.

  • Take the aqueous solution of 5-amino-N-(2-hydroxyethyl)isophthalamic acid (Compound III) from the previous step and heat it to 60°C.

  • While stirring, add the iodine monochloride solution.

  • Increase the temperature to 80°C and continue stirring for 2 hours to complete the reaction.

  • Cool the reaction mixture to 15°C. The product will precipitate.

  • Collect the solid by filtration, wash with distilled water, and dry to obtain 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid (Compound IV).

Step 4: Synthesis of this compound (Compound V)

The final step is the acetylation of the amino group of Compound IV.

Reaction Scheme:

G IV 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid (IV) V This compound (V) IV->V H2SO4 (cat.), Heat Ac2O Acetic Anhydride Ac2O->V

Figure 4: Acetylation to form this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid (IV)601.89120.4 g0.2
Acetic anhydride102.09400 mL-
Sulfuric acid (conc.)-2 mL-
Methanol-400 mL-
Sodium hydroxide (5M aq.)-90 mL-
Distilled water-300 mL-

Procedure:

  • In a reaction flask, suspend 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid (120.4 g, 0.2 mol) in acetic anhydride (400 mL).

  • With stirring, carefully add concentrated sulfuric acid (2 mL).

  • Heat the mixture to 80°C and maintain for 4 hours.

  • After the reaction, remove the excess acetic anhydride by distillation under reduced pressure.

  • Dissolve the residue in methanol (400 mL) and then add distilled water (300 mL).

  • While stirring, add 5M aqueous sodium hydroxide solution (90 mL).

  • The final product, this compound, can be isolated by appropriate workup and purification, such as recrystallization.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used to assess the purity of the final product.

Analytical Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water with a phosphoric acid buffer
Detection UV at 210 nm
Flow Rate 1.0 mL/min

This method is suitable for separating this compound from potential impurities and starting materials. For Mass-Spec (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The expected chemical shifts will be characteristic of the substituted tri-iodinated benzene ring and the attached side chains.

Mass Spectrometry (MS)

The molecular weight of this compound can be confirmed by mass spectrometry. The exact mass is 643.7802 g/mol .[3]

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a logical progression of well-defined chemical reactions. The overall workflow can be visualized as a linear sequence of synthesis and purification steps.

G cluster_synthesis Synthesis Workflow cluster_purification Purification and Analysis start Start: 5-Nitroisophthalic Acid amidation Step 1: Amidation with Ethanolamine start->amidation reduction Step 2: Catalytic Hydrogenation amidation->reduction iodination Step 3: Iodination with ICl reduction->iodination acetylation Step 4: Acetylation with Acetic Anhydride iodination->acetylation end_product Final Product: this compound acetylation->end_product purification Purification (e.g., Recrystallization) end_product->purification hplc HPLC Analysis purification->hplc nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms

Figure 5: Overall workflow for the synthesis and analysis of this compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound for research applications. Researchers should always adhere to standard laboratory safety practices when handling the chemicals involved in this synthesis.

References

Ioxitalamic Acid: A Technical Deep Dive into its Mechanism of Action as a Contrast Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxitalamic acid is a tri-iodinated, ionic, monomeric, first-generation radiographic contrast agent. It is a water-soluble derivative of benzoic acid, utilized in various diagnostic imaging procedures such as angiography, urography, and computed tomography (CT) to enhance the visualization of vascular structures and organs. This in-depth technical guide elucidates the core mechanism of action of this compound, its physicochemical and pharmacokinetic properties, and the molecular pathways associated with its primary adverse effect, contrast-induced nephropathy (CIN).

Core Mechanism of Action: X-Ray Attenuation

The fundamental principle behind the efficacy of this compound as a contrast agent lies in its ability to attenuate X-rays. The high atomic number of the three iodine atoms covalently bound to the benzene ring core results in a significantly greater absorption of X-ray photons compared to the surrounding soft tissues. This differential absorption enhances the contrast of the structures in which the agent is distributed, primarily the vascular system and the urinary tract, allowing for their clear delineation during radiographic examinations.

The process of X-ray attenuation by this compound is a direct physical interaction and does not involve any pharmacological receptor-mediated effects. The degree of contrast enhancement is directly proportional to the concentration of iodine in the tissue of interest.

Physicochemical and Pharmacokinetic Properties

The clinical utility and safety profile of this compound are dictated by its physicochemical and pharmacokinetic characteristics. As a high-osmolarity contrast medium, its properties influence its distribution, tolerability, and excretion.

Data Presentation: Physicochemical and Pharmacokinetic Parameters
PropertyValueSource
Classification Ionic, Monomeric, High-Osmolarity Contrast Medium[1]
Molecular Formula C12H11I3N2O5[2]
Molecular Weight 643.94 g/mol [1]
Formulation (Telebrix 30 Meglumine) 300 mg Iodine/mL
Osmolality (Telebrix 30 Meglumine) 1710 mOsm/kg
Viscosity (Telebrix 30 Meglumine) at 20°C 10.2 mPa.s
Viscosity (Telebrix 30 Meglumine) at 37°C 5.3 mPa.s
Plasma Protein Binding < 5%[3]
Volume of Distribution (Human) 194 mL/kg
Elimination Half-life (Human) 1.1 hours
Total Clearance (Human) 120 mL/min
Route of Elimination Primarily renal (glomerular filtration)

Experimental Protocols

Determination of this compound in Human Plasma by High-Performance Liquid Chromatography (HPLC)

While a specific detailed protocol for this compound was not available in the searched literature, a representative HPLC method for the quantification of a similar iodinated contrast agent, iodixanol, in human plasma is described below. This method can be adapted for this compound with appropriate validation.[4]

1. Sample Preparation:

  • To 300 µL of human plasma, add 20 µL of an internal standard solution (e.g., iohexol, 1 mg/mL).

  • Add 30 µL of 20% (v/v) perchloric acid to precipitate plasma proteins.

  • Vortex mix the sample and then neutralize with 10 µL of 5M potassium carbonate.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for HPLC analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 EPS analytical column (3 µm particle size, 150 mm x 4.6 mm).

  • Mobile Phase: A gradient of 0.1% (w/v) sodium formate buffer and acetonitrile.

  • Flow Rate: As optimized for appropriate separation.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength optimized for this compound (e.g., 254 nm for iodixanol).

3. Quantification:

  • Construct a calibration curve using known concentrations of this compound in plasma.

  • The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Plasma Protein Binding by Equilibrium Dialysis

The following is a general protocol for determining the plasma protein binding of a drug, which is applicable to this compound. This method utilizes a rapid equilibrium dialysis (RED) device.[5][6]

1. Materials:

  • Rapid Equilibrium Dialysis (RED) device with a semipermeable membrane.

  • Human plasma.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • This compound solution of known concentration.

  • Internal standard solution.

  • Acetonitrile for protein precipitation.

  • LC-MS/MS system for analysis.

2. Procedure:

  • Place the human plasma containing the test concentration of this compound into one chamber of the RED device.

  • Add PBS to the other chamber.

  • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4 hours).

  • After incubation, take aliquots from both the plasma and buffer chambers.

  • Add an equal volume of the corresponding matrix (buffer to the plasma aliquot and plasma to the buffer aliquot) to nullify any matrix effects during analysis.

  • Precipitate the proteins by adding acetonitrile containing an internal standard.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS.

3. Calculation of Unbound Fraction (fu):

  • The fraction of unbound drug is calculated as the ratio of the concentration of this compound in the buffer chamber to the concentration in the plasma chamber.

Mandatory Visualizations

Mechanism of X-Ray Attenuation

XRay X-Ray Beam Tissue Soft Tissue XRay->Tissue Low Attenuation Ioxitalamic This compound (High Iodine Concentration) XRay->Ioxitalamic High Attenuation Detector X-Ray Detector Tissue->Detector High Signal Ioxitalamic->Detector Low Signal Image Radiographic Image (High Contrast) Detector->Image

Caption: X-Ray attenuation by this compound leading to enhanced image contrast.

Pharmacokinetic Workflow of this compound

cluster_body Body Compartments IV_Admin Intravenous Administration Plasma Plasma (Low Protein Binding <5%) IV_Admin->Plasma Distribution Interstitial Interstitial Fluid Plasma->Interstitial Equilibrium Kidney Kidney (Glomerular Filtration) Plasma->Kidney Clearance Urine Urine (Excretion) Kidney->Urine

Caption: Pharmacokinetic pathway of intravenously administered this compound.

Signaling Pathways in Contrast-Induced Nephropathy (CIN)

The primary dose-limiting toxicity of this compound is contrast-induced nephropathy (CIN), an acute kidney injury following the administration of contrast media. The pathophysiology is multifactorial, involving direct tubular toxicity, renal vasoconstriction, and oxidative stress.

Oxidative Stress and Apoptosis in CIN

cluster_ros Oxidative Stress cluster_pathways Cellular Pathways CM This compound (Contrast Medium) ROS Increased Reactive Oxygen Species (ROS) CM->ROS Nrf2 Nrf2 Pathway (Antioxidant Response) ROS->Nrf2 Inhibition SIRT1 SIRT1/PGC-1α Pathway (Mitochondrial Protection) ROS->SIRT1 Inhibition Apoptosis Apoptosis Signaling (e.g., Caspase-3 activation) ROS->Apoptosis Activation Tubular_Cell Renal Tubular Cell Injury and Apoptosis Nrf2->Tubular_Cell Protective Effect (Inhibited) SIRT1->Tubular_Cell Protective Effect (Inhibited) Apoptosis->Tubular_Cell

Caption: Key signaling pathways involved in this compound-induced nephrotoxicity.

Conclusion

This compound serves as an effective radiographic contrast agent due to the high X-ray attenuating properties of its constituent iodine atoms. Its clinical performance is characterized by its high osmolarity, rapid distribution in the extracellular fluid, and efficient renal excretion. The primary safety concern is the potential for contrast-induced nephropathy, which is mechanistically linked to oxidative stress and direct cellular toxicity in the renal tubules. A thorough understanding of these mechanisms is crucial for the development of safer contrast agents and for the implementation of effective preventative strategies in clinical practice.

References

The In Vivo Journey of Ioxitalamic Acid: A Deep Dive into its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of ioxitalamic acid, a widely used iodinated contrast medium. By synthesizing available data, this document aims to be a valuable resource for researchers and professionals involved in drug development and diagnostic imaging.

This compound, a tri-iodinated benzoic acid derivative, is essential for enhancing the visualization of internal structures in X-ray-based imaging. Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for its safe and effective clinical use.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound are characterized by its rapid distribution and elimination, primarily in an unchanged form. The following tables summarize the key quantitative parameters gathered from various in-vivo studies.

Table 1: Key Pharmacokinetic Parameters of this compound in Various Species
ParameterHumanRabbitRatMouseSource
Elimination Half-Life (t½) 1.1 hours~45 minutes< 2 hours-[1][2][3]
Volume of Distribution (Vd) 194 ml/kg20-26% of body weight--[1][2]
Total Clearance 120 ml/min---[1]
Oral Absorption Rate 0.4%---[4]
Urinary Excretion (24h) >80% (intravascular)---[3]
Protein Binding <5%---[3]
Table 2: Toxicological Data for this compound
ParameterSpeciesValueRoute of AdministrationSource
LD50 Mouse>5 g/kgOral[3]
In vitro IC50 (Cytotoxicity) Human Kidney 2 (HK-2) cells~30 mg/ml-[3]

In-Depth Look at ADME

Absorption

When administered intravascularly, this compound is immediately and completely bioavailable.[1] In contrast, its enteral absorption is minimal.[1] A study in human volunteers demonstrated that after a large oral dose, only about 0.4% is absorbed, with the vast majority passing through the gastrointestinal tract unabsorbed.[4] However, in cases of intestinal perforation, complete absorption can occur.[1]

Distribution

Following intravascular injection, this compound rapidly distributes into the intravascular and interstitial spaces.[1] The volume of distribution has been reported to be 194 ml/kg in humans and between 20% and 26% of body weight in rabbits.[1][2] Studies in rabbits have shown that renal cortical concentrations are significantly higher than in the medulla or papilla, and this accumulation persists longer than plasma concentrations.[2]

Metabolism
Excretion

The primary route of elimination for intravascularly administered this compound is through renal excretion via glomerular filtration, without tubular reabsorption or secretion.[1] Over 80% of the administered dose is excreted in the urine within 24 hours.[3] In individuals with normal renal function, the elimination half-life is approximately 1.1 hours.[1] In cases of renal impairment, alternative elimination pathways, including biliary, salivary, sudoral (sweat), and colic (colon) routes, become more prominent.[1] When administered orally without gastrointestinal perforation, elimination is almost entirely through the feces.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols from key in vivo studies on this compound.

Comparative Pharmacokinetic Study in Rabbits
  • Objective: To compare the pharmacokinetics and renal accumulation of this compound, ioxaglic acid, and iohexol.

  • Animal Model: Male and female New Zealand rabbits.

  • Dosing:

    • Bolus Injection: A single intravenous bolus injection of 5 ml/kg.

    • Continuous Infusion: A continuous intravenous infusion at a rate of 2.5 ml/kg/hour for four hours.

  • Sample Collection:

    • Animals receiving the bolus injection were euthanized at 2, 8, and 24 hours post-injection.

    • Animals receiving the continuous infusion were euthanized 30 minutes after the end of the infusion.

    • Plasma and tissue samples were collected for analysis.

  • Analytical Method: Plasma and tissue concentrations of the contrast agents were determined using High-Performance Liquid Chromatography (HPLC).[2]

Enteral Absorption Study in Humans
  • Objective: To determine the rate of enteral absorption of ioxitalamate.

  • Study Population: 10 healthy human volunteers.

  • Dosing: A single oral dose of 100 ml of meglumine ioxitalamate solution, which is equivalent to 30 g of iodine.

  • Sample Collection: Urine was collected over a 24-hour period.

  • Analytical Method: The total amount of iodine excreted in the urine was measured to calculate the absorption rate.[4]

Preclinical Evaluation in Rodents
  • Objective: To assess the basic pharmacokinetic and toxicological profile of this compound.

  • Animal Models: Rats and mice.

  • Pharmacokinetics (Rats): The plasma half-life was determined following administration.

  • Toxicology (Mice): The median lethal dose (LD50) was determined following oral administration.[3]

  • In vivo Toxicity (Rats): A study in rats demonstrated that the administration of this compound led to a significant increase in serum urea and creatinine levels, indicating potential nephrotoxicity at certain doses.[3]

Visualizing the In Vivo Fate of this compound

The following diagrams, generated using the DOT language, illustrate the key processes involved in the pharmacokinetics of this compound.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Intravascular\nAdministration Intravascular Administration Systemic\nCirculation Systemic Circulation Intravascular\nAdministration->Systemic\nCirculation 100% Bioavailability Oral\nAdministration Oral Administration Oral\nAdministration->Systemic\nCirculation ~0.4% Absorption Fecal\n(Oral Dose) Fecal (Oral Dose) Oral\nAdministration->Fecal\n(Oral Dose) >99% Unabsorbed Interstitial\nSpace Interstitial Space Systemic\nCirculation->Interstitial\nSpace No Significant\nMetabolism No Significant Metabolism Systemic\nCirculation->No Significant\nMetabolism Renal\n(Glomerular Filtration) Renal (Glomerular Filtration) Systemic\nCirculation->Renal\n(Glomerular Filtration) Primary Route Alternative Routes\n(Renal Impairment) Alternative Routes (Renal Impairment) Systemic\nCirculation->Alternative Routes\n(Renal Impairment) Tissues Tissues Interstitial\nSpace->Tissues

Caption: ADME pathway of this compound.

Experimental_Workflow cluster_animal_studies In Vivo Animal Study cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Interpretation Animal Model\n(e.g., Rabbit, Rat) Animal Model (e.g., Rabbit, Rat) Dosing\n(IV Bolus or Infusion) Dosing (IV Bolus or Infusion) Animal Model\n(e.g., Rabbit, Rat)->Dosing\n(IV Bolus or Infusion) Blood Samples\n(Time Points) Blood Samples (Time Points) Dosing\n(IV Bolus or Infusion)->Blood Samples\n(Time Points) Tissue Samples\n(e.g., Kidney) Tissue Samples (e.g., Kidney) Dosing\n(IV Bolus or Infusion)->Tissue Samples\n(e.g., Kidney) Urine/Feces\n(Excretion) Urine/Feces (Excretion) Dosing\n(IV Bolus or Infusion)->Urine/Feces\n(Excretion) Sample Preparation\n(e.g., Protein Precipitation) Sample Preparation (e.g., Protein Precipitation) Blood Samples\n(Time Points)->Sample Preparation\n(e.g., Protein Precipitation) Tissue Samples\n(e.g., Kidney)->Sample Preparation\n(e.g., Protein Precipitation) Urine/Feces\n(Excretion)->Sample Preparation\n(e.g., Protein Precipitation) Analytical Method\n(e.g., HPLC) Analytical Method (e.g., HPLC) Sample Preparation\n(e.g., Protein Precipitation)->Analytical Method\n(e.g., HPLC) Pharmacokinetic\nModeling Pharmacokinetic Modeling Analytical Method\n(e.g., HPLC)->Pharmacokinetic\nModeling Parameter\nCalculation\n(t½, Vd, CL) Parameter Calculation (t½, Vd, CL) Pharmacokinetic\nModeling->Parameter\nCalculation\n(t½, Vd, CL)

References

In-Depth Technical Guide to the Physical and Chemical Properties of Ioxitalamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxitalamic acid is a tri-iodinated benzoic acid derivative widely utilized as a contrast medium in diagnostic imaging, particularly for X-ray and computed tomography (CT) scans.[1][2] Its primary function is to enhance the visibility of internal bodily structures by opacifying them to X-rays. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, presenting quantitative data, and outlining its mechanism of action.

Chemical Identity

This compound is chemically known as 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid.[2][3][4] It is an organoiodine compound and a member of the acetamides and benzoic acids.[3][5]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid[2][3][4]
CAS Number28179-44-4[2]
Molecular FormulaC₁₂H₁₁I₃N₂O₅[3][4][5]
Molecular Weight643.94 g/mol [3][4][5]
Canonical SMILESCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I[3][4]
InChI KeyOLAOYPRJVHUHCF-UHFFFAOYSA-N[3][4]

Physicochemical Properties

The efficacy and safety of this compound as a contrast agent are directly related to its physicochemical properties. These properties influence its solubility in physiological fluids, its distribution in the body, and its subsequent elimination.

Table 2: Summary of Physical and Chemical Properties of this compound

PropertyValueSource
Melting Point349 °CPubChem (citing DrugBank 'MSDS')[3]
Solubility
   WaterWater-solubleMedChemExpress, InvivoChem[6][7]
   DMSO50 mg/mLMedChemExpress[8]
   Mixed Solvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 1.25 mg/mLMedChemExpress[6]
Pharmacokinetic Properties
   Protein BindingWeakPubChem[3]
   MetabolismNot metabolized in the bodyPubChem[3][5]
   Biological Half-Life1.1 hoursPubChem[3][5]
   EliminationPrimarily via renal excretionPubChem[5]

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

Solubility Assessment

A general protocol for determining the solubility of this compound in a given solvent, such as DMSO, would involve:

  • Adding a known excess amount of this compound to a specific volume of the solvent at a constant temperature.

  • Agitating the mixture for a sufficient period to ensure equilibrium is reached.

  • Centrifuging or filtering the suspension to separate the undissolved solid.

  • Quantifying the concentration of this compound in the saturated supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

A protocol for preparing a solution for in vivo use has been described, which involves creating a stock solution in DMSO and then further diluting it in a vehicle containing PEG300, Tween-80, and saline.[6]

Mechanism of Action: X-ray Contrast Enhancement

This compound is a pharmacologically inert substance; its diagnostic utility is based on its physical property of X-ray attenuation.[9] The high atomic number of the three iodine atoms in its structure allows it to absorb X-rays more effectively than the surrounding soft tissues. When administered, it travels through the circulatory system and is excreted by the kidneys, temporarily increasing the X-ray attenuation of these structures and any fluid-filled spaces it occupies. This differential absorption of X-rays creates a contrast in the resulting image, allowing for the visualization of anatomical details that would otherwise be indistinct.

Ioxitalamic_Acid_Mechanism cluster_admin Administration & Distribution cluster_imaging Imaging Process cluster_excretion Elimination admin This compound Administration (e.g., Intravenous) dist Distribution via Circulatory System admin->dist Enters bloodstream patient Patient with This compound in Target Area dist->patient Accumulates in target organs/vessels renal Renal Filtration dist->renal Transport to Kidneys xray_source X-ray Source xray_source->patient X-ray Beam detector X-ray Detector patient->detector Attenuated X-rays (Differential Absorption) xray_image Enhanced X-ray Image detector->xray_image Generates Contrast Image excretion Excretion in Urine renal->excretion Unchanged Drug

Caption: Workflow of this compound as an X-ray Contrast Agent.

Stability and Storage

This compound is a stable compound under normal conditions. For long-term storage, it is recommended to keep the solid powder at -20°C, protected from light.[6] Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light.[6]

Conclusion

This compound possesses well-defined physical and chemical properties that make it a suitable and effective X-ray contrast agent. Its high molecular weight, attributable to the three iodine atoms, is central to its function. Its water-solubility and pharmacokinetic profile, characterized by minimal protein binding, lack of metabolism, and rapid renal excretion, contribute to its safety and efficacy in clinical use. This technical guide provides essential data for researchers and professionals in drug development, offering a foundational understanding of this important diagnostic compound.

References

Ioxitalamic Acid: A Technical Guide to its Discovery and Historical Use in Diagnostic Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxitalamic acid, a first-generation ionic, high-osmolarity iodinated contrast agent, has been a significant tool in diagnostic imaging for over five decades. This technical guide provides an in-depth exploration of its discovery, the evolution of its chemical synthesis, and its history of use in various radiological procedures. The document details its physicochemical properties, pharmacokinetic profile, and mechanism of action. Furthermore, it includes comprehensive experimental protocols for key in vitro and in vivo studies that have been instrumental in characterizing its efficacy and safety profile. Particular attention is given to the cellular mechanisms underlying its cytotoxicity, with a focus on the roles of apoptosis and autophagy. All quantitative data are presented in structured tables for ease of comparison, and logical relationships and experimental workflows are visualized through diagrams.

Discovery and History of Use

This compound, commercially known as Telebrix®, was first introduced to the market in 1970 by the French pharmaceutical company Guerbet. Its development was a crucial step in the evolution of water-soluble, tri-iodinated benzoic acid derivatives, which became the cornerstone of intravascular contrast media in the mid-20th century. The pioneering work on this compound is detailed in the British patent GB1146133, filed by Guerbet.

As a first-generation ionic contrast medium, this compound is characterized by its high osmolality, which is a measure of the solute concentration in the solution. This property, while providing excellent radiographic contrast, was later associated with a higher incidence of adverse effects compared to the subsequently developed low-osmolarity and non-ionic contrast agents.

This compound has been widely used in a variety of X-ray imaging procedures, including:

  • Urography: For visualization of the renal parenchyma, calyces, pelves, ureters, and urinary bladder.

  • Angiography: To visualize blood vessels, including arteries and veins, in various parts of the body.

  • Computed Tomography (CT): To enhance the contrast of internal organs, blood vessels, and other tissues.

While newer, lower-osmolarity agents are now more commonly used in many clinical settings, this compound remains a relevant compound for specific applications and serves as a key reference in the historical development of radiological contrast media.

Physicochemical and Pharmacokinetic Properties

This compound's efficacy as a contrast agent is rooted in its chemical structure and in vivo behavior. The following tables summarize its key quantitative properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₁I₃N₂O₅[1]
Molar Mass 643.94 g/mol [1]
Osmolality 1500-1800 mOsm/kg[2]
Iodine Content ~46% by weight-
Water Solubility High[3]

Table 2: Pharmacokinetic Parameters of this compound

ParameterSpeciesValueReference
Plasma Half-life Rabbit~45 minutes[4]
Rat< 2 hours[3]
Human1.1 hours[2]
Volume of Distribution Rabbit20-26% of body weight[4]
Protein Binding < 5%[3]
Excretion > 80% via urine within 24h[3]

Mechanism of Action

The primary mechanism of action of this compound is physical rather than pharmacological. Its diagnostic efficacy is derived from the high atomic number of the three iodine atoms covalently bound to the benzene ring core of the molecule. These iodine atoms are electron-dense and effectively absorb X-rays.

When administered intravenously, this compound is distributed throughout the vascular system and extracellular fluid. As X-rays pass through the body, they are attenuated to a greater extent by the iodine-containing this compound than by the surrounding soft tissues. This differential absorption creates a high-contrast image, allowing for clear visualization of the structures in which the contrast agent is present. This compound is considered pharmacologically inert, with negligible binding to receptors or metabolic activity.[3]

Chemical Synthesis

The foundational synthesis of this compound was described in Guerbet's patent GB1146133.[5] The process begins with 5-nitroisophthalic acid and proceeds through a series of chemical transformations.

G cluster_synthesis This compound Synthesis Workflow A 5-Nitroisophthalic Acid B Esterification & Hydrolysis A->B C 5-Nitroisophthalic acid monoethyl ester B->C D Amidation C->D E 5-Nitro-N-(2-hydroxyethyl)-isophthalamic acid D->E F Reduction E->F G 5-Amino-N-(2-hydroxyethyl)-isophthalamic acid F->G H Iodination G->H I 5-Amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid H->I J Acetylation I->J K This compound J->K

Caption: Synthesis workflow for this compound starting from 5-nitroisophthalic acid.

Subsequent modifications to this synthesis have been proposed to improve yield and utilize milder reaction conditions, such as starting with methyl 5-nitroisophthalate.[5]

Experimental Protocols

In Vitro Cytotoxicity Assessment in Human Renal Proximal Tubule Epithelial Cells (HK-2)

This protocol is based on the methodology described by Huang et al. (2016) to investigate the cellular mechanisms of ioxitalamate-induced cytotoxicity.[6]

Objective: To determine the cytotoxic effects of this compound on HK-2 cells and to elucidate the roles of apoptosis and autophagy in this process.

Materials:

  • HK-2 human renal proximal tubule epithelial cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (sterile solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Antibodies: anti-caspase-3, anti-LC3B-II, anti-Bcl-2, anti-survivin

  • Cyto-ID® Autophagy Detection Kit

Procedure:

  • Cell Culture: HK-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cytotoxicity Assay (MTT):

    • Seed HK-2 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., up to 30 mg/ml) for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated.[6]

  • Apoptosis Analysis (Flow Cytometry):

    • Treat HK-2 cells with this compound (e.g., 30 mg/ml) for 48 hours.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Western Blot Analysis:

    • Treat cells as described above for 24 and 48 hours.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against caspase-3, LC3B-II, Bcl-2, and survivin.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence system.

  • Autophagy Analysis (Flow Cytometry):

    • Treat cells with this compound for 48 hours.

    • Stain the cells with Cyto-ID® Autophagy Detection dye.

    • Analyze the cells by flow cytometry to measure the autophagic flux.

In Vivo Nephrotoxicity Assessment in a Rat Model

This protocol is based on the methodology described by El-Garawani et al. (2021) to evaluate the nephrotoxic effects of ioxitalamate in albino rats.[7]

Objective: To assess the in vivo nephrotoxicity of this compound by measuring markers of kidney function and oxidative stress.

Materials:

  • Male albino rats

  • This compound (Telebrix-35®, 1600 mg I/kg body weight)

  • Anesthetic agent

  • Blood collection tubes

  • Kits for measuring serum urea and creatinine

  • Kits for measuring malondialdehyde (MDA), nitric oxide (NO), catalase (CAT), and glutathione (GSH)

Procedure:

  • Animal Acclimatization: Acclimate male albino rats to laboratory conditions for at least one week.

  • Experimental Groups: Divide the rats into a control group and a treatment group.

  • Administration of this compound: Administer a single intravenous dose of this compound (1600 mg I/kg body weight) to the treatment group. The control group receives a corresponding volume of saline.

  • Blood and Tissue Collection: At specified time points (e.g., 24 hours and 14 days post-injection), anesthetize the animals and collect blood samples via cardiac puncture. Perfuse the kidneys with cold saline and harvest them.

  • Biochemical Analysis of Serum:

    • Separate the serum from the blood samples by centrifugation.

    • Measure the levels of urea and creatinine using commercially available kits.

  • Analysis of Oxidative Stress Markers in Kidney Tissue:

    • Homogenize a portion of the kidney tissue.

    • Measure the levels of MDA and NO as markers of lipid peroxidation and nitrosative stress.

    • Measure the activity of the antioxidant enzymes CAT and the levels of the antioxidant GSH.

  • Histopathological Analysis:

    • Fix the remaining kidney tissue in 10% neutral buffered formalin.

    • Process the tissue, embed in paraffin, and section.

    • Stain the sections with hematoxylin and eosin (H&E) and examine under a microscope for any pathological changes.

Cellular Effects and Signaling Pathways

Studies on the cellular effects of this compound, particularly at high concentrations, have revealed that it can induce cell death in renal tubular cells. The primary mechanisms identified are apoptosis and autophagy.[8]

G cluster_pathway Ioxitalamate-Induced Cytotoxicity Pathway in HK-2 Cells Iox Ioxitalamate ROS Increased ROS Production Iox->ROS Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagic Death ROS->Autophagy Caspase3 Caspase-3 Activation Apoptosis->Caspase3 LC3B LC3B-II Activation Autophagy->LC3B CellDeath Cell Death Caspase3->CellDeath LC3B->CellDeath

Caption: Ioxitalamate-induced cytotoxicity in HK-2 cells, mediated by ROS, apoptosis, and autophagy.

Research has shown that ioxitalamate treatment leads to an increase in reactive oxygen species (ROS) production.[6] This oxidative stress is a likely trigger for both the apoptotic and autophagic pathways. The apoptotic pathway is evidenced by the activation of caspase-3, a key executioner caspase.[8] Concurrently, an increase in the conversion of LC3B-I to LC3B-II indicates the induction of autophagy, which in this context, contributes to cell death.[8]

Toxicological Profile

The primary toxicological concern with this compound is contrast-induced nephropathy (CIN), a form of acute kidney injury that can occur after the administration of iodinated contrast media. The high osmolality of this compound is a significant contributing factor to its nephrotoxic potential.

Table 3: Toxicological Data for this compound

ParameterSpeciesValueRoute of AdministrationReference
LD₅₀ Mouse> 5 g/kgOral[3]
IC₅₀ HK-2 cells~30 mg/mlIn vitro[3][6]

Conclusion

This compound holds a significant place in the history of medical imaging as one of the early, widely used water-soluble contrast agents. Its discovery and development paved the way for modern contrast-enhanced radiology. While its high osmolality has led to its partial replacement by newer agents with improved safety profiles, a thorough understanding of its properties, synthesis, and biological effects remains crucial for researchers in the field of diagnostic imaging and drug development. The detailed protocols and data presented in this guide offer a comprehensive resource for further investigation and for appreciating the scientific journey of iodinated contrast media.

References

Ioxitalamic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Scientists and Drug Development Professionals

Ioxitalamic acid is a tri-iodinated benzoic acid derivative that serves as an ionic, high-osmolarity X-ray contrast medium.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Properties

This compound, with the chemical formula C12H11I3N2O5, possesses a molecular weight of 643.94 g/mol .[1][2][3][4] A detailed summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Formula C12H11I3N2O5[1][2][3][4]
Molecular Weight 643.94 g/mol [1][2][3][4]
Exact Mass 643.7802 g/mol [3]
Melting Point 349 °C[1]
Solubility Soluble in water[1][3]
Biological Half-Life 1.1 hours[1][5]
Protein Binding Minimal (<5%)[3]
Osmolality 1500-1800 mOsm/kg[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from 5-nitroisophthalic acid. The general synthetic pathway involves esterification, amidation, reduction of the nitro group, iodination, and finally, acetylation.[6][7] A streamlined and industrially applicable method utilizes methyl 5-nitroisophthalate as the starting material.[7] This approach involves a sequence of amidation, catalytic reduction, iodination, and acetylation reactions.[7]

The following diagram illustrates a common synthetic workflow for producing this compound.

G Simplified Synthesis of this compound A 5-Nitroisophthalic Acid Mono-methyl Ester B Amidation A->B Ethanolamine C Catalytic Reduction B->C Catalyst (e.g., Pd/C) D Iodination C->D Iodine Monochloride E Acetylation D->E Acetic Anhydride F This compound E->F

Caption: A flowchart of the key reaction steps in the synthesis of this compound.

Mechanism of Action and Pharmacokinetics

This compound functions as a radiopaque contrast agent due to the high atomic number of the three iodine atoms in its structure. These iodine atoms absorb X-rays, thereby increasing the contrast of blood vessels and tissues in radiographic imaging.[3] It is considered pharmacologically inert, with its effect being primarily physical.[3]

Upon intravascular administration, this compound is rapidly distributed in the intravascular and interstitial spaces.[5] It exhibits minimal binding to plasma proteins.[3] The compound is not metabolized in the body and is rapidly excreted unchanged, primarily through glomerular filtration by the kidneys.[1][5] This rapid renal clearance contributes to its relatively short biological half-life.[1][5]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the properties and effects of this compound. Below are summaries of methodologies that can be adapted for laboratory use.

In Vitro Cytotoxicity Assay

A study investigating the cytotoxic effects of ioxitalamate on human nucleus pulposus (NP) cells provides a framework for in vitro toxicity assessment.[8]

  • Cell Culture: Human NP cells are isolated and cultured in three-dimensional alginate beads.[8]

  • Treatment: Cells are exposed to varying concentrations of ioxitalamate (e.g., 0.001, 0.1, 10, and 100 mg/mL) for different time intervals (e.g., 1, 2, or 3 days).[8]

  • Viability Assessment: Cell viability can be determined using a trypan blue exclusion assay.[8]

  • Apoptosis and Necrosis Analysis: Flow cytometry using Annexin V and propidium iodide staining can be employed to differentiate between live, apoptotic, and necrotic cells.[8] Immunostaining of the 3D alginate beads can also be used for this purpose.[8]

In Vivo Evaluation in Animal Models

Preclinical evaluation in animal models is essential to understand the pharmacokinetics and safety profile of this compound.

  • Administration: this compound is administered to animal models, such as rats, typically via intravenous injection.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points post-administration to determine the plasma concentration of the compound. The plasma half-life and clearance rate can then be calculated.[3]

  • Toxicity Studies: Acute toxicity can be assessed by determining the LD50 value following oral or intravenous administration in animals like mice.[3] To evaluate nephrotoxicity, serum urea and creatinine levels are measured before and after administration of this compound.[3]

  • Excretion Analysis: Urine is collected over a 24-hour period to quantify the amount of excreted this compound, providing insight into the extent of renal clearance.[3]

The following diagram outlines a general workflow for the in vivo assessment of this compound.

G In Vivo Experimental Workflow for this compound cluster_0 Administration cluster_1 Sample Collection & Analysis cluster_2 Endpoint Evaluation A Animal Model (e.g., Rat) B This compound Administration (IV) A->B C Blood Sampling (Time Points) B->C D Urine Collection (24h) B->D E Serum Analysis (Urea, Creatinine) B->E F Pharmacokinetic Profiling C->F H Excretion Quantification D->H G Toxicity Assessment E->G

Caption: A general workflow for the in vivo evaluation of this compound in an animal model.

References

A Comprehensive Technical Guide to the Solubility and Stability of Ioxitalamic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of ioxitalamic acid, a widely used iodinated contrast medium. The information presented herein is intended to support research, development, and formulation activities by providing key data, experimental protocols, and an understanding of the molecule's behavior in solution.

Introduction to this compound

This compound, with the chemical name 3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid, is a first-generation ionic, high-osmolar contrast agent.[1][2] It is commonly used in its salt forms, primarily as meglumine ioxitalamate and sodium ioxitalamate, for various radiological procedures.[2] Understanding the solubility and stability of this compound solutions is critical for ensuring the safety, efficacy, and quality of contrast media formulations.

Solubility of this compound

This compound is characterized as a water-soluble compound.[3][4] Its solubility is a key factor in the formulation of injectable and oral contrast media. For parenteral applications, it is often formulated with meglumine, an organic base, to enhance its aqueous solubility.[5]

Quantitative Solubility Data

Table 1: Solubility of this compound and its Meglumine Salt

Compound/FormulationSolvent SystemReported Solubility
This compound10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (clear solution)[3]
This compound10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (clear solution)[3]
MeglumineWaterFreely soluble[6]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.[7][8][9] This method measures the concentration of the dissolved compound in a saturated solution at a specific temperature.

Materials:

  • This compound powder

  • Purified water (or other solvent/buffer of interest)

  • Constant temperature shaker bath

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

  • pH meter

Procedure:

  • Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.

  • Place the container in a constant temperature shaker bath and agitate until equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant.

  • Centrifuge the sample to remove any undissolved solid particles.

  • Dilute the clear supernatant with a suitable solvent.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical method.

  • If using buffered solutions, measure the pH of the saturated solution.[10]

Stability of this compound Solutions

The stability of this compound solutions is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. This compound solutions are known to be sensitive to light.

Storage and Handling Recommendations

To maintain the integrity of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store at controlled room temperature. Specific commercial formulations may have different storage requirements.

  • Light: Protect from light.[3]

  • Freezing: Avoid freezing, as it may cause crystallization. If crystals form, they can be redissolved by bringing the solution to room temperature with intermittent shaking.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[11][12][13][14][15][16] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Table 2: Summary of Forced Degradation Conditions for this compound

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heat as requiredHydrolysis of the amide linkages.
Base Hydrolysis 0.1 M - 1 M NaOH, heat as requiredHydrolysis of the amide linkages.
Oxidation 3% - 30% H₂O₂, room temperatureOxidation of the aromatic ring or side chains.
Thermal Degradation Dry heat (e.g., 60-80°C) or solution at elevated temperatureGeneral decomposition.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)De-iodination, other light-induced reactions.
Experimental Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on an this compound solution.

Materials:

  • This compound solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Validated stability-indicating HPLC method

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Samples: Prepare solutions of this compound in water or an appropriate solvent.

  • Acid Hydrolysis: Add HCl to the drug solution to a final concentration of 0.1 M. Store at room temperature or an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Add NaOH to the drug solution to a final concentration of 0.1 M. Store at room temperature or an elevated temperature for a specified period.

  • Oxidative Degradation: Add H₂O₂ to the drug solution to a final concentration of 3%. Store at room temperature for a specified period.

  • Thermal Degradation: Store the drug solution in an oven at an elevated temperature (e.g., 60°C) for a specified period.

  • Photodegradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method to determine the amount of this compound remaining and to detect and quantify any degradation products.

Visualizations

Logical Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Measurement cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal container A->B C Agitate in constant temperature shaker bath (24-48h) B->C D Settle suspension C->D E Withdraw supernatant D->E F Centrifuge to remove solids E->F G Dilute clear supernatant F->G I Measure pH of saturated solution F->I H Analyze concentration by HPLC-UV G->H

Caption: Workflow for determining the equilibrium solubility of this compound.

Signaling Pathway for Forced Degradation Studies

G Forced Degradation Pathways of this compound cluster_stress Stress Conditions cluster_product Potential Degradation Products Acid Acid Hydrolysis (HCl) DP1 Amide Bond Cleavage Products Acid->DP1 Base Base Hydrolysis (NaOH) Base->DP1 Oxidation Oxidation (H2O2) DP2 Oxidized Derivatives Oxidation->DP2 Thermal Thermal Stress (Heat) DP4 Other Decomposition Products Thermal->DP4 Photo Photodegradation (UV/Vis Light) DP3 De-iodinated Products Photo->DP3 IoxitalamicAcid This compound Solution IoxitalamicAcid->Acid IoxitalamicAcid->Base IoxitalamicAcid->Oxidation IoxitalamicAcid->Thermal IoxitalamicAcid->Photo

Caption: Potential degradation pathways of this compound under various stress conditions.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound solutions. While this compound is known to be water-soluble, particularly as its meglumine salt, more comprehensive quantitative data would be beneficial for advanced formulation development. The stability of this compound is influenced by factors such as light, and forced degradation studies are crucial for understanding its degradation profile. The provided experimental protocols offer a framework for researchers to conduct their own investigations into the solubility and stability of this important contrast agent. The visualizations included serve to clarify the experimental workflows and potential degradation pathways.

References

Ioxitalamic Acid (CAS: 28179-44-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxitalamic acid, identified by the CAS number 28179-44-4, is a tri-iodinated benzoic acid derivative that serves as an ionic, high-osmolar contrast medium for radiographic imaging.[1][2] Its primary function in medical diagnostics is to enhance the visibility of internal body structures during X-ray and computed tomography (CT) scans. This is achieved through the high atomic number of the iodine atoms in its structure, which effectively attenuates X-rays. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methods, and the cellular signaling pathways implicated in its use, particularly in the context of contrast-induced nephrotoxicity (CIN).

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its fundamental properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 28179-44-4[3][4]
Molecular Formula C₁₂H₁₁I₃N₂O₅[3][4]
Molecular Weight 643.94 g/mol [3][4]
IUPAC Name 3-acetamido-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoic acid[4]
Melting Point 349 °C[5]
Solubility Water soluble[1][3][6]
Appearance White to off-white crystalline powder

Table 2: Toxicological Data for this compound

ParameterValueSpecies/SystemReference
LD50 (Oral) > 5 g/kgMice[3]
IC50 ~30 mg/mLHK-2 cells (in vitro)[3]
Protein Binding < 5%[3]
Renal Excretion > 80% within 24 hours[3]
Plasma Half-life < 2 hoursRats[3]

Experimental Protocols

Detailed methodologies for the synthesis and quality control analysis of this compound are crucial for research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from methyl 5-nitroisophthalate.[7] The following protocol is a general outline based on reported methods.[7][8]

Step 1: Amidation

  • Methyl 5-nitroisophthalate is reacted with ethanolamine in a suitable solvent to form the corresponding amide.

Step 2: Catalytic Reduction

  • The nitro group of the resulting amide is reduced to an amino group via catalytic hydrogenation. A common catalyst for this reaction is palladium on carbon (Pd/C).[7]

  • Procedure: The nitro-amide is dissolved in a suitable solvent (e.g., aqueous sodium hydroxide solution) and subjected to a hydrogen atmosphere in the presence of the Pd/C catalyst. The reaction is typically carried out at an elevated temperature (e.g., 75°C) until completion.[7]

Step 3: Iodination

  • The aromatic ring is tri-iodinated at positions 2, 4, and 6 using an iodinating agent such as iodine monochloride (ICl).[7]

  • Procedure: The amino-diamide from the previous step is dissolved in a suitable solvent (e.g., aqueous sodium chloride solution), and a solution of iodine monochloride is added. The reaction is heated (e.g., to 80°C) for a period of time to ensure complete iodination.[7] The product is then cooled and filtered.

Step 4: Acetylation

  • The amino group is acetylated using acetic anhydride to yield the final product, this compound.[7]

  • Procedure: The tri-iodinated intermediate is treated with acetic anhydride, often in the presence of a catalytic amount of a strong acid like sulfuric acid. The reaction is heated (e.g., to 80°C).[7] After the reaction, the excess acetic anhydride is removed under reduced pressure, and the product is precipitated, purified by recrystallization, and dried.

Quality Control Analysis by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the quality control of this compound, ensuring its purity and identity.

  • Instrumentation: A high-performance liquid chromatograph equipped with a diode array detector (DAD) and a mass spectrometer (MS).

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Sample Preparation: A known concentration of this compound is prepared in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.

  • Standard Preparation: A reference standard of this compound with known purity is prepared in the same manner as the sample.

  • Detection:

    • UV Detection: The DAD is set to monitor the absorbance at the λmax of this compound.

    • MS Detection: The mass spectrometer is operated in either positive or negative ion mode to confirm the molecular weight of the analyte.

  • System Suitability: Before sample analysis, the chromatographic system is evaluated for its performance by injecting a standard solution multiple times. Parameters such as peak asymmetry, theoretical plates, and reproducibility of retention time and peak area are assessed to ensure the system is suitable for the analysis.

  • Quantification: The purity of the this compound sample is determined by comparing the peak area of the analyte in the sample chromatogram to that of the reference standard. Impurities are identified and quantified based on their relative retention times and peak areas.

Signaling Pathways and Mechanisms of Action

While this compound is considered pharmacologically inert, its administration, particularly in high doses or in patients with pre-existing renal conditions, can lead to contrast-induced nephrotoxicity (CIN). The pathogenesis of CIN is multifactorial and involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[9][10] Key signaling pathways implicated in this process are the SIRT1 and Nrf2 pathways.

Contrast-Induced Nephrotoxicity and ROS Production

The administration of iodinated contrast media like this compound can lead to renal vasoconstriction and direct tubular toxicity, both of which contribute to renal hypoxia.[10] This hypoxic environment promotes the generation of ROS, which can damage cellular components, including lipids, proteins, and DNA, ultimately leading to apoptosis and necrosis of renal tubular cells.[9][11]

G Ioxitalamic_Acid This compound Administration Renal_Vasoconstriction Renal Vasoconstriction Ioxitalamic_Acid->Renal_Vasoconstriction Direct_Tubular_Toxicity Direct Tubular Toxicity Ioxitalamic_Acid->Direct_Tubular_Toxicity Renal_Hypoxia Renal Hypoxia Renal_Vasoconstriction->Renal_Hypoxia Direct_Tubular_Toxicity->Renal_Hypoxia ROS_Production Increased Reactive Oxygen Species (ROS) Production Renal_Hypoxia->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Apoptosis_Necrosis Apoptosis & Necrosis of Renal Tubular Cells Cellular_Damage->Apoptosis_Necrosis CIN Contrast-Induced Nephrotoxicity (CIN) Apoptosis_Necrosis->CIN

Workflow of this compound-induced nephrotoxicity.
Role of the SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance and longevity.[12][13] In the context of CIN, oxidative stress can lead to a downregulation of SIRT1. Activation of SIRT1 has been shown to be protective against CIN by deacetylating and activating downstream targets such as PGC-1α and FOXO1, which in turn upregulate antioxidant enzymes and promote mitochondrial biogenesis, thereby mitigating oxidative damage.[12][14][15][16]

G cluster_up Upstream cluster_sirt1 SIRT1 Pathway cluster_down Downstream Effects Ioxitalamic_Acid This compound ROS ROS Ioxitalamic_Acid->ROS induces SIRT1 SIRT1 ROS->SIRT1 downregulates PGC1a PGC-1α SIRT1->PGC1a deacetylates & activates FOXO1 FOXO1 SIRT1->FOXO1 deacetylates & activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis promotes Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) FOXO1->Antioxidant_Enzymes upregulates Oxidative_Stress_Mitigation Mitigation of Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress_Mitigation Mitochondrial_Biogenesis->Oxidative_Stress_Mitigation Cell_Survival Renal Cell Survival Oxidative_Stress_Mitigation->Cell_Survival

SIRT1 signaling in response to this compound.
Role of the Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[17][18] Under conditions of oxidative stress induced by this compound, Nrf2 is activated and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. This leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), which helps to counteract the damaging effects of ROS and protect renal cells.[19][20][21]

G cluster_up Upstream cluster_nrf2 Nrf2 Pathway cluster_down Downstream Effects Ioxitalamic_Acid This compound ROS ROS Ioxitalamic_Acid->ROS induces Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription of Detoxification Detoxification Antioxidant_Genes->Detoxification Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response Cell_Protection Renal Cell Protection Detoxification->Cell_Protection Antioxidant_Response->Cell_Protection

Nrf2 signaling in response to this compound.

References

Preclinical Toxicological Profile of Ioxitalamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical toxicological data for ioxitalamic acid. Comprehensive proprietary data from regulatory submissions are not fully available in the public domain. Therefore, this guide provides a profile based on accessible literature and general toxicological principles as they apply to this compound.

Executive Summary

This compound is a tri-iodinated benzoic acid derivative used as a radiopaque contrast medium. This technical guide provides an in-depth overview of its preclinical toxicological profile based on available studies. The primary aim of this document is to consolidate key safety data, detail experimental methodologies for pivotal toxicological assessments, and visualize relevant biological pathways and workflows to support research and development activities.

The available data indicates that this compound has a low acute oral toxicity. In vitro studies have demonstrated cytotoxic effects at high concentrations. In vivo evidence suggests a potential for nephrotoxicity, as indicated by elevated serum urea and creatinine levels in rats. However, a comprehensive public data set for repeated-dose toxicity, genotoxicity, carcinogenicity, reproductive toxicity, and safety pharmacology is not available. This guide presents the accessible quantitative data in structured tables and describes the standard experimental protocols for these toxicological endpoints.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose administration.

Quantitative Data
SpeciesRoute of AdministrationParameterValueReference
MouseOralLD50> 5 g/kg[1]
In Vitro (HK-2 cells)-IC50~30 mg/ml[1]

No specific intravenous LD50 values for this compound in multiple species were found in the public domain.

Experimental Protocols

Acute Oral Toxicity (Limit Test - General Protocol)

A limit test is typically performed when the test substance is expected to have low toxicity.

  • Test System: Rodent species, commonly Sprague-Dawley rats or CD-1 mice.

  • Animal Housing: Animals are housed in controlled conditions with standard diet and water ad libitum.

  • Dose Administration: A single dose of the test substance, typically up to a limit of 5 g/kg body weight, is administered by oral gavage.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

In Vitro Cytotoxicity (MTT Assay - General Protocol)

  • Cell Line: Human kidney proximal tubule epithelial cells (HK-2).

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and exposed to various concentrations of this compound for a specified duration (e.g., 48 hours).

  • MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert MTT to formazan, which is then solubilized.

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell viability, is calculated.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are conducted to evaluate the adverse effects of a substance after prolonged or repeated exposure.

No quantitative data (e.g., No-Observed-Adverse-Effect Levels - NOAELs) from subchronic (28-day or 90-day) or chronic studies for this compound were found in the public domain.

Experimental Protocols

28-Day and 90-Day Repeated-Dose Toxicity Studies (General Protocol)

  • Test System: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).

  • Dose Administration: The test substance is administered daily for 28 or 90 days via a clinically relevant route (e.g., oral or intravenous). Multiple dose groups are used, including a control group.

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements, and detailed clinical pathology (hematology, clinical chemistry, urinalysis) at specified intervals.

  • Pathology: At the end of the study, a full necropsy is performed, and organ weights are recorded. Histopathological examination of a comprehensive list of tissues is conducted.

  • Endpoints: The primary endpoint is the determination of the NOAEL.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of tests is typically required to assess mutagenic and clastogenic potential.

While a study mentioning genotoxicity in albino rats exists, specific results from a standard battery of tests for this compound are not publicly available.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test - General Protocol)

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).

  • Methodology: The tester strains are exposed to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The mixture is plated on a minimal agar medium lacking the essential amino acid.

  • Endpoint: A positive result is a significant, dose-dependent increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (General Protocol)

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Methodology: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9). Cells are harvested at a predetermined time, and metaphase chromosomes are prepared and stained.

  • Endpoint: The slides are analyzed microscopically for the presence of structural chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test (General Protocol)

  • Test System: Typically conducted in mice or rats.

  • Methodology: Animals are treated with the test substance, usually on one or more occasions. Bone marrow or peripheral blood is collected at appropriate time points. The cells are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis. A significant, dose-related increase in micronucleated cells in treated animals compared to controls indicates a clastogenic or aneugenic effect.

Carcinogenicity

Carcinogenicity studies, or long-term bioassays, are conducted to assess the tumorigenic potential of a substance over the lifespan of an animal.

No data from 2-year carcinogenicity bioassays in rats or mice for this compound were found in the public domain.

Experimental Protocol

Two-Year Carcinogenicity Bioassay (General Protocol)

  • Test System: Typically conducted in two rodent species, most commonly rats and mice.

  • Dose Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice), usually in the diet or by gavage.

  • In-life Observations: Regular monitoring for clinical signs of toxicity, palpable masses, and changes in body weight and food consumption.

  • Pathology: A complete necropsy is performed on all animals. All tissues are examined microscopically for the presence of neoplastic and non-neoplastic lesions.

  • Endpoint: The primary endpoint is the incidence of tumors in the treated groups compared to the control group.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential adverse effects of a substance on all aspects of the reproductive cycle.

No data from Segment I, II, or III reproductive and developmental toxicity studies for this compound were found in the public domain.

Experimental Protocols

Segment I: Fertility and Early Embryonic Development (General Protocol)

  • Test System: Typically rats.

  • Methodology: Male and female animals are dosed for a period before mating, during mating, and for females, through implantation.

  • Endpoints: Effects on male and female reproductive performance, including fertility indices, and early embryonic development up to implantation are evaluated.

Segment II: Embryo-Fetal Development (General Protocol)

  • Test System: Usually conducted in two species, a rodent (rat) and a non-rodent (rabbit).

  • Methodology: Pregnant females are dosed during the period of major organogenesis.

  • Endpoints: Fetuses are examined near term for external, visceral, and skeletal malformations and variations.

Segment III: Pre- and Postnatal Development (General Protocol)

  • Test System: Typically rats.

  • Methodology: Pregnant females are dosed from implantation through lactation.

  • Endpoints: The effects on the F0 generation (dams) and the F1 generation (offspring) are evaluated, including maternal function, and the growth, development, and reproductive performance of the offspring.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

No specific data on the effects of this compound on the central nervous, cardiovascular, or respiratory systems from a core battery of safety pharmacology studies were found in the public domain.

Experimental Protocols

Core Battery (General Protocols)

  • Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rats is used to assess effects on behavior, coordination, sensory and motor reflex responses, and body temperature.

  • Cardiovascular System: Effects on blood pressure, heart rate, and electrocardiogram (ECG) are typically evaluated in conscious, telemetered non-rodents (e.g., dogs or non-human primates).

  • Respiratory System: Respiratory rate and other parameters like tidal volume are assessed, often using whole-body plethysmography in conscious rodents (e.g., rats).

Visualizations

experimental_workflow_genotoxicity cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay ames Ames Test (Bacterial Reverse Mutation) chrom_ab Chromosomal Aberration (Mammalian Cells) micronucleus Micronucleus Test (Rodent Bone Marrow) test_substance This compound test_substance->ames Mutagenicity test_substance->chrom_ab Clastogenicity test_substance->micronucleus Clastogenicity/ Aneugenicity signaling_pathway_nephrotoxicity ioxitalamic_acid This compound (High Concentration) proximal_tubule Renal Proximal Tubule Cells ioxitalamic_acid->proximal_tubule oxidative_stress Oxidative Stress (ROS Production) proximal_tubule->oxidative_stress cellular_damage Cellular Damage oxidative_stress->cellular_damage apoptosis Apoptosis/Necrosis cellular_damage->apoptosis renal_dysfunction Renal Dysfunction (↑ Serum Urea & Creatinine) apoptosis->renal_dysfunction logical_relationship_safety_assessment preclinical_data Preclinical Toxicology Data (Acute, Repeated-Dose, Geno, Carcino, Repro, Safety Pharm) risk_assessment Human Risk Assessment preclinical_data->risk_assessment clinical_trials Clinical Trials risk_assessment->clinical_trials regulatory_submission Regulatory Submission clinical_trials->regulatory_submission

References

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Imaging with Ioxitalamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxitalamic acid, a tri-iodinated benzoic acid derivative, is a water-soluble, ionic, high-osmolar radiopaque contrast agent used in X-ray imaging.[1][2] Marketed under trade names such as Telebrix and Vasobrix, it enhances the visibility of vascular structures and organs by attenuating X-rays.[1][2] Its high water solubility and rapid renal clearance make it suitable for various preclinical imaging applications in rodent models, particularly for dynamic contrast-enhanced micro-computed tomography (micro-CT).[1] In rats, this compound has a plasma half-life of under two hours, with over 80% excreted in the urine within 24 hours.[1] Its low protein binding (<5%) contributes to its rapid elimination.[1] This document provides detailed protocols for the use of this compound in in vivo rodent imaging studies, based on established methodologies for similar iodinated contrast agents.

Physicochemical and Pharmacokinetic Properties

A clear understanding of the properties of this compound is crucial for designing effective imaging protocols.

PropertyValueSpeciesReference
Molecular Formula C₁₂H₁₁I₃N₂O₅N/A[1]
Molecular Weight 643.94 g/mol N/A[1]
Plasma Half-Life < 2 hoursRat[1]
Plasma Half-Life ~45 minutesRabbit
Protein Binding < 5%N/A[1]
Primary Route of Excretion Renal (Urine)N/A[1]
Excretion within 24h > 80%N/A[1]
LD50 (Oral) > 5 g/kgMouse[1]

Experimental Protocols

Due to the rapid renal clearance of this compound, a continuous infusion protocol is recommended for maintaining stable vascular contrast during micro-CT imaging, especially for angiography and perfusion studies. For very rapid scans, a bolus injection may suffice.

I. Animal Preparation
  • Animal Model: This protocol is suitable for adult mice (20-30 g) and rats (200-300 g).

  • Anesthesia: Anesthetize the animal using isoflurane (1-3% in oxygen). For induction, use a higher concentration (4-5%) in an induction chamber, then maintain the anesthesia via a nose cone during the procedure.[3] Monitor the animal's respiratory rate and body temperature throughout the experiment.

  • Catheterization: For intravenous administration, place a catheter (e.g., 24-gauge) into the lateral tail vein. Ensure the catheter is securely placed and patent by flushing with a small amount of sterile saline.

  • Positioning: Position the animal on the micro-CT scanner bed. If using continuous infusion, a multimodal bed compatible with an infusion pump is recommended. Secure the animal to minimize motion artifacts during the scan. Maintain the animal's body temperature using a heating pad or lamp.

II. This compound Administration and Micro-CT Imaging

A. Continuous Infusion Protocol (Recommended for Angiography and Perfusion Studies)

This method ensures a steady-state concentration of the contrast agent in the bloodstream during the scan.

  • Contrast Agent Preparation: Use a sterile solution of this compound (e.g., Telebrix 350, containing 350 mg of iodine per mL). Warm the contrast agent to 37°C to reduce its viscosity.

  • Administration:

    • Loading Dose (Bolus): Administer an initial intravenous bolus to rapidly increase the blood iodine concentration. A suggested starting dose is 150 mg I/kg .

    • Maintenance Infusion: Immediately after the bolus, begin a continuous infusion. The infusion rate will need to be optimized based on the specific animal model and scanner speed. A suggested starting point for a mouse is 10-20 µL/min .[3] For a rat, a starting rate of 1-2.5 mL/min has been used with similar agents.[1]

  • Micro-CT Imaging:

    • Begin scanning once the infusion has started and a steady state of contrast enhancement is expected.

    • For cardiac and thoracic imaging, the use of respiratory and/or cardiac gating is highly recommended to minimize motion artifacts.

B. Bolus Injection Protocol (for Rapid Scans)

This method is suitable for very fast micro-CT scans (typically under 1 minute).

  • Contrast Agent Preparation: As described in the continuous infusion protocol.

  • Administration: Administer a single intravenous bolus of this compound. A dose of 1600 mg I/kg has been used in rats for non-imaging renal studies and can be considered an upper limit for bolus administration in imaging.[4] A lower starting dose is recommended for general imaging.

  • Micro-CT Imaging: The timing of the scan is critical. Imaging should commence immediately after the bolus injection to capture the peak vascular enhancement before the contrast agent is cleared by the kidneys.

III. Recommended Micro-CT Imaging Parameters

The following are suggested starting parameters that may require optimization for your specific micro-CT system and experimental goals.

ParameterSuggested Setting
Tube Voltage 50-80 kVp
Tube Current 400-500 µA
Voxel Size 50-150 µm (isotropic)
Number of Projections 500-1000
Scan Time < 1 minute to several minutes
Gating Respiratory/Cardiac (for thoracic imaging)

Data Presentation

The following tables provide a template for summarizing quantitative data from imaging studies using this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

ParameterMouseRatRabbit
Dosage (mg I/kg) Data not availableData not available~1750 (5 ml/kg of 350 mgI/ml)
Administration Route IVIVIV Bolus
Plasma Half-life (t½) Data not available< 2 hours[1]~45 minutes
Volume of Distribution (Vd) Data not availableData not available20-26% of body weight

Table 2: Example Micro-CT Imaging Protocol Parameters for Iodinated Contrast Agents

ParameterMouse Protocol Example (Iohexol)[3]Rat Protocol Example (Iopromide)[1]
Animal Weight N/A~300 g[1]
Anesthesia IsofluraneIsoflurane[1]
Contrast Agent Iohexol (300 mgI/ml)[3]Iopromide (300 mgI/ml)[1]
Administration Continuous Infusion (1 ml/hr)[3]Continuous Infusion (2.5 ml/min)[1]
Tube Voltage 50 kVp[3]60 kVp[1]
Tube Current 0.5 mA[3]0.530 mA[1]
Scan Duration N/A~2 minutes[1]
Voxel Size 48 µm x 48 µm x 192 µm[3]~85 µm[1]

Visualizations

Experimental Workflow

G cluster_prep Animal Preparation cluster_imaging Contrast Administration & Imaging cluster_analysis Data Analysis anesthesia Anesthesia Induction (Isoflurane) catheterization Tail Vein Catheterization anesthesia->catheterization positioning Positioning on Scanner Bed catheterization->positioning bolus IV Bolus (Loading Dose) positioning->bolus infusion Continuous Infusion (Maintenance) bolus->infusion micro_ct Micro-CT Scan infusion->micro_ct reconstruction 3D Image Reconstruction micro_ct->reconstruction quantification Quantitative Analysis (e.g., vessel volume) reconstruction->quantification

Caption: Workflow for in vivo rodent imaging with this compound.

Logical Relationships in Contrast-Enhanced Imaging

G cluster_agent Contrast Agent Properties cluster_protocol Imaging Protocol Choice cluster_application Application clearance Rapid Renal Clearance half_life Short Plasma Half-Life infusion Continuous Infusion clearance->infusion necessitates half_life->infusion necessitates bolus Bolus Injection fast_scan Rapid Static Imaging bolus->fast_scan suitable for angiography Angiography / Perfusion infusion->angiography enables

Caption: Rationale for choosing an administration protocol.

References

Application Notes and Protocols for Ioxitalamic Acid in Animal Model CT Angiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxitalamic acid, a tri-iodinated benzoic acid derivative, is an ionic, high-osmolarity contrast medium utilized in X-ray imaging and computed tomography (CT).[1] Marketed under brand names such as Telebrix, it is available as salts of sodium and meglumine.[1][2] Its high water solubility and rapid renal clearance make it a valuable tool for preclinical CT angiography studies in various animal models.[3] These application notes provide detailed methodologies and protocols for the use of this compound in CT angiography across different animal species, summarizing key quantitative data and experimental workflows.

Mechanism of Action

This compound is a pharmacologically inert substance.[3] Its efficacy as a contrast agent is based on the physical principle of X-ray attenuation. The tri-iodinated benzene core of the molecule strongly absorbs X-rays, increasing the radiodensity of the blood and tissues in which it distributes. This enhanced attenuation provides clear delineation of vascular structures from surrounding soft tissues during CT imaging.[3] Following intravascular administration, this compound distributes into the extracellular fluid and is rapidly excreted by the kidneys via glomerular filtration.[3]

cluster_0 Mechanism of Action This compound This compound Animal Model Animal Model This compound->Animal Model Administration X-ray Source X-ray Source X-ray Source->Animal Model X-ray Beam CT Detector CT Detector Animal Model->CT Detector Attenuated X-rays High-Contrast Image High-Contrast Image CT Detector->High-Contrast Image Signal Processing

Mechanism of X-ray attenuation by this compound.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for designing effective imaging protocols. The agent exhibits rapid distribution and elimination, with key parameters varying across species.

ParameterAnimal ModelValue
Plasma Half-Life Rat< 2 hours[3]
Rabbit~45 minutes[4]
Distribution Volume Rabbit20-26% of body weight[4]
Protein Binding General< 5%[3]
Excretion Rat> 80% within 24 hours (urinary)[3]
Acute IV Toxicity (LD50) Mouse> 5 g/kg[3]

Experimental Protocols

Successful CT angiography with this compound requires careful attention to animal preparation, contrast administration, and CT imaging parameters. The following protocols are provided as a guide and may require optimization based on the specific research question and imaging equipment.

General Animal Preparation
  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine). Monitor vital signs, including respiratory rate and body temperature, throughout the procedure.

  • Catheterization: For precise and controlled administration, place a catheter in a suitable blood vessel. For intravenous (IV) administration, the lateral tail vein in rodents or the cephalic or marginal ear vein in larger animals is commonly used.

  • Positioning: Secure the anesthetized animal on the CT scanner bed, ensuring the region of interest is centered within the field of view.

Start Start Anesthetize Animal Anesthetize Animal Start->Anesthetize Animal Place Catheter Place Catheter Anesthetize Animal->Place Catheter Position on CT Scanner Position on CT Scanner Place Catheter->Position on CT Scanner Pre-contrast Scan Pre-contrast Scan Position on CT Scanner->Pre-contrast Scan Administer this compound Administer this compound Pre-contrast Scan->Administer this compound Post-contrast Scan Post-contrast Scan Administer this compound->Post-contrast Scan Image Reconstruction Image Reconstruction Post-contrast Scan->Image Reconstruction Animal Recovery Animal Recovery Image Reconstruction->Animal Recovery End End Animal Recovery->End

General experimental workflow for CT angiography.
Administration and Dosing

The optimal dose and administration rate of this compound will depend on the animal model and the specific vascular structures being imaged. Both bolus injection and continuous infusion methods can be employed.

Animal ModelAdministration RouteDosageInfusion/Injection Rate
Rat Intravenous (IV) Bolus1 mL of 300 mgI/mL solutionNot specified
Rabbit Intravenous (IV) Bolus5 mL/kgNot specified
Intravenous (IV) Infusion-2.5 mL/kg/hour
Dog Intravenous (IV) Bolus600-800 mgI/kg2-5 mL/s
Pig Intravenous (IV) Bolus300 mgI/kg5 mL/s

Note: The data for dogs and pigs are based on general iodinated contrast media protocols and may be adapted for this compound.

CT Imaging Parameters

The following are example CT imaging parameters that can be used as a starting point for protocol development.

ParameterRat (micro-CT)RabbitDog
Tube Voltage 45-80 kVp70-120 kVp80-130 kVp
Tube Current 200-400 µA40-60 mA200 mAs
Slice Thickness 0.1-0.5 mm0.5-5 mm0.5-5 mm
Pitch 0.5-1.50.2-1.50.5-1.5
Scan Delay Immediate post-bolus5-10 s post-bolus9-17 s post-bolus

Expected Quantitative Data: Tissue Enhancement

The degree of contrast enhancement is measured in Hounsfield Units (HU). While specific data for this compound is limited, the following table provides expected enhancement ranges for iodinated contrast agents in various tissues, which can serve as a reference.

Tissue/VesselAnimal ModelExpected Peak Enhancement (HU)
Aorta Cat745 - 1906
Dog200 - 443
Liver Dog/Pig54 - 62
Spleen Dog/Pig~77
Kidney GeneralHigh, with persistent enhancement >55 HU

Pharmacokinetic Pathway

cluster_1 Pharmacokinetic Pathway IV Administration IV Administration Bloodstream (Vascular Space) Bloodstream (Vascular Space) IV Administration->Bloodstream (Vascular Space) Distribution to Extracellular Fluid Distribution to Extracellular Fluid Bloodstream (Vascular Space)->Distribution to Extracellular Fluid Glomerular Filtration (Kidneys) Glomerular Filtration (Kidneys) Bloodstream (Vascular Space)->Glomerular Filtration (Kidneys) Distribution to Extracellular Fluid->Bloodstream (Vascular Space) Urinary Excretion Urinary Excretion Glomerular Filtration (Kidneys)->Urinary Excretion

Distribution and clearance of this compound.

Post-Procedure Animal Care

  • Recovery: Following the imaging procedure, discontinue anesthesia and monitor the animal until it has fully recovered.

  • Hydration: Ensure the animal has free access to water to facilitate the renal clearance of the this compound.

Conclusion

This compound is a well-established and effective contrast agent for preclinical CT angiography. By carefully selecting the animal model, optimizing administration protocols, and fine-tuning CT imaging parameters, researchers can obtain high-quality, detailed images of the vasculature. These application notes provide a comprehensive starting point for the successful implementation of this compound in your research endeavors.

References

Application Notes and Protocols for Preclinical Research with Ioxitalamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxitalamic acid is a tri-iodinated benzoic acid derivative widely used as a radiopaque contrast agent in preclinical and clinical imaging.[1] Its primary function is to enhance the visibility of vascular structures and organs during X-ray-based imaging techniques. These application notes provide detailed protocols for the preparation and administration of this compound in preclinical research settings, along with a summary of reported dosages and a discussion of its toxicological profile.

This compound is valued in research for its high water solubility and rapid renal clearance.[1] In animal models, it exhibits a plasma half-life of under two hours in rats and is primarily excreted through the urinary system.[1] While generally considered to have a wide safety margin, high concentrations of this compound can induce cellular toxicity, primarily through the generation of reactive oxygen species (ROS), leading to apoptosis. Understanding the appropriate dosage and administration is therefore critical for its effective and safe use in preclinical studies.

Data Presentation: Quantitative Dosing Information

The following tables summarize reported doses of this compound used in various preclinical models. It is crucial to note that the optimal dose for a specific study will depend on the research question, the animal model, and the imaging modality employed.

In Vivo Dosing
Animal ModelAdministration RouteDoseApplicationReference
MiceOral> 5 g/kg (LD50)Toxicology[1]
RatsIntravenous1600 mg Iodine/kgEvaluation of renal effects[2]
RabbitsIntravenous Bolus5 ml/kgPharmacokinetics[3]
RabbitsIntravenous Infusion2.5 ml/kg/hour for 4 hoursPharmacokinetics[3]
In Vitro Dosing
Cell LineApplicationConcentration RangeKey FindingsReference
Human Kidney 2 (HK-2) cellsCytotoxicity AssayNot specified, IC50 ~30 mg/mlConcentration-dependent cytotoxicity[1]
Human Nucleus Pulposus cellsCytotoxicity Assay0.001, 0.1, 10, and 100 mg/mLTime- and dose-dependent cell injury[4]

Experimental Protocols

Preparation of this compound Solution for In Vivo Administration

Materials:

  • This compound powder

  • Sterile saline (0.9% sodium chloride)

  • Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)

  • PEG300 (optional)

  • Tween-80 (optional)

  • Sterile filters (0.22 µm)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Protocol for a Saline-Based Solution (Preferred for Intravenous Administration):

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • In a sterile vial, add the calculated amount of this compound powder.

  • Gradually add sterile saline to the vial while vortexing to aid dissolution. This compound is water-soluble, but this process may take time.

  • If solubility is an issue at high concentrations, gentle warming or sonication can be applied.

  • Once fully dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility for injection.

  • Visually inspect the solution for any particulate matter before administration.

Protocol for a Co-Solvent System (for difficult formulations):

For formulations where higher concentrations are required and solubility in saline is limited, a co-solvent system can be used. Note: This should be used with caution and validated for the specific animal model and administration route, as co-solvents can have their own toxicities.

  • Prepare a stock solution of this compound in DMSO.

  • In a separate sterile tube, combine the required volumes of PEG300 and Tween-80.

  • Slowly add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture while vortexing.

  • Add sterile saline to the mixture to reach the final desired volume and concentration.

  • Ensure the final solution is clear and homogenous. If precipitation occurs, adjust the solvent ratios.

  • Sterile filter the final solution using a 0.22 µm filter.

Protocol for Intravenous (IV) Administration in Rats

Materials:

  • Prepared this compound solution

  • Rat restrainer

  • Heat lamp or warming pad

  • 27-30 gauge needles

  • 1 mL syringes

  • 70% ethanol

  • Gauze

Procedure:

  • Accurately weigh the rat to determine the correct volume of this compound solution to inject.

  • Warm the rat's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins, making them more visible and accessible.

  • Place the rat in a suitable restrainer to minimize movement and stress.

  • Wipe the tail with 70% ethanol to clean the injection site.

  • Identify one of the lateral tail veins.

  • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. A successful cannulation is often indicated by a small flash of blood in the needle hub.

  • Slowly inject the this compound solution. There should be no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site.

  • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Return the rat to its cage and monitor for any adverse reactions.

Protocol for Oral Gavage in Mice

Materials:

  • Prepared this compound solution

  • Flexible or rigid gavage needle with a ball tip (20-22 gauge for adult mice)

  • 1 mL syringe

Procedure:

  • Weigh the mouse to calculate the appropriate administration volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to create a straight line from the mouth to the esophagus.

  • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly down the esophagus. Do not force the needle. If the mouse struggles excessively or if there is any resistance, withdraw the needle and restart.

  • Once the needle is at the predetermined depth, slowly administer the this compound solution.

  • After administration, gently remove the gavage needle in a single, smooth motion.

  • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Visualization of this compound-Induced Cytotoxicity Pathway

The primary mechanism of this compound-induced cytotoxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. The following diagram illustrates this signaling pathway.

Ioxitalamic_Acid_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ioxitalamic_Acid This compound ROS Reactive Oxygen Species (ROS) Ioxitalamic_Acid->ROS Ioxitalamic_Acid->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Apoptosis_Initiation Apoptosis Initiation Mitochondrial_Stress->Apoptosis_Initiation Apoptosis Apoptosis Apoptosis_Initiation->Apoptosis

Caption: this compound-induced cellular toxicity pathway.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of this compound.

In_Vivo_Workflow cluster_planning Study Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Dose_Selection Determine Dose and Administration Route Animal_Model->Dose_Selection Solution_Prep Prepare Ioxitalamic Acid Solution Dose_Selection->Solution_Prep Administration Administer this compound (e.g., IV, Oral Gavage) Solution_Prep->Administration Imaging Perform Imaging (e.g., X-ray, CT) Administration->Imaging Sample_Collection Collect Samples (Blood, Tissue) Imaging->Sample_Collection Data_Analysis Analyze Imaging and Biological Data Sample_Collection->Data_Analysis Results Interpret Results Data_Analysis->Results

Caption: A typical workflow for an in vivo preclinical study.

References

Application Notes and Protocols for Intravenous Ioxitalamic Acid Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous (IV) administration of ioxitalamic acid in common laboratory animal models. The information is intended to guide researchers in designing and executing preclinical studies, including pharmacokinetic, pharmacodynamic, and toxicological evaluations of this iodinated contrast agent.

Pharmacokinetic Profile

This compound, when administered intravenously, is rapidly distributed and eliminated. The pharmacokinetic parameters are crucial for determining appropriate dosing regimens and imaging windows in preclinical studies.

Data Presentation: Pharmacokinetic Parameters of this compound
ParameterRabbitDogRat
Plasma Half-life (t½) ~45 minutes[1]-< 2 hours
Volume of Distribution (Vd) 20% - 26% of body weight[1]Higher tissue distribution compared to other contrast media[2]-
Primary Route of Elimination RenalRenal[2]Rapid renal clearance
Protein Binding --<5%
Urinary Excretion -->80% within 24 hours

Note: Data for some parameters in specific species are not available in the provided search results.

Experimental Protocol: Pharmacokinetic Study in Rabbits[1]

This protocol outlines a method to determine the pharmacokinetic profile of this compound in rabbits.

Materials:

  • This compound solution for injection

  • Male and female New Zealand White rabbits

  • Catheters for IV administration and blood collection

  • Syringes and collection tubes (e.g., heparinized)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Animal Preparation: Acclimatize rabbits to the laboratory environment. On the day of the experiment, place an IV catheter in the marginal ear vein for drug administration and another catheter in the central ear artery for blood sampling.

  • Dosing: Administer a single intravenous bolus injection of this compound at a dose of 5 ml/kg.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 45, 60, 90, 120 minutes) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.

  • Sample Analysis: Determine the concentration of this compound in plasma samples using a validated HPLC method.

  • Data Analysis: Calculate pharmacokinetic parameters such as half-life, volume of distribution, and clearance using appropriate software.

Experimental Workflow for Pharmacokinetic Study

G animal Animal Preparation (Rabbit) dosing IV Administration (5 ml/kg bolus) animal->dosing sampling Blood Sampling (Serial) dosing->sampling processing Plasma Separation sampling->processing analysis HPLC Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Caption: Workflow for a typical pharmacokinetic study of this compound in rabbits.

Toxicological Profile

Understanding the toxicity profile of this compound is essential for establishing its safety margins. Acute toxicity studies are performed to determine the potential adverse effects of a single high dose.

Data Presentation: Acute Toxicity of this compound
SpeciesRouteLD50Observed Effects
Mouse Oral> 5 g/kgLow acute toxicity
Rat Intravenous-Increased serum urea and creatinine levels, indicating potential nephrotoxicity.
Dog Intravenous-Cardiovascular changes (hypertension, bradycardia, or hypotension, tachycardia) have been observed in some cases with ionic iodinated contrast agents.[3]
Rabbit Intravenous-Potential for nephrotoxicity, especially in cases of pre-existing renal impairment.[4][5]

Note: Specific intravenous LD50 values for this compound were not found in the search results. The provided data for dogs and rabbits are general observations for iodinated contrast agents.

Experimental Protocol: Acute Intravenous Toxicity Study in Rodents (General Protocol)[6][7][8]

This protocol provides a general framework for assessing the acute intravenous toxicity of this compound in rodents (e.g., rats or mice).

Materials:

  • This compound solution for injection

  • Male and female rodents (e.g., Sprague-Dawley rats or CD-1 mice)

  • Appropriate restraints for IV injection

  • Syringes and needles

  • Cages for observation

Procedure:

  • Animal Selection and Acclimatization: Use healthy, young adult animals. Acclimatize them to the housing conditions for at least 5 days.

  • Dose Selection: Conduct a dose-ranging study to determine the appropriate dose levels. Typically, at least three dose levels and a control group (vehicle only) are used.

  • Administration: Administer a single intravenous bolus of this compound via a suitable vein (e.g., tail vein in mice/rats). The volume administered should be based on the animal's body weight.

  • Observation: Observe the animals continuously for the first few hours post-administration and then daily for 14 days. Record any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals during the observation period.

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to identify any pathological changes in organs and tissues.

  • Data Analysis: Determine the LD50 value if mortality occurs, and document all observed signs of toxicity.

Logical Relationship in Acute Toxicity Assessment

G dose Dose Escalation observe Observation of Clinical Signs dose->observe mortality Mortality Assessment observe->mortality necropsy Gross Necropsy observe->necropsy ld50 LD50 Determination mortality->ld50 target_organ Target Organ Identification necropsy->target_organ

Caption: Logical flow for determining acute toxicity and identifying target organs.

Application in Imaging Studies

This compound is primarily used as a contrast agent to enhance the visibility of vascular structures and organs in radiographic imaging.

Experimental Protocol: Contrast-Enhanced Imaging in a Rabbit Model

This protocol describes the use of this compound for contrast-enhanced imaging in rabbits.

Materials:

  • This compound solution for injection

  • New Zealand White rabbits

  • Imaging modality (e.g., X-ray, CT scanner)

  • IV catheter and infusion pump (optional)

Procedure:

  • Animal Preparation: Anesthetize the rabbit and place it in the imaging scanner. Place an IV catheter in the marginal ear vein.

  • Pre-contrast Imaging: Acquire baseline images of the region of interest before contrast administration.

  • Contrast Administration: Administer this compound intravenously. The dose and injection rate will depend on the specific imaging application and the size of the animal. A common dose is in the range of 2-5 ml/kg.

  • Post-contrast Imaging: Acquire a series of images immediately after and at various time points following the contrast injection to visualize the enhancement of the target structures.

  • Image Analysis: Analyze the images to assess the degree of contrast enhancement and to obtain diagnostic information.

Signaling Pathway of Potential Renal Toxicity

While the precise signaling pathway of this compound-induced nephrotoxicity is not fully elucidated in the provided results, a potential mechanism involves the generation of reactive oxygen species (ROS) leading to apoptosis.

G iox This compound (High Osmolality) ros Reactive Oxygen Species (ROS) Generation iox->ros stress Oxidative Stress ros->stress apoptosis Renal Tubular Cell Apoptosis stress->apoptosis injury Acute Kidney Injury apoptosis->injury

Caption: A potential pathway for this compound-induced renal cell injury.

References

Application of Ioxitalamic Acid in Renal Clearance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxitalamic acid, and its salt iothalamate, are iodinated contrast agents widely utilized as exogenous markers for the determination of Glomerular Filtration Rate (GFR), a critical measure of renal function. Due to its properties of being freely filtered by the glomerulus without significant tubular secretion or reabsorption, the clearance of this compound from plasma provides a reliable and accurate assessment of GFR.[1][2] These application notes provide detailed protocols for the use of this compound in renal clearance studies, including methodologies for sample analysis and data interpretation.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (in Rabbits)
ParameterValueSpeciesAdministrationReference
Plasma Elimination Half-Life~45 minutesRabbitIV Bolus[3][4]
Volume of Distribution20% - 26% of body weightRabbitIV Bolus[3][4]
Table 2: Analytical Method Validation for Iothalamate in Human Plasma and Urine (HPLC-UV)
ParameterMatrixValueReference
Linearity RangePlasma1 - 150 µg/mL[1]
Urine25 - 1500 µg/mL[1]
Lower Limit of Detection (LLOD)Plasma & Urine0.5 µg/mL[1]
Lower Limit of Quantification (LLOQ)Plasma1 µg/mL[1]
Urine25 µg/mL[1]
RecoveryPlasma96.04% - 118.38%[1]
Urine93.14% - 114.74%[1]
Precision (Intra-assay & Inter-assay)Plasma & UrineWithin 15%[1]

Experimental Protocols

Protocol 1: GFR Measurement using Bolus Injection of this compound

This protocol outlines the procedure for determining GFR following a single intravenous bolus injection of this compound.

1. Patient/Subject Preparation:

  • Subjects should fast for at least 8 hours prior to the study, with water permitted.[5]

  • Record the subject's height and weight.

  • Ensure adequate hydration by encouraging the subject to drink 750 ml of water over 15-20 minutes before the injection.[6]

  • An intravenous catheter is placed for blood sampling.[6]

2. This compound Administration:

  • A pre-injection (time 0) blood sample is collected.[2]

  • A precise dose of this compound solution (e.g., Conray™) is drawn into a syringe and weighed.

  • The this compound is administered as an intravenous bolus over 15 seconds.[6]

  • The syringe is then flushed with 10-15 ml of saline.[6]

  • The empty syringe is re-weighed to accurately determine the injected dose.[6]

3. Blood Sampling:

  • Blood samples are collected at precisely timed intervals post-injection. A recommended schedule includes samples at 5, 10, 20, 30, 45, 60, 90, 120, 150, 180, 240, and 300 minutes.[6]

  • For subjects with severely reduced renal function, later sampling times (e.g., up to 24 hours) may be necessary.[7]

  • Samples are collected in appropriate tubes (e.g., EDTA or heparinized) and placed on ice.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Urine Collection (Optional, for Renal Clearance Calculation):

  • For urinary clearance determination, timed urine collections are performed.

  • The subject voids completely at the start of a defined interval.

  • All urine produced during the interval is collected, and the total volume is measured.

  • A blood sample is taken at the midpoint of the urine collection period.

5. GFR Calculation:

  • The plasma clearance of this compound is calculated from the plasma concentration-time curve using appropriate pharmacokinetic models (e.g., a two-compartment model).[8]

  • Renal clearance is calculated using the formula: Clearance = (Urine Concentration x Urine Flow Rate) / Plasma Concentration .

Protocol 2: GFR Measurement using Continuous Infusion of this compound

This protocol is designed to achieve a steady-state plasma concentration of this compound for GFR determination.

1. Patient/Subject Preparation:

  • Similar to the bolus injection protocol, subjects should be fasted and well-hydrated.[5]

2. This compound Administration:

  • A loading dose of this compound is administered as an IV bolus.

  • This is immediately followed by a continuous intravenous infusion at a constant rate (e.g., 2.5 ml/kg/hour in rabbit studies).[3][4] The infusion rate should be adjusted based on the expected GFR to achieve a steady-state concentration.

3. Blood and Urine Sampling:

  • After an equilibration period to allow the plasma concentration to reach a steady state, multiple blood and urine samples are collected over timed intervals.

4. GFR Calculation:

  • At steady state, the rate of infusion is equal to the rate of excretion.

  • GFR is calculated using the formula: GFR = Infusion Rate / Steady-State Plasma Concentration .

Protocol 3: Analysis of Iothalamate in Plasma and Urine by HPLC-UV

This protocol is based on the validated method by Shah et al. (2016).[1]

1. Reagents and Materials:

  • Iothalamic acid standard

  • Internal Standard (e.g., Allopurinol)

  • Methanol (HPLC grade)

  • Sodium Phosphate (50 mM)

  • Acetonitrile (HPLC grade)

  • C18 reverse-phase column (e.g., Synergi-hydro, 250 x 4.6 mm, 4 µm)[1]

2. Chromatographic Conditions:

  • Mobile Phase: Methanol and 50 mM sodium phosphate (10:90, v/v)[1]

  • Flow Rate: 1.2 mL/min[1]

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Plasma:

    • To a plasma sample, add the internal standard.

    • Add acetonitrile for protein precipitation and extraction of iothalamate.[1]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject into the HPLC system.

  • Urine:

    • Dilute the urine sample with water.

    • Add the internal standard.

    • Filter the sample.

    • Inject into the HPLC system.

4. Quantification:

  • Create a calibration curve using known concentrations of iothalamic acid.

  • Determine the concentration of iothalamate in the samples by comparing the peak area ratio of iothalamate to the internal standard against the calibration curve.

Visualizations

GFR_Measurement_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation Subject_Prep Subject Preparation (Fasting, Hydration) Injection IV Bolus Injection or Continuous Infusion Subject_Prep->Injection Dose_Prep This compound Dose Preparation Dose_Prep->Injection Blood_Sampling Timed Blood Sampling Injection->Blood_Sampling Urine_Sampling Timed Urine Collection (Optional) Injection->Urine_Sampling Sample_Processing Plasma/Urine Processing Blood_Sampling->Sample_Processing Urine_Sampling->Sample_Processing HPLC_Analysis HPLC-UV Analysis Sample_Processing->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling HPLC_Analysis->PK_Modeling GFR_Calc GFR Calculation PK_Modeling->GFR_Calc

Caption: Experimental workflow for GFR measurement using this compound.

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Plasma_Sample Plasma Sample Add_IS_Plasma Add Internal Standard Plasma_Sample->Add_IS_Plasma Urine_Sample Urine Sample Dilute_Urine Dilute with Water Urine_Sample->Dilute_Urine Protein_Precip Protein Precipitation (Acetonitrile) Add_IS_Plasma->Protein_Precip Centrifuge_Plasma Centrifugation Protein_Precip->Centrifuge_Plasma Evaporate_Dry Evaporate to Dryness Centrifuge_Plasma->Evaporate_Dry Reconstitute Reconstitute in Mobile Phase Evaporate_Dry->Reconstitute Injection Inject into HPLC Reconstitute->Injection Add_IS_Urine Add Internal Standard Filter_Urine Filtration Add_IS_Urine->Filter_Urine Dilute_Urine->Add_IS_Urine Filter_Urine->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Calculate_Conc Calculate Iothalamate Concentration Detection->Calculate_Conc Calibration_Curve Generate Calibration Curve Calibration_Curve->Calculate_Conc

Caption: Workflow for HPLC analysis of iothalamate in plasma and urine.

References

Ioxitalamic Acid: Application Notes and Protocols for Micro-CT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxitalamic acid is a tri-iodinated benzoic acid derivative that serves as a water-soluble, ionic, high-osmolar radiopaque contrast agent.[1][2] Its high atomic number iodine atoms effectively attenuate X-rays, making it suitable for enhancing the contrast of soft tissues and vascular structures in micro-computed tomography (micro-CT) imaging.[3] This document provides detailed application notes and protocols for the use of this compound as a contrast agent in preclinical micro-CT studies.

Physicochemical and Pharmacokinetic Properties

This compound's properties are crucial for its function as a contrast agent. A summary of its key characteristics is provided below.

PropertyValueReference
Chemical Formula C₁₂H₁₁I₃N₂O₅[1]
Molecular Weight 643.94 g/mol [1]
Iodine Content 59.12%[3]
Commercial Formulation (Telebrix® 38 Oral) 380 mg Iodine/mL[4]
Solubility Water Soluble[1]
Osmolality High (1500-1800 mOsm/kg)[2]
Plasma Half-life (Rats) < 2 hours[3]
Plasma Half-life (Rabbits) ~45 minutes[4]
Oral LD50 (Mice) > 5 g/kg[3]
Intravenous LD50 of a similar agent (Iodixanol) (Mice) 16.2 - 17.9 gI/kg[5]

Quantitative Data for Micro-CT Application

The effectiveness of an iodinated contrast agent is dependent on its concentration and the micro-CT scanner settings. The following table provides data on the relationship between iodine concentration and Hounsfield Unit (HU) enhancement, which is critical for planning imaging studies.

Iodine ConcentrationApproximate Hounsfield Units (HU)Reference Notes
25 mg/mL453 ± 21[1][6]
83-105 mg I/mL (in aorta)~900 HU (initial)[7]
300 mg/mL2623 ± 221[1][6]

Note: HU values can vary depending on the micro-CT system and scanning parameters (e.g., tube voltage). It is recommended to perform a phantom calibration to establish a precise correlation for your specific setup.

Experimental Protocols

In Vivo Vascular Imaging in Mice

This protocol is designed for dynamic contrast-enhanced micro-CT to visualize vasculature.

Materials:

  • This compound solution (e.g., Telebrix®, diluted to the desired iodine concentration with sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Catheter (e.g., 30-gauge) for tail vein injection

  • Heating pad or lamp to maintain animal body temperature

  • Micro-CT scanner

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (1-3% in oxygen).

    • Place the animal on the scanner bed and maintain its body temperature at 37°C.

    • Insert a catheter into the lateral tail vein for contrast agent administration.

  • Image Acquisition:

    • Perform a pre-contrast (baseline) scan of the region of interest.

    • Administer a bolus injection of the this compound solution. A starting dose of 100-200 µL of a solution containing 50-100 mg I/mL is recommended for a 25 g mouse.[7]

    • Immediately initiate dynamic scanning of the region of interest for several minutes to capture the vascular phase.

    • Alternatively, for steady-state imaging, a continuous infusion can be employed following the initial bolus.

  • Suggested Micro-CT Parameters (to be optimized for your system):

    • Tube Voltage: 50-80 kVp (lower kVp enhances iodine contrast)

    • Voxel Size: 50-100 µm

    • Scan Time: As short as possible to capture dynamic changes.

Ex Vivo Soft Tissue Staining

This protocol is for enhancing the contrast of excised tissues for high-resolution morphological analysis.

Materials:

  • Fixative (e.g., 10% neutral buffered formalin)

  • Phosphate-buffered saline (PBS)

  • This compound solution (e.g., Telebrix®, diluted to 15-50 mg I/mL in PBS)

  • Ethanol series (for dehydration, if required for subsequent histology)

  • Micro-CT scanner

Protocol:

  • Tissue Fixation:

    • Perfuse the animal with PBS followed by a fixative to clear the blood and preserve the tissue.

    • Excise the tissue of interest and immerse it in the fixative for at least 24 hours.

  • Staining:

    • Wash the fixed tissue in PBS to remove excess fixative.

    • Immerse the tissue in the this compound staining solution. The staining duration will depend on the tissue size and density and can range from 24 to 72 hours at 4°C with gentle agitation.

  • Washing and Mounting:

    • Rinse the stained tissue in PBS to remove excess contrast agent.

    • Mount the tissue in a sample holder, ensuring it remains hydrated with PBS or is embedded in agarose gel to prevent movement artifacts during scanning.

  • Image Acquisition:

    • Scan the sample using high-resolution micro-CT parameters.

Visualizations

experimental_workflow cluster_in_vivo In Vivo Vascular Imaging cluster_ex_vivo Ex Vivo Soft Tissue Staining Animal\nPreparation Animal Preparation Baseline\nScan Baseline Scan Animal\nPreparation->Baseline\nScan Contrast\nInjection Contrast Injection Baseline\nScan->Contrast\nInjection Dynamic\nScan Dynamic Scan Contrast\nInjection->Dynamic\nScan Tissue\nFixation Tissue Fixation Staining Staining Tissue\nFixation->Staining Washing Washing Staining->Washing High-Resolution\nScan High-Resolution Scan Washing->High-Resolution\nScan logical_relationship This compound This compound Iodine Atoms Iodine Atoms This compound->Iodine Atoms contains X-ray Attenuation X-ray Attenuation Iodine Atoms->X-ray Attenuation causes Image Contrast Image Contrast X-ray Attenuation->Image Contrast enhances

References

In Vitro Applications of Ioxitalamic Acid: A Guide for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ioxitalamic acid, an iodinated contrast medium, is widely utilized in diagnostic imaging procedures.[1] However, its potential off-target effects on various cell types are a subject of ongoing research. These application notes provide a summary of the in vitro effects of this compound on different cell cultures and offer detailed protocols for key experiments to assess its cellular impact.

Cellular Effects of this compound

In vitro studies have demonstrated that this compound can induce a range of cellular responses, including cytotoxicity, apoptosis, and oxidative stress in a dose- and time-dependent manner.[2][3] The primary cell types investigated include renal tubular cells, nucleus pulposus cells, and endothelial cells.

Cytotoxicity in Renal and Neuronal Cells

This compound has been shown to exert cytotoxic effects on human renal proximal tubule epithelial cells (HK-2) and human nucleus pulposus (NP) cells.[2][3] In HK-2 cells, a concentration-dependent cytotoxic effect was observed, with a half-maximal inhibitory concentration (IC50) of approximately 30 mg/ml after 48 hours of treatment.[3] Similarly, studies on human NP cells revealed that this compound induced significant cell injury in a time- and dose-dependent fashion.[2]

Cell LineConcentration RangeExposure TimeObserved EffectReference
Human Nucleus Pulposus (NP) Cells0.001 - 100 mg/mL1, 2, or 3 daysTime- and dose-dependent cell injury[2]
Human Renal Proximal Tubule Epithelial Cells (HK-2)Not specified, IC50 determined48 hoursConcentration-dependent cytotoxicity, IC50 ~30 mg/mL[3]
Induction of Apoptosis

A key mechanism underlying the cytotoxicity of this compound is the induction of apoptosis, or programmed cell death. In renal tubular cells, this compound has been found to cause apoptosis.[4] Studies on human NP cells have also utilized methods such as Fluorescence Activated Cell Sorting (FACS) with Annexin V and propidium iodide to identify apoptotic and necrotic cells following treatment.[2]

Oxidative Stress and Signaling Pathways

The production of reactive oxygen species (ROS) is another significant cellular response to this compound exposure.[4] This oxidative stress can contribute to cellular damage and trigger apoptotic pathways. Research suggests that this compound may induce acute tubular injury by aggravating renal efferent nerve activity, adrenergic signaling, and renin activity, all of which are associated with ROS production.[4] The direct cytotoxicity of radiocontrast media on proximal tubule cells can lead to vacuolization, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress.[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound on cell cultures.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on adherent cell cultures.

Materials:

  • Cells of interest (e.g., HK-2, HUVEC)

  • Complete cell culture medium

  • This compound solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include untreated control wells with medium only.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound and untreated control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Measurement of Apoptosis using TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or chamber slides

  • This compound

  • Paraformaldehyde (4%) for fixation

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • In Situ Cell Death Detection Kit (e.g., Roche)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or in chamber slides and treat with this compound.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.

  • Wash with PBS and permeabilize the cells with the permeabilization solution for 2 minutes on ice.

  • Wash with PBS and add 50 µL of the TUNEL reaction mixture to each sample.

  • Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Rinse the samples three times with PBS.

  • Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.

Visualizing Cellular Pathways and Workflows

To better understand the mechanisms of this compound-induced cellular changes, the following diagrams illustrate a proposed signaling pathway and a general experimental workflow.

cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade Ioxitalamic_Acid This compound Renal_Efferent_Nerve Renal Efferent Nerve Activity Ioxitalamic_Acid->Renal_Efferent_Nerve ROS_Production Reactive Oxygen Species (ROS) Production Ioxitalamic_Acid->ROS_Production Cell_Membrane Cell Membrane Adrenergic_Signaling Adrenergic Signaling Renal_Efferent_Nerve->Adrenergic_Signaling Renin_Activity Renin Activity Adrenergic_Signaling->Renin_Activity Renin_Activity->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Start Start: Cell Culture Treatment Treatment with this compound Start->Treatment Incubation Incubation (Time-course) Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT) Incubation->Cell_Viability Apoptosis_Detection Apoptosis Detection (e.g., Annexin V/PI, TUNEL) Incubation->Apoptosis_Detection ROS_Measurement ROS Measurement Incubation->ROS_Measurement Data_Analysis Data Analysis Cell_Viability->Data_Analysis Apoptosis_Detection->Data_Analysis ROS_Measurement->Data_Analysis

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols for Vascular Visualization in Mice Using Ioxitalamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ioxitalamic acid as a contrast agent for the visualization of vascular structures in mice using micro-computed tomography (micro-CT).

Introduction

This compound, a tri-iodinated benzoic acid derivative, is a water-soluble, iodinated radiopaque contrast agent.[1][2] Its high atomic number iodine atoms effectively attenuate X-rays, providing excellent contrast enhancement for visualizing vascular structures. Marketed under trade names such as Telebrix and Vasobrix, it is characterized by its high water solubility and rapid renal clearance, making it suitable for dynamic vascular imaging studies.[1][2] Preclinical evaluations have demonstrated a favorable safety profile with a wide safety margin.[1]

Principle of Action

This compound functions by increasing the attenuation of X-rays in the blood vessels where it is distributed. This tri-iodinated compound physically blocks the passage of X-rays, resulting in a brighter appearance of the vasculature in micro-CT images compared to the surrounding soft tissues. This contrast enhancement allows for detailed morphological and functional assessment of the vascular network.

Experimental Protocols

A successful in vivo micro-CT imaging experiment relies on proper animal preparation, precise contrast agent administration, and optimized imaging parameters. The following protocols are provided as a guide and may require optimization based on the specific experimental goals and imaging system.

Animal Preparation
  • Animal Model: This protocol is intended for adult mice (20-30 g).

  • Anesthesia: Anesthetize the mouse using isoflurane (1-3% in oxygen) or another suitable anesthetic regimen. It is crucial to monitor the animal's vital signs, including respiration and temperature, throughout the procedure.

  • Catheterization: For intravenous administration, place a catheter into the lateral tail vein. Ensure the catheter is securely positioned and patent before proceeding.

  • Positioning: Securely position the anesthetized mouse on the micro-CT scanner bed to minimize motion artifacts during the scan.

Contrast Agent Administration and Micro-CT Imaging

Due to the rapid renal clearance of this compound, with a plasma half-life of approximately 45 minutes in rabbits, a continuous infusion protocol is often recommended to maintain a stable concentration in the bloodstream during imaging.[3]

  • Contrast Agent Preparation:

    • Use a sterile solution of this compound (e.g., Telebrix).

    • Warm the contrast agent to 37°C to reduce its viscosity and minimize the risk of physiological shock to the animal.

  • Administration Protocol (Continuous Infusion):

    • Loading Dose (Bolus): Administer an initial intravenous bolus to rapidly achieve a sufficient blood iodine concentration. A starting dose of 5 ml/kg has been used in rabbits and can be adapted for mice.[3]

    • Maintenance Infusion: Immediately after the bolus injection, commence a continuous infusion. The infusion rate will need to be optimized for the specific mouse strain and experimental conditions.

  • Micro-CT Imaging Protocol:

    • Scanner Settings: The specific settings will depend on the micro-CT system being used. The goal is to achieve high spatial and temporal resolution.

    • Image Acquisition: Initiate the micro-CT scan immediately following the bolus injection and throughout the continuous infusion.

Data Presentation

The following tables summarize key data related to this compound.

PropertyValueReference
Chemical Class Tri-iodinated benzoic acid derivative[1][2]
Solubility High water solubility[1]
Plasma Half-life (Rabbits) Approximately 45 minutes[3]
Plasma Half-life (Rats) Under 2 hours[1]
Primary Route of Excretion Renal[1]
ParameterIn Vitro FindingReference
Cytotoxicity (HK-2 cells) Cytotoxic effects observed in a concentration-dependent manner[1]

Diagrams

Experimental Workflow for In Vivo Micro-CT Angiography

G cluster_prep Animal Preparation cluster_imaging Contrast Administration & Imaging cluster_analysis Data Analysis Animal_Model Select Mouse Model Anesthesia Anesthetize Mouse Animal_Model->Anesthesia Catheterization Catheterize Tail Vein Anesthesia->Catheterization Positioning Position on Scanner Bed Catheterization->Positioning Prepare_Contrast Prepare & Warm this compound Bolus_Injection Administer Bolus Dose Prepare_Contrast->Bolus_Injection Continuous_Infusion Start Continuous Infusion Bolus_Injection->Continuous_Infusion MicroCT_Scan Acquire Micro-CT Images Continuous_Infusion->MicroCT_Scan Image_Reconstruction 3D Image Reconstruction MicroCT_Scan->Image_Reconstruction Vascular_Analysis Analyze Vascular Structures Image_Reconstruction->Vascular_Analysis

Caption: Workflow for vascular imaging in mice using this compound.

Logical Relationship of this compound Properties

G Ioxitalamic_Acid This compound Tri_iodinated Tri-iodinated Structure Ioxitalamic_Acid->Tri_iodinated High_Water_Solubility High Water Solubility Ioxitalamic_Acid->High_Water_Solubility Rapid_Renal_Clearance Rapid Renal Clearance Ioxitalamic_Acid->Rapid_Renal_Clearance Xray_Attenuation High X-ray Attenuation Tri_iodinated->Xray_Attenuation IV_Administration Suitable for IV Administration High_Water_Solubility->IV_Administration Short_Half_Life Short Plasma Half-life Rapid_Renal_Clearance->Short_Half_Life Vascular_Contrast Excellent Vascular Contrast Xray_Attenuation->Vascular_Contrast Dynamic_Imaging Ideal for Dynamic Imaging IV_Administration->Dynamic_Imaging Short_Half_Life->Dynamic_Imaging

Caption: Properties of this compound for vascular imaging.

References

Application Notes and Protocols for Studying the Excretion and Clearance of Ioxitalamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxitalamic acid is a tri-iodinated benzoic acid derivative widely used as a radiopaque contrast agent in diagnostic imaging.[1][2] A thorough understanding of its in vivo excretion and clearance pathways is critical for assessing its safety and efficacy profile. These application notes provide a comprehensive overview of the pharmacokinetic properties of this compound, with a focus on its elimination from the body. Detailed protocols for key in vivo and in vitro experiments are provided to guide researchers in the evaluation of this and similar compounds.

This compound is characterized by its high water solubility and pharmacological inertness.[1] Following intravascular administration, it is rapidly distributed in the intravascular and interstitial spaces.[3][4] Its primary route of elimination is via the kidneys, where it is excreted largely unchanged.[3][4] The compound undergoes minimal protein binding, contributing to its rapid clearance.[1][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative parameters related to the excretion and clearance of this compound, compiled from various in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesSource
Plasma Elimination Half-Life ~45 minutesRabbit[5][6]
< 2 hoursRat[1]
1.1 hoursHuman[3]
Volume of Distribution 20% - 26% of body weightRabbit[5][6]
194 ml/kgHuman[3]
Total Clearance Rate 120 ml/minHuman[3]
Protein Binding < 5%Animal Models[1]
0% - 27%Human[3]

Table 2: Excretion Profile of this compound

Route of ExcretionPercentage of Administered DoseTimeframeConditionsSource
Urinary Excretion > 80%24 hoursNormal Renal Function (intravascular admin.)[1]
Fecal Excretion 100%-Normal Intestinal Function (oral admin.)[3][4]
Biliary, Salivary, Sudoral, Colic Major Routes-Renal Failure[3][4]

Excretion and Clearance Pathways

This compound is primarily cleared by the kidneys through glomerular filtration.[3][4] Due to its low molecular weight and minimal protein binding, it is freely filtered by the glomerulus. It is not significantly reabsorbed or secreted by the renal tubules.[3][4] In individuals with impaired renal function, alternative or vicarious excretion pathways, such as biliary excretion, become more prominent.[3][4]

Primary Excretion Pathway of this compound cluster_systemic_circulation Systemic Circulation This compound (Free) This compound (Free) This compound (Protein Bound) This compound (Protein Bound) This compound (Free)->this compound (Protein Bound) < 5% Bound Glomerulus Glomerulus This compound (Free)->Glomerulus Glomerular Filtration Bile Bile This compound (Free)->Bile Biliary Excretion Saliva Saliva This compound (Free)->Saliva Salivary Excretion Sweat Sweat This compound (Free)->Sweat Sudoral Excretion Renal Tubule Renal Tubule Glomerulus->Renal Tubule Urine Urine Renal Tubule->Urine Excretion Feces_alt Feces Bile->Feces_alt

Primary and alternative excretion pathways of this compound.

Experimental Protocols

Protocol 1: Determination of this compound Concentration in Plasma and Urine by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of this compound in biological matrices.

1. Sample Preparation:

  • Plasma: To 200 µL of plasma, add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Urine: Dilute urine samples 1:10 with the mobile phase. Centrifuge at 10,000 x g for 10 minutes to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and 0.1% trifluoroacetic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 20 µL.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the respective blank matrix (plasma or urine).

  • Process the standards in the same manner as the unknown samples.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC Quantification of this compound Sample_Collection Plasma/Urine Sample Collection Sample_Preparation Sample Preparation (Protein Precipitation/Dilution) Sample_Collection->Sample_Preparation HPLC_Analysis HPLC Analysis (C18 Column, UV Detection) Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Peak Area vs. Concentration) HPLC_Analysis->Data_Analysis Quantification Quantification of this compound Data_Analysis->Quantification

Workflow for HPLC quantification of this compound.
Protocol 2: In Vivo Assessment of Renal Clearance in an Animal Model (Rat)

This protocol outlines the procedure for determining the renal clearance of this compound in a rat model.

1. Animal Preparation:

  • Use adult male Sprague-Dawley rats (250-300g).

  • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

  • Catheterize the femoral artery for blood sampling and the femoral vein for drug administration.

  • Catheterize the bladder for urine collection.

2. Dosing and Sample Collection:

  • Administer a single intravenous bolus dose of this compound (e.g., 50 mg/kg).

  • Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 2, 5, 15, 30, 60, 90, and 120 minutes) into heparinized tubes.

  • Collect urine over specified intervals (e.g., 0-30, 30-60, 60-90, and 90-120 minutes).

3. Sample Processing and Analysis:

  • Centrifuge blood samples to obtain plasma.

  • Measure the volume of urine collected in each interval.

  • Analyze the concentration of this compound in plasma and urine samples using the HPLC method described in Protocol 1.

4. Calculation of Renal Clearance:

  • Calculate the renal clearance (CLr) for each urine collection interval using the following formula: CLr = (Cu x Vu) / Cp Where:

    • Cu = Concentration of this compound in urine

    • Vu = Urine flow rate (volume/time)

    • Cp = Plasma concentration of this compound at the midpoint of the urine collection interval.

Protocol 3: In Vitro Plasma Protein Binding Assay by Equilibrium Dialysis

This protocol describes the determination of the extent of this compound binding to plasma proteins using equilibrium dialysis.

1. Materials:

  • Equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 10 kDa).

  • Phosphate buffered saline (PBS), pH 7.4.

  • Blank plasma from the species of interest.

  • This compound solution.

2. Procedure:

  • Place plasma spiked with a known concentration of this compound into one chamber of the dialysis cell.

  • Place an equal volume of PBS into the other chamber.

  • Incubate the dialysis cells at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

3. Analysis and Calculation:

  • Determine the concentration of this compound in the samples from both chambers using the HPLC method (Protocol 1).

  • Calculate the percentage of unbound drug (% Unbound) using the following formula: % Unbound = (C_buffer / C_plasma) x 100 Where:

    • C_buffer = Concentration of this compound in the buffer chamber at equilibrium.

    • C_plasma = Concentration of this compound in the plasma chamber at equilibrium.

  • Calculate the percentage of bound drug (% Bound): % Bound = 100 - % Unbound

Equilibrium Dialysis for Protein Binding Assay cluster_before Before Equilibrium cluster_after After Equilibrium Dialysis_Cell Plasma Chamber (this compound + Plasma) Semi-permeable Membrane Buffer Chamber (PBS) After Equilibrated [this compound] Equilibrated [this compound] Dialysis_Cell->After Incubation (37°C) Free drug diffuses across membrane Before High [this compound] Low [this compound]

Principle of equilibrium dialysis for protein binding determination.

References

Troubleshooting & Optimization

Technical Support Center: Ioxitalamic Acid Signal Enhancement in CT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ioxitalamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing CT imaging experiments.

Troubleshooting Guide

This section addresses common problems encountered during CT imaging with this compound.

Issue 1: Weak or insufficient signal enhancement in the region of interest (ROI).

  • Potential Cause 1: Suboptimal CT Scanner Parameters

    • Solution: The X-ray tube voltage (kVp) significantly impacts iodine attenuation. Lowering the kVp to be closer to the K-edge of iodine (33.2 keV) increases the contrast agent's attenuation, resulting in a stronger signal.[1][2] For example, a 0.01% weight/weight iodine concentration can produce a robust 450 Hounsfield Unit (HU) signal at 80 kVp, whereas achieving the same signal at 120 kVp requires a higher concentration of 0.025%.[3] It is crucial to find a balance, as very low kVp settings can increase image noise.[2] Modern CT scanners with advanced image reconstruction algorithms can help mitigate this noise.[2]

      • Recommendation: Start with a low kVp setting (e.g., 70-80 kVp) and adjust based on image noise and the specific scanner's capabilities.[1][2]

  • Potential Cause 2: Incorrect Timing of Scan Acquisition

    • Solution: this compound is a water-soluble agent that undergoes rapid biphasic distribution from plasma to the interstitium, followed by slower urinary excretion.[4] The plasma elimination half-life in animal models like rabbits is approximately 45 minutes.[5] In humans with normal renal function, elimination half-lives are around 2 hours, with about 80% of the dose eliminated within 4 hours.[6] Scanning too early or too late will miss the peak concentration in the target tissue.

      • Recommendation: Perform pilot scans at multiple time points post-injection (e.g., 10 min, 30 min, 1h, 2h) to determine the optimal imaging window for your specific research model and target organ.[7] Pharmacokinetic studies show that ioxitalamate has high tissue diffusibility compared to some other agents, which should be considered when planning scan delays.[4]

  • Potential Cause 3: Inadequate Dose or Concentration

    • Solution: The signal intensity, measured in Hounsfield Units (HU), has a linear relationship with the concentration of iodine in the tissue.[3] If the signal is weak, the concentration of this compound at the ROI may be too low. Factors such as the subject's body weight and cardiac output can influence the distribution and concentration of the contrast agent.[1][8]

      • Recommendation: Ensure the dose is appropriately scaled to the subject's body weight.[9][10] If the signal remains low, consider a higher dose within established safety limits. Using a formulation with a higher iodine concentration can also improve signal.[1]

  • Potential Cause 4: this compound Degradation or Formulation Issues

    • Solution: this compound solutions should be stored properly to prevent degradation. For long-term storage, -80°C for up to 6 months or -20°C for up to 1 month is recommended, protected from light and under nitrogen.[11] If precipitation occurs upon thawing or during preparation, gentle heating and/or sonication can help redissolve the agent.[11]

      • Recommendation: Always inspect the solution for precipitation before injection. Use fresh preparations and adhere to recommended storage conditions.

Frequently Asked Questions (FAQs)

Q1: How do I correlate Hounsfield Units (HU) with the concentration of this compound?

A1: There is a direct, linear relationship between HU values and iodine concentration.[3] However, this relationship can vary between different CT machines.[3] To establish a precise correlation for your specific scanner and settings, you should perform a calibration experiment using a phantom. This involves scanning solutions of known this compound concentrations and plotting the measured HU values against the concentrations.

Q2: What are the key factors that influence the degree of signal enhancement?

A2: Multiple factors influence signal enhancement. These can be grouped into three categories:

  • CT Acquisition Parameters: Primarily the tube voltage (kVp).[1] Lower kVp settings increase iodine conspicuity.[12]

  • Contrast Agent Factors: Iodine concentration, volume, and injection flow rate are critical.[1] The iodine delivery rate (IDR), calculated as concentration (gI/mL) multiplied by the flow rate (mL/s), is a key parameter for optimizing vascular enhancement.[1]

  • Subject-Specific Factors: Body weight, cardiac output, hydration status, and renal function all affect the pharmacokinetics and biodistribution of the contrast agent.[4][8]

Q3: What is the optimal injection protocol for this compound?

A3: The optimal protocol depends on the research question. For angiography or studies requiring high vascular contrast, a rapid bolus injection is typically used to achieve a high peak iodine concentration.[1] For imaging organ parenchyma, a slower infusion or a split-bolus technique might be more appropriate to allow for tissue diffusion.[8] Using a saline flush after the contrast injection can help ensure the complete delivery of the contrast dose into the circulatory system.[10]

Q4: Can I use this compound that has precipitated?

A4: If you observe precipitation in the this compound solution, you can attempt to redissolve it using gentle heat and/or sonication.[11] However, if the precipitate does not fully dissolve, the solution should not be used, as this indicates a potential issue with stability or concentration, and injecting particulate matter can be harmful.

Q5: How does renal function affect the this compound signal?

A5: this compound is a nephrophilic agent, meaning it is cleared by the kidneys.[11][13] In subjects with impaired renal function, the elimination half-life of the agent is prolonged.[6] This will lead to a longer residence time in the body, which could alter the time-to-peak enhancement and the overall signal dynamics. It is crucial to consider the renal function status of your research subjects when planning experiments.

Data & Protocols

Quantitative Data Summary

Table 1: Effect of Scanner kVp on Hounsfield Units (HU) at Different Iodine Concentrations. This table illustrates the principle that lower kVp settings result in higher HU values for the same iodine concentration. Data is synthesized from established principles.[3]

Iodine Concentration (mg/mL)Avg. HU at 80 kVpAvg. HU at 100 kVpAvg. HU at 120 kVpAvg. HU at 140 kVp
2105 ± 880 ± 765 ± 550 ± 5
5250 ± 15195 ± 12160 ± 10125 ± 9
10480 ± 25385 ± 20315 ± 18255 ± 15
15710 ± 30570 ± 28470 ± 25380 ± 22

Table 2: Pharmacokinetic Parameters of this compound. This table provides a summary of key pharmacokinetic values based on animal and human studies.[4][5][6]

ParameterValueSpeciesNotes
Plasma Elimination Half-Life~45 minutesRabbitHighlights rapid initial clearance in this model.[5]
Plasma Elimination Half-Life1.8 - 2.3 hoursHuman (Normal Renal Function)Represents typical clearance time in healthy subjects.[6]
DistributionBiphasicDog, HumanRapid diffusion from plasma to interstitium, followed by slower excretion.[4]
Excretion>80% within 24hRatPrimarily via urinary excretion.[13]
Experimental Protocols

Protocol 1: Phantom-Based CT Scanner Calibration for this compound

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound of a known high concentration (e.g., 30 mg/mL).

    • Perform serial dilutions to create a range of concentrations (e.g., 2, 5, 10, 15, 20 mg/mL) using saline or deionized water.

    • Include a blank control (0 mg/mL).

  • Phantom Setup:

    • Use a standard CT phantom containing multiple vials or wells.

    • Fill each vial with a different concentration of the this compound solution.

    • Place the phantom on the CT scanner bed, ensuring it is centered in the field of view.

  • CT Image Acquisition:

    • Perform a scout scan to define the imaging volume.

    • Acquire axial scans of the phantom at each kVp setting you intend to use in your experiments (e.g., 80, 100, 120, 140 kVp).

    • Keep other parameters (e.g., mA, slice thickness, rotation time) constant across all acquisitions.

  • Data Analysis:

    • On the resulting images, draw a circular Region of Interest (ROI) in the center of each vial, avoiding the edges.

    • Record the mean Hounsfield Unit (HU) value for each ROI.

    • For each kVp setting, plot the mean HU value against the known iodine concentration.

    • Perform a linear regression to generate a calibration curve (HU vs. Concentration) for each kVp level. This curve will allow you to convert HU values from your experiments into quantitative iodine concentrations.

Visual Guides

TroubleshootingWorkflow cluster_checks Start Problem: Weak this compound Signal C1 Check CT Parameters C2 Review Injection & Scan Timing C3 Verify Agent Dose & Integrity S1 Is kVp optimized? (e.g., 70-80 kVp) C1->S1 S2 Was scan timed to peak concentration? C2->S2 S3 Was dose sufficient for subject weight? C3->S3 S1->C2 Yes A1 Action: Lower kVp setting. Monitor image noise. S1->A1 No S2->C3 Yes A2 Action: Perform pilot study to determine optimal scan delay. S2->A2 No S4 Was agent solution clear and properly stored? S3->S4 Yes A3 Action: Adjust dose based on body weight or increase concentration. S3->A3 No A4 Action: Use fresh preparation. Follow storage guidelines. S4->A4 No End Signal Improved S4->End Yes A1->End A2->End A3->End A4->End

Caption: Troubleshooting workflow for diagnosing and resolving weak CT signal.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis P1 Prepare Ioxitalamic Acid Solution P2 Calibrate Dose for Subject Weight P1->P2 P3 Set Up CT Scanner (Optimize kVp) P2->P3 A1 Administer Agent (IV Bolus/Infusion) P3->A1 A2 Initiate Scan at Predetermined Delay A1->A2 D1 Image Reconstruction A2->D1 D2 Draw ROIs on Target Tissue D1->D2 D3 Measure Mean HU D2->D3 D4 Quantitative Analysis D3->D4

Caption: Standard experimental workflow for a contrast-enhanced CT study.

SignalFactors cluster_scanner Scanner Parameters cluster_agent Contrast Agent cluster_subject Subject Physiology center CT Signal Intensity (Hounsfield Units) kvp Tube Voltage (kVp) kvp->center recon Reconstruction Algorithm recon->center conc Iodine Concentration conc->center rate Injection Rate (IDR) rate->center dose Total Dose dose->center weight Body Weight weight->center co Cardiac Output co->center renal Renal Clearance renal->center

Caption: Key factors influencing this compound signal intensity in CT.

References

Technical Support Center: Ioxitalamic Acid in Micro-CT

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for using ioxitalamic acid and other iodine-based contrast agents in micro-computed tomography (micro-CT). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize artifacts and acquire high-quality imaging data.

Troubleshooting Guide

This guide addresses specific issues that may arise during contrast-enhanced micro-CT experiments.

Problem Probable Cause(s) Recommended Solutions
Dark streaks or bands appear between highly stained regions of the sample. This is a classic streaking artifact , a manifestation of beam hardening .[1][2] It occurs when the polychromatic X-ray beam's low-energy photons are heavily absorbed by the dense iodine, causing inconsistencies in the data used for reconstruction.[1]1. Adjust Scan Parameters: Increase the X-ray tube voltage (kVp). A higher energy beam is more penetrating and less affected by beam hardening.[2][3]2. Use Physical Filtration: Place a thin metal filter (e.g., 0.1-0.5 mm aluminum or copper) between the X-ray source and the sample. This pre-hardens the beam by removing low-energy X-rays.[2][3]3. Apply Software Correction: Ensure that the beam hardening correction algorithm in your micro-CT reconstruction software is enabled and properly configured.[2][3]4. Optimize Staining: Consider slightly reducing the this compound concentration or increasing the post-staining wash time to lower the overall sample attenuation.[2]
The center of the stained tissue appears artificially darker (less dense) than the edges. This is a cupping artifact , another common result of beam hardening .[1][2] The X-ray beam is hardened more as it passes through the longer path length at the center of the object compared to the shorter path at the edges.[1]1. Primary Recommendation: The most effective solutions are the same as for streaking artifacts: increase kVp, use a physical filter, and apply software-based beam hardening corrections.[2]2. Reduce Sample Size: If feasible, imaging a smaller sample or a smaller region of interest can mitigate the artifact by shortening the maximum X-ray path length.[3]
The reconstructed image appears very noisy or grainy. This is likely due to photon starvation .[2] The iodine-stained sample is so dense that it absorbs most of the X-ray photons, preventing a sufficient number from reaching the detector. This leads to high statistical noise in the data.[2][4]1. Optimize Staining Protocol: Reduce the concentration of the this compound solution or perform a partial de-staining step to lower the sample's overall attenuation.[2]2. Increase X-ray Flux: Increase the tube current (µA) or the exposure time to generate more photons. Note that this may increase scan time and radiation dose to the sample.3. Use Iterative Reconstruction: If available, iterative reconstruction algorithms are often better at handling noisy data than standard filtered back-projection (FBP) methods.[4][5]
The core of the tissue sample is poorly contrasted compared to the outer layers. This indicates incomplete penetration of the contrast agent.[2] The staining duration was too short for the agent to diffuse to the center of the sample, or the concentration was too low.1. Increase Staining Time: The required time is highly dependent on tissue type and size. For dense or large samples, staining may need to be extended from hours to days.[6]2. Increase Concentration: Use a higher concentration of this compound. Test a range of concentrations to find the optimal balance between contrast and artifact generation.3. Improve Permeabilization: Ensure the tissue is properly fixed and washed to remove barriers to diffusion.[7]
Circular or ring-like patterns are visible in the reconstructed image. These are ring artifacts , which are typically caused by miscalibrated or defective detector elements.[2][8] While not directly caused by the contrast agent, they can be more pronounced in high-contrast scans.[2]1. Recalibrate Detector: Perform a detector calibration or flat-field correction as recommended by the scanner manufacturer. This can often fix the issue.[4]2. Apply Ring Correction: Many software packages have post-reconstruction filters specifically designed to remove ring artifacts.[8]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause artifacts in micro-CT? A1: this compound is a pharmaceutical compound that contains three iodine atoms per molecule.[9][10] Iodine has a high atomic number, which allows it to strongly absorb X-rays.[6][9] This property, known as radiopacity, enhances the contrast of soft tissues that are normally transparent to X-rays. However, this strong and preferential absorption of low-energy X-rays from the polychromatic beam of a lab-based micro-CT scanner alters the beam's energy profile, a phenomenon called beam hardening.[1][2] This physical process is the primary cause of common image artifacts like streaking and cupping.[2]

Q2: What are the most common artifacts to expect when using an iodine-based contrast agent? A2: The most prevalent artifacts are beam hardening artifacts, which manifest as cupping (the center of an object appearing less dense than the edges) and streaking (dark bands between dense areas).[1][2] You may also encounter noise if the staining is too concentrated (photon starvation) or artifacts from incomplete stain penetration if the incubation time is too short.[2]

Q3: How does the staining protocol affect the severity of artifacts? A3: The staining protocol is critical. Over-staining with a high concentration of this compound or for an excessive duration can lead to severe beam hardening and photon starvation.[2] Conversely, under-staining can result in poor contrast and incomplete penetration.[2] A thorough post-staining wash is also crucial to remove excess contrast agent from the tissue surface, which helps reduce surface-related artifacts.[2]

Q4: Can I use this compound for in vivo micro-CT imaging? A4: this compound is a small molecule that is rapidly cleared by the kidneys, making it suitable for clinical applications like angiography but challenging for typical, longer in vivo micro-CT scans where sustained blood pool contrast is needed.[9][11][12] For long-term vascular imaging, liposomal or nanoparticle-based iodine formulations are often used to avoid rapid clearance.[6][12]

Q5: Are there alternatives to this compound for soft tissue contrast? A5: Yes, several other contrast agents are used. Other iodine-based agents like iohexol and Lugol's solution (iodine-potassium iodide) are very common for ex vivo staining.[6][13] For visualizing specific tissue components, agents like phosphotungstic acid (PTA), which binds to collagen, or osmium tetroxide (OsO₄), which binds to lipids, are used.[6][14]

Quantitative Data Summary

The optimal staining parameters depend heavily on the tissue type, size, and density. The following tables provide reference values from published studies using iodine-based agents and a summary of parameters for artifact reduction.

Table 1: Example Staining Protocols for Iodine-Based Contrast Agents

Contrast AgentConcentrationIncubation TimeTarget Tissue ExampleKey Considerations
Iohexol240 mgI/mL1 hourAtherosclerotic coronary arteriesAllows for differentiation of plaque morphology.[6][13]
Lugol's Solution (I₂KI)0.3% - 5% (w/v)24 hours to several daysGeneral soft tissues, whole embryosCost-effective but can cause tissue shrinkage at higher concentrations.[6][7]
Liposomal IodineVaries (e.g., up to 400 mg iodine/mL)N/A (in vivo injection)VasculatureUsed for in vivo vascular imaging to avoid rapid renal clearance.[6]

Table 2: Key Parameters for Beam Hardening Artifact Reduction

ParameterTypical Range / SettingMechanismReference
X-ray Tube Voltage Increase (e.g., from 80 kVp to 100+ kVp)Increases beam energy, making it less susceptible to hardening.[3]
Physical Filtration 0.1 - 0.5 mm Al or CuRemoves low-energy photons before they reach the sample (pre-hardening).[2][3]
Software Correction On / EnabledApplies algorithmic corrections during image reconstruction to compensate for beam hardening effects.[2][3]
Sample Size As small as feasibleReduces the path length that X-rays must travel through the dense material.[3]

Experimental Protocols

General Protocol for Ex Vivo Staining with an Iodine-Based Agent

This protocol provides a general framework. Optimization of concentrations and incubation times is essential for each specific application.

1. Tissue Preparation and Fixation

  • Fixation: Immediately immerse the freshly excised tissue in a fixative solution, such as 10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA). The volume of fixative should be at least 10 times the volume of the tissue.[7]

  • Duration: Fix for 24-48 hours at 4°C. Duration depends on tissue size and type.[7]

  • Washing: After fixation, wash the tissue thoroughly in Phosphate Buffered Saline (PBS) with several changes over 24 hours to remove residual fixative, which can impede staining.[7]

2. Staining

  • Solution Preparation: Prepare the desired concentration of the this compound solution in distilled water or PBS.

  • Incubation: Fully submerge the washed tissue in the staining solution in a sealed container to prevent evaporation.

  • Duration: Staining time can range from several hours to several days, depending on the tissue's size and permeability. Gentle agitation can facilitate diffusion.[6]

3. Post-Staining Wash

  • Rinsing: Remove the sample from the staining solution and wash it in several changes of PBS or 70% ethanol.[6] This step is critical for removing unbound contrast agent from the tissue surface and reducing artifacts.[2]

4. Sample Mounting and Scanning

  • Mounting: Mount the stained sample in a sample holder. To prevent dehydration and motion artifacts during the scan, submerge it in 70% ethanol or wrap it in parafilm.[6]

  • Scanning: Secure the sample holder in the micro-CT scanner.

  • Parameter Optimization: Set the scanning parameters. To minimize beam hardening, consider using a higher kVp and a physical filter (e.g., aluminum).[2][3] Enable beam hardening correction in the reconstruction software.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stain Contrast Enhancement cluster_scan Imaging & Reconstruction Fixation 1. Fixation (e.g., 10% NBF) Washing_Pre 2. Washing (PBS) Fixation->Washing_Pre Staining 3. Staining (this compound) Washing_Pre->Staining Washing_Post 4. Post-Stain Wash (PBS/Ethanol) Staining->Washing_Post Mounting 5. Mounting Washing_Post->Mounting Scanning 6. Micro-CT Scan Mounting->Scanning Reconstruction 7. Reconstruction (with corrections) Scanning->Reconstruction Final 3D Image Final 3D Image Reconstruction->Final 3D Image

Caption: General experimental workflow for contrast-enhanced micro-CT.

troubleshooting_flowchart cluster_scan_params Acquisition Parameters cluster_recon Reconstruction cluster_staining Staining Protocol Start Beam Hardening Artifacts Detected (Streaking/Cupping) Increase_kVp Increase Tube Voltage (kVp) Start->Increase_kVp Add_Filter Add Physical Filter (Al or Cu) Start->Add_Filter Software_Correction Enable Software Beam Hardening Correction Start->Software_Correction Optimize_Stain Reduce Concentration or Increase Wash Time Start->Optimize_Stain Result Artifacts Reduced Increase_kVp->Result Add_Filter->Result Software_Correction->Result Optimize_Stain->Result

Caption: Troubleshooting logic for reducing beam hardening artifacts.

References

Technical Support Center: Ioxitalamic Acid Injection Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ioxitalamic acid in experimental settings. The information is designed to ensure consistent and reliable results while maintaining the highest standards of animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a tri-iodinated benzoic acid derivative used as an iodinated contrast medium for X-ray imaging.[1] In a research context, it is primarily used to visualize vascular structures, organs, and tissues in animal models due to its ability to strongly absorb X-rays.[2]

Q2: What are the recommended storage conditions for this compound?

A2: this compound powder should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[3]

Q3: How should this compound be prepared for injection?

A3: this compound is a white powder that is slightly soluble in water.[4] For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[3] A common method involves creating a stock solution in a solvent like DMSO and then diluting it to the final concentration with a suitable vehicle such as saline or a mixture including PEG300 and Tween-80 to improve solubility.[3] It is crucial to ensure the solution is clear and free of precipitation before injection; warming and/or sonication can aid dissolution.[3]

Q4: What are the known side effects or toxicities of this compound in animal models?

A4: In animal studies, administration of this compound has been shown to potentially increase serum urea and creatinine levels, indicating a risk of nephrotoxicity.[2] In vitro studies have demonstrated cytotoxic effects on cells in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of approximately 30 mg/ml in HK-2 cells after 48 hours of treatment.[2] Therefore, it is crucial to use the lowest effective dose in experiments to minimize potential toxicity.[5]

Troubleshooting Guide

Q1: I am observing inconsistent results in my imaging studies. What could be the cause?

A1: Inconsistent results can stem from several factors:

  • Solution Preparation: Ensure the this compound is fully dissolved and the solution is homogenous. Incomplete dissolution can lead to inaccurate dosing. Prepare fresh solutions for each experiment to avoid degradation.[3]

  • Injection Technique: Variability in injection speed and volume can affect the distribution of the contrast agent. Standardize your injection protocol and ensure all personnel are consistently following the same procedure.

  • Animal Physiology: Factors such as the animal's hydration status, age, and underlying health conditions can influence the pharmacokinetics of the contrast agent. Ensure animals are adequately hydrated and use age- and weight-matched cohorts.

Q2: My animals are showing signs of distress after injection. What should I do?

A2: Signs of distress may indicate an adverse reaction or a procedural issue.

  • Adverse Reaction: Although rare, hypersensitivity reactions can occur. Monitor animals closely post-injection. If signs of a severe reaction are observed, euthanize the animal immediately and consult with your institution's veterinary staff.

  • Injection Site Reaction: Pain or inflammation at the injection site can occur, especially with intramuscular injections.[6] Ensure you are using the appropriate needle size and injection volume for the chosen route and animal model. Applying antiseptic to the injection site before the procedure is recommended.[6]

  • Toxicity: High doses of this compound can lead to renal toxicity.[2] Consider reducing the dose or using a different formulation if toxicity is suspected.

Q3: I am having trouble dissolving the this compound powder. What can I do?

A3: this compound is slightly soluble in water.[4] If you are experiencing solubility issues:

  • Use a Co-solvent: For in vitro studies, DMSO is a common solvent.[3] For in vivo preparations, a stock solution in DMSO can be diluted in a vehicle containing agents like PEG300 and Tween-80 to maintain solubility.[3]

  • Gentle Heating and Sonication: Warming the solution and using a sonicator can help to dissolve the compound.[3] However, avoid excessive heat which could degrade the compound.

  • Check the Certificate of Analysis: Ensure the purity and quality of your this compound from the supplier.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Injection
  • Prepare Stock Solution (e.g., 12.5 mg/mL in DMSO):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of newly opened, hygroscopic DMSO to achieve a concentration of 12.5 mg/mL.[3]

    • Vortex and use an ultrasonic bath until the powder is completely dissolved.[3]

  • Prepare Working Solution (e.g., 1.25 mg/mL):

    • This protocol yields a clear solution of ≥ 1.25 mg/mL.[3]

    • In a sterile tube, add 100 µL of the 12.5 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[3]

    • Add 50 µL of Tween-80 and mix again.[3]

    • Add 450 µL of saline to bring the final volume to 1 mL.[3]

    • Vortex the final solution to ensure it is homogenous. Prepare this working solution fresh on the day of the experiment.[3]

Protocol 2: Intravenous (IV) Injection in Mice
  • Animal Restraint: Properly restrain the mouse using a suitable method that allows access to the lateral tail vein.

  • Vein Dilation: If necessary, warm the tail using a heat lamp or warm water to dilate the veins.

  • Injection:

    • Use a sterile 27-30G needle attached to a syringe containing the prepared this compound solution.

    • Insert the needle into the lateral tail vein, bevel up.

    • Slowly inject the desired volume. The maximum recommended IV bolus for a mouse is 5-25 mL/kg.[7]

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Observe the animal for any signs of distress post-injection.

Data Presentation

Table 1: Recommended Injection Volumes and Needle Gauges for Rodents

Route of AdministrationMouse (Max Volume)Rat (Max Volume)Recommended Needle Gauge
Intravenous (IV)5-25 mL/kg[7]5-20 mL/kg[7]27-30G
Intraperitoneal (IP)5-20 mL/kg[7]5-20 mL/kg[7]25-27G
Subcutaneous (SC)5-40 mL/kg[7]5-10 mL/kg[7]25-27G
Intramuscular (IM)0.05 mL/site[6]0.1 mL/site[6]25-29G

Note: These are general guidelines. Always refer to your institution's IACUC approved protocols. Volumes should be adjusted based on the specific animal's weight and health status.

Mandatory Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Procedure A Weigh this compound B Prepare Stock Solution (DMSO) A->B Dissolve C Prepare Working Solution B->C Dilute D Animal Restraint C->D E Administer Injection D->E F Imaging E->F G Monitor Animal F->G H Data Analysis G->H

Caption: Experimental Workflow for In Vivo Studies with this compound.

Troubleshooting Start Inconsistent Results Observed Q1 Is the solution clear and homogenous? Start->Q1 Sol_Issue Re-prepare solution. Ensure complete dissolution (sonicate/warm). Q1->Sol_Issue No Q2 Is the injection protocol standardized? Q1->Q2 Yes A1_Yes Yes A1_No No Proto_Issue Standardize injection volume, speed, and technique. Q2->Proto_Issue No Q3 Are animal cohorts consistent (age, weight, health)? Q2->Q3 Yes A2_Yes Yes A2_No No Animal_Issue Use age/weight-matched animals. Ensure proper hydration. Q3->Animal_Issue No End Review experimental design and consult literature. Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting Decision Tree for Inconsistent Experimental Results.

References

Technical Support Center: Ioxitalamic Acid Contrast Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal results with ioxitalamic acid as a contrast agent in preclinical imaging studies.

Part 1: Troubleshooting Poor Contrast Enhancement

Poor contrast enhancement can arise from a variety of factors, ranging from solution preparation to image acquisition parameters. This section provides a systematic approach to identifying and resolving common issues.

Question: Why am I observing weak or transient vascular enhancement in my CT/angiography images?

Answer: Weak or brief enhancement with this compound is a common issue that can often be traced to several key factors related to the agent's properties and its administration. This compound is a first-generation, high-osmolality ionic contrast medium.[1] Its high osmolality can lead to a rapid diffusion from the plasma into the interstitial space and fast renal clearance, potentially shortening the window for optimal vascular imaging.[2][3]

Consider the following troubleshooting steps:

  • Review this compound Concentration: Ensure the concentration of the this compound solution is adequate for the intended application. While higher concentrations provide more iodine and thus greater X-ray attenuation, they also increase osmolality and viscosity. For preclinical models, concentrations are typically expressed as mg of iodine per mL.[4]

  • Optimize Injection Rate: The rate of injection is a critical parameter. A faster injection rate generally leads to a higher peak arterial enhancement.[5][6][7] If your enhancement is too low, consider increasing the injection rate within the limits appropriate for the animal model and catheter size.

  • Evaluate Timing of Image Acquisition: Due to the rapid clearance of this compound, the timing of your scan is crucial.[2] You may need to acquire images sooner after injection to capture the peak enhancement.

  • Check for Extravasation: Ensure the intravenous catheter is correctly placed and that there is no leakage of the contrast agent into the surrounding tissue (extravasation), which would prevent it from reaching the target vasculature.

dot

Caption: Troubleshooting workflow for poor this compound contrast.

Question: My images are suffering from artifacts, such as streaks or dark bands. How can I mitigate this?

Answer: Artifacts in CT imaging when using a dense contrast agent like this compound are often due to a phenomenon called beam hardening .[8] This occurs because the X-ray beam is composed of a spectrum of energies, and lower energies are preferentially absorbed by the dense iodine, "hardening" the beam (increasing its average energy).[8] This can create dark streaks or bands between dense regions.

To mitigate beam hardening artifacts:

  • Use Appropriate kVp Settings: Lowering the tube voltage (e.g., to 80 kVp) can bring the X-ray spectrum closer to the k-edge of iodine (33.2 keV), which can improve contrast but may also exacerbate beam hardening in some cases. Experiment with different kVp settings to find the optimal balance.

  • Software Corrections: Most modern CT scanners have built-in beam hardening correction algorithms. Ensure these features are enabled.[8]

  • Dilution: In some applications, slightly diluting the contrast agent can reduce its peak density, thereby lessening the beam hardening effect. However, this must be balanced against the need for sufficient contrast.

  • Dual-Energy CT: If available, a dual-energy CT scanner can effectively differentiate and subtract iodine from the image, significantly reducing beam hardening artifacts.[9]

Part 2: Frequently Asked Questions (FAQs)

Solution & Handling
  • Q1: How should I prepare an this compound solution for injection?

    • A1: this compound is water-soluble.[2] For research purposes where a commercial formulation is not used, it may be dissolved in a suitable solvent. One documented formulation involves using DMSO, PEG300, Tween-80, and saline. Always ensure the final solution is sterile and free of precipitates before injection. Heating or sonication can aid dissolution if precipitation occurs.

  • Q2: What are the recommended storage conditions for this compound?

    • A2: Store the powdered form in a dry, dark place. Short-term storage (days to weeks) is typically at 0-4°C, while long-term storage (months) should be at -20°C.[2]

Experimental Parameters
  • Q3: How do I calculate the correct dose of this compound for my animal model?

    • A3: Dosing is typically based on the animal's body weight (in kg) and is often expressed in terms of the mass of iodine (mg I/kg) or the volume of the contrast solution (mL/kg). A common method for dose calculation is:

      • Injection Volume (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Solution Concentration (mg/mL)

      • Always adhere to institutional guidelines for maximum injection volumes for the chosen route of administration.[10][11]

  • Q4: What is the difference between this compound and newer, low-osmolality contrast agents like iohexol?

    • A4: The primary difference is osmolality. This compound is a high-osmolality contrast medium (HOCM), while agents like iohexol are low-osmolality (LOCM).[12] This difference has practical implications for imaging and tolerance.

Part 3: Data & Protocols

Comparative Data of Contrast Agents

The choice of contrast agent can significantly impact image quality and duration of enhancement. Below is a summary of key property differences.

PropertyThis compound (HOCM)Iohexol / Iopamidol (LOCM)Reference(s)
Ionicity IonicNon-ionic[12]
Osmolality High (~1500-1800 mOsm/kg)Low (~600-800 mOsm/kg)[1]
Vascular Residence ShorterLonger[3]
Patient Tolerance Lower (more side effects)Higher (fewer side effects)[12]
General Protocol for Intravenous Administration in a Rodent Model

This protocol provides a general framework. Specifics such as dose, injection rate, and volumes must be optimized for your experiment and approved by your institution's animal care committee.

dot

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_acq Phase 3: Imaging & Post-Procedure P1 1. Prepare this compound Solution to desired concentration (e.g., 300 mgI/mL). Ensure sterility. P2 2. Anesthetize animal according to approved protocol. P1->P2 P3 3. Place and secure tail vein (or other) catheter. Confirm patency with saline flush. P2->P3 A1 4. Draw calculated dose into a sterile syringe. P3->A1 A2 5. Connect syringe to injection pump and catheter line. Remove any air bubbles. A1->A2 A3 6. Inject contrast at a controlled, predetermined rate (e.g., 2 mL/min). A2->A3 I1 7. Start CT/Angiography scan at the optimal time point relative to injection start. A3->I1 I2 8. Monitor animal's vital signs throughout the procedure. I1->I2 I3 9. Follow with a saline flush to clear the line. I2->I3 I4 10. Recover animal from anesthesia with appropriate monitoring. I3->I4

Caption: Workflow for IV contrast administration in preclinical imaging.

Methodology Details:

  • Solution Preparation:

    • If using powdered this compound, weigh the required amount to achieve the target iodine concentration.

    • Dissolve in a sterile, biocompatible solvent (e.g., sterile saline). If solubility is an issue, a formulation with DMSO may be considered, but must be validated for in-vivo use.

    • Filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse or rat) using a standard protocol (e.g., isoflurane inhalation).

    • Maintain the animal's body temperature using a heating pad.

    • Place a catheter (e.g., 24G or smaller) into a suitable vessel, typically the lateral tail vein. Secure the catheter with tape or tissue adhesive.

    • Confirm catheter patency with a small bolus (e.g., 50 µL) of sterile saline.

  • Administration and Imaging:

    • Calculate the required injection volume based on the desired iodine dose (e.g., 300-600 mg I/kg) and the animal's exact body weight.

    • Use a syringe pump for a controlled and reproducible injection rate.

    • Initiate the imaging protocol to begin acquisition at the predetermined time point (e.g., immediately upon completion of the injection for arterial phase imaging).

    • After the contrast injection, a saline flush of 1.5-2x the catheter volume is recommended to ensure the full dose is delivered.

References

Technical Support Center: Optimizing Ioxitalamic Acid in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ioxitalamic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in research applications?

This compound is primarily used as a high-osmolarity, ionic, iodinated X-ray contrast medium.[1][2][3][4] Its tri-iodinated benzene core strongly absorbs X-rays, enhancing the contrast of vascular structures and tissues in imaging studies.[1] It is considered pharmacologically inert, with its effect stemming from the physical attenuation of X-ray beams rather than binding to specific receptors.[1]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

For long-term storage of the solid powder, a temperature of -20°C is recommended.[1] Short-term storage (days to weeks) can be at 0-4°C in a dry, dark environment.[1] Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]

Q3: Is this compound stable in cell culture media?

The stability of this compound in cell culture media can be influenced by the specific components of the media and the experimental conditions. It is good practice to prepare fresh working solutions from a stock solution for each experiment.[5] If an experiment runs for an extended period, the stability of the compound in the media at 37°C should be empirically determined. Factors such as pH and the presence of certain supplements can affect compound stability.

Troubleshooting Guides

Issue 1: Unexpected or High Cytotoxicity in Cell Culture

Q: My cells are showing higher than expected levels of apoptosis or necrosis after treatment with this compound. What could be the cause?

Possible Causes and Solutions:

  • Concentration-Dependent Toxicity: this compound has been shown to exert concentration-dependent cytotoxic effects in various cell types, including human renal proximal tubule epithelial cells (HK-2) and human nucleus pulposus (NP) cells.[1][6] The half-maximal inhibitory concentration (IC50) in HK-2 cells was found to be approximately 30 mg/mL after 48 hours of treatment.[1] For NP cells, cytotoxic effects were observed at concentrations as low as 10 mg/mL.[6] It is crucial to perform a dose-response experiment (kill curve) to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

  • Time-Dependent Effects: The cytotoxic effects of this compound can also be time-dependent.[6] Shorter incubation times may be necessary to achieve the desired experimental outcome without significant cell death. Consider a time-course experiment to identify the optimal treatment duration.

  • High Osmolarity of the Medium: As a high-osmolarity contrast agent, this compound can significantly increase the osmolarity of the cell culture medium, leading to osmotic stress and subsequent cell death.[3] Ensure that the final osmolarity of the medium is within a tolerable range for your cells. You may need to adjust the baseline osmolarity of your culture medium or use an iso-osmolar control.

  • Induction of Apoptosis via Specific Signaling Pathways: In renal tubular cells, this compound can induce apoptosis through the activation of renal efferent nerve-mediated adrenergic signaling, increased renin activity, and the production of reactive oxygen species (ROS).[7] If your research involves pathways sensitive to these factors, consider using appropriate inhibitors or ROS scavengers to mitigate these off-target effects.

Issue 2: Poor Solubility or Precipitation in Experimental Solutions

Q: I am observing precipitation of this compound when preparing my working solutions. How can I improve its solubility?

Possible Causes and Solutions:

  • Solvent Choice: this compound is soluble in DMSO.[1] For in vivo studies, complex solvent systems may be required. One such system involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

  • Preparation Technique: When preparing aqueous working solutions from a DMSO stock, precipitation can occur if the stock is added too quickly. Add the DMSO stock dropwise to the aqueous solution while vortexing to ensure rapid and even dispersion.

  • Temperature: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[5]

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to minimize the risk of the compound precipitating out of the solution.

Issue 3: Inconsistent or Unexpected In Vivo Results

Q: My in vivo imaging results with this compound are inconsistent. What factors should I consider?

Possible Causes and Solutions:

  • Injection Rate and Iodine Concentration: For applications like coronary CT angiography, the rate of contrast injection and the iodine concentration of the solution are critical factors that determine the degree of vascular enhancement.[8] Ensure that your injection protocol is consistent across all experimental animals.

  • Animal's Physiological State: The renal function of the animal will significantly impact the clearance rate of this compound.[1][3] Dehydration or pre-existing renal impairment can alter the pharmacokinetics and potentially increase nephrotoxicity.[3] Ensure animals are adequately hydrated and monitor their renal function.

  • Osmolality-Related Physiological Responses: The high osmolality of this compound can induce physiological responses such as vasodilation and changes in heart rate, which could affect imaging outcomes.[3]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayConcentration Range TestedKey FindingsReference
HK-2 (Human Renal Proximal Tubule Epithelial Cells)MTT AssayNot specified, but IC50 determinedIC50 ≈ 30 mg/mL after 48h treatment. Increased apoptosis and necrosis observed.[1]
Human Nucleus Pulposus (NP) CellsTrypan Blue Staining, FACS, Immunostaining0.001, 0.1, 10, 100 mg/mLTime- and dose-dependent cytotoxicity. Significant cell injury at 10 mg/mL and above.[6]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Kill Curve Assay

This protocol is a general guideline for determining the optimal concentration of this compound for a specific adherent cell line.

Materials:

  • Your adherent cell line of interest

  • Complete cell culture medium

  • This compound powder

  • DMSO (for stock solution)

  • 24-well tissue culture plates

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • MTT or other viability assay reagents

Procedure:

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • Cell Seeding: Seed your cells in a 24-well plate at a density that will result in 50-70% confluency on the day of treatment.

  • Prepare Serial Dilutions: The next day, prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested range, based on available data, is 0, 1, 5, 10, 20, 40, 60, 80, and 100 mg/mL. Ensure the final DMSO concentration is constant across all wells (and below 0.5%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the cells for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assess Viability: After the incubation period, assess cell viability using a method such as the MTT assay or by trypan blue exclusion and cell counting.

  • Determine Optimal Concentration: The optimal concentration will be the highest concentration that does not cause significant cell death compared to the vehicle control.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps for assessing the cytotoxic effects of this compound on an adherent cell line using an MTT assay.

Materials:

  • Cells treated with this compound (as per Protocol 1) in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Add MTT Reagent: Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilize Formazan Crystals: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare high-concentration This compound stock in DMSO dilutions Prepare serial dilutions in culture medium stock->dilutions cells Seed cells and allow to adhere overnight treat Treat cells with varying concentrations cells->treat dilutions->treat incubate Incubate for desired duration (e.g., 24-72h) treat->incubate viability Assess cell viability (e.g., MTT assay) incubate->viability determine_ic50 Determine IC50 or optimal concentration viability->determine_ic50 Signaling_Pathway ioxitalamic_acid This compound rena ↑ Renal Efferent Nerve Activity (RENA) ioxitalamic_acid->rena pra ↑ Plasma Renin Activity (PRA) ioxitalamic_acid->pra ros ↑ Reactive Oxygen Species (ROS) Production ioxitalamic_acid->ros adrenergic ↑ Adrenergic Signaling rena->adrenergic apoptosis Renal Tubular Apoptosis adrenergic->apoptosis pra->apoptosis ros->apoptosis

References

Potential side effects of ioxitalamic acid in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of ioxitalamic acid observed in animal studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential side effects of this compound observed in animal studies?

A1: Based on preclinical animal studies, the primary potential side effects associated with this compound administration are nephrotoxicity (kidney damage), neurotoxicity (nervous system effects), and cardiovascular effects.

Q2: What typical animal models are used to study the side effects of this compound?

A2: Common animal models include rats for nephrotoxicity and neurotoxicity studies, and dogs for assessing cardiovascular and neurotoxic effects.[1][2][3] Rabbits have also been used to study the pharmacokinetics and renal accumulation of this compound.[2]

Troubleshooting Guides

Nephrotoxicity

Problem: I am observing elevated serum creatinine and BUN levels in my rat model following this compound administration. What could be the underlying cause and how can I investigate it further?

Possible Cause: this compound can induce acute kidney injury. In dehydrated rats, this compound has been shown to significantly decrease the glomerular filtration rate (GFR).[4] The mechanism may involve direct tubular cell damage, leading to oxidative stress and apoptosis (programmed cell death).[5] Specifically, ioxitalamate can trigger renal tubular apoptosis through the activation of renal efferent nerve-mediated adrenergic signaling, increased renin activity, and the production of reactive oxygen species (ROS).

Troubleshooting Steps:

  • Confirm with Histopathology: Perform a histopathological examination of the kidney tissue. Look for signs of tubular vacuolization, dilation, and necrosis of the proximal tubules.[3][6]

  • Assess Oxidative Stress: Measure markers of oxidative stress in kidney tissue.

  • Investigate Apoptosis: Use techniques like TUNEL staining to detect apoptotic cells in the renal tubules.

  • Monitor Renal Function: In addition to serum creatinine and BUN, consider measuring urinary N-acetyl-beta-D-glucosaminidase (NAG) as it has been shown to be a sensitive marker of renal tubular damage following ioxitalamate administration.[7]

Experimental Protocol: Induction and Assessment of Nephrotoxicity in Rats

  • Animal Model: Male Wistar rats.

  • Pre-conditioning (Optional): To create a more sensitive model, induce mild renal impairment before this compound administration. This can be achieved with drugs like gentamicin.[6]

  • Administration: Administer this compound intravenously (IV) via the tail vein.

  • Dosage: Doses can range from 1 g I/kg to 9 g I/kg.[6] A study in dehydrated rats used a dose of 1600 mg I/kg body weight.[4]

  • Blood Sampling: Collect blood samples at 24 and 48 hours post-administration to measure serum creatinine and BUN levels.[7][8]

  • Urine Collection: Collect urine to measure markers like NAG.[7]

  • Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to observe morphological changes.[9][10]

Signaling Pathway: Ioxitalamate-Induced Nephrotoxicity

Ioxitalamate This compound RENA Increased Renal Efferent Nerve Activity (RENA) Ioxitalamate->RENA Renin Increased Renin Activity Ioxitalamate->Renin ROS Increased Reactive Oxygen Species (ROS) Ioxitalamate->ROS Adrenergic Adrenergic Signaling RENA->Adrenergic Apoptosis Renal Tubular Apoptosis Adrenergic->Apoptosis Renin->Apoptosis ROS->Apoptosis Vacuolization Tubular Vacuolization ROS->Vacuolization

Caption: Signaling pathway of ioxitalamate-induced renal tubular apoptosis.

Neurotoxicity

Problem: My dog is experiencing seizures after intrathecal or high-dose intravenous administration of this compound. What is the likely mechanism?

Possible Cause: this compound, as a hyperosmolar ionic contrast medium, is known to be neurotoxic, particularly when it crosses the blood-brain barrier (BBB).[11] Disruption of the BBB allows the contrast agent to come into direct contact with neural tissue, leading to a range of neurological symptoms, including seizures.[11][12] The neurotoxicity is thought to be a direct chemotoxic effect on the neurons.[11]

Troubleshooting Steps:

  • Confirm Route of Administration: Intrathecal administration of ionic contrast media like this compound is contraindicated and known to cause severe adverse effects.[13]

  • Assess for BBB Disruption: If using high intravenous doses, consider experimental methods to assess the integrity of the BBB.

  • Monitor Seizure Activity: If seizures occur, document the type, frequency, and duration.

  • Consider Alternative Contrast Media: For procedures requiring contrast administration near the central nervous system, non-ionic contrast agents are recommended.

Experimental Protocol: Assessment of Neurotoxicity in Dogs

  • Animal Model: Beagle dogs.

  • Anesthesia: Anesthesia is required for imaging studies and to manage the animal during the procedure. A common protocol involves premedication followed by induction with an agent like propofol and maintenance with an inhalant anesthetic.[13][14]

  • Administration: For intravenous studies, administer this compound through a cephalic vein.

  • Monitoring: Continuously monitor vital signs, including heart rate, blood pressure, and neurological status.[14][15]

  • Seizure Management: Have a protocol in place for managing seizures, which may include the administration of anticonvulsant drugs.[16][17][18]

Logical Relationship: this compound-Induced Neurotoxicity

Ioxitalamate This compound (High Dose IV or Intrathecal) BBB Blood-Brain Barrier Disruption Ioxitalamate->BBB CNS Direct Contact with Central Nervous System BBB->CNS Chemotoxicity Neuronal Chemotoxicity CNS->Chemotoxicity Seizures Seizures Chemotoxicity->Seizures

Caption: Logical workflow of this compound-induced neurotoxicity.

Cardiovascular Effects

Problem: I am observing significant changes in blood pressure and heart rate in my anesthetized dog model after intravenous this compound administration.

Possible Cause: Intravenous administration of ionic iodinated contrast media can cause hemodynamic alterations in anesthetized dogs, including both hypertension and hypotension, as well as tachycardia and bradycardia.[19][20][21] These effects are thought to be related to the hyperosmolality and ionic composition of the contrast medium, which can lead to vasodilation and changes in cardiac function.[1][22] Some studies suggest that the cardiotoxicity may be related to a decrease in ambient calcium, disturbing the Na+/Ca2+ ratio and leading to myocardial depression.[1]

Troubleshooting Steps:

  • Monitor Vital Signs Closely: Ensure continuous monitoring of heart rate and arterial blood pressure throughout the experiment.[14][23]

  • Control for Anesthetic Effects: Be aware that the anesthetic protocol itself can influence cardiovascular parameters. Choose an anesthetic regimen with minimal cardiovascular depression.[14][15]

  • Dose-Response Evaluation: If possible, evaluate a range of this compound doses to understand the dose-dependent nature of the cardiovascular effects.

  • Consider Isotonic Formulations: Studies have compared hypertonic and isotonic contrast media, with isotonic formulations generally showing better cardiovascular tolerance.[3]

Experimental Protocol: Assessment of Cardiovascular Effects in Dogs

  • Animal Model: Healthy adult dogs.

  • Anesthesia: A recommended protocol includes premedication with an agent like fentanyl and midazolam, induction with propofol, and maintenance with a continuous rate infusion.[14]

  • Monitoring: Place an arterial catheter for direct and continuous blood pressure measurement. Monitor heart rate with an electrocardiogram (ECG).[14][23]

  • Administration: Administer this compound as an intravenous bolus or infusion. A study comparing contrast media used right atrial injections at rates of 2.56 and 5.12 g I/second.[3]

  • Data Collection: Record heart rate and blood pressure at baseline and at regular intervals following administration.

Signaling Pathway: Postulated Cardiovascular Effects of this compound

Ioxitalamate This compound (Ionic, Hyperosmolar) Calcium Decreased Ambient Calcium Ioxitalamate->Calcium Vasodilation Vasodilation Ioxitalamate->Vasodilation Ratio Disturbed Na+/Ca2+ Ratio Calcium->Ratio Myocardial Myocardial Depression Ratio->Myocardial HR_BP Changes in Heart Rate & Blood Pressure Myocardial->HR_BP Vasodilation->HR_BP

Caption: Postulated pathway for cardiovascular effects of this compound.

Data Summary Tables

Table 1: Nephrotoxicity Markers in Rats

ParameterObservationAnimal ModelReference
Serum CreatinineSignificantly elevated 24 and 48 hours post-IVP.Human (for context)[7]
Urinary NAGSignificantly elevated 24 and 48 hours post-IVP; more pronounced than serum creatinine increase.Human (for context)[7]
Glomerular Filtration RateSignificantly decreased in dehydrated rats.Rat[4]
HistopathologyVacuolization of proximal tubular epithelia at high doses.Rat[6]

Table 2: Neurotoxicity in Dogs

Side EffectObservationAnimal ModelRoute of AdministrationReference
SeizuresReported with intrathecal administration of ionic contrast media.DogIntrathecal[13]

Table 3: Cardiovascular Effects in Anesthetized Dogs (Ionic Iodinated Contrast Media)

ParameterChange from BaselinePercentage of Dogs AffectedReference
Heart Rate≥20% change3%[21]
Tachycardia8%[19]
Bradycardia4%[19]
Systolic Blood Pressure≥20% change4%[21]
Hypertension16%[19]
Hypotension4%[19]

References

Technical Support Center: Ioxitalamic Acid-Induced Nephrotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ioxitalamic acid-induced nephrotoxicity in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced nephrotoxicity?

A1: this compound, an iodinated contrast medium, induces acute kidney injury primarily through a multi-factorial process. Key mechanisms include:

  • Renal Vasoconstriction: Leading to reduced renal blood flow and hypoxia, particularly in the renal medulla.[1]

  • Direct Tubular Cytotoxicity: this compound can directly damage renal tubular epithelial cells, leading to apoptosis and necrosis.[2]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) overwhelms the endogenous antioxidant capacity, causing cellular damage.[2]

  • Activation of the Renin-Angiotensin System (RAS): This contributes to vasoconstriction and further renal injury.[2]

  • Increased Renal Sympathetic Nerve Activity: This can exacerbate vasoconstriction and reduce renal blood flow.[2]

Q2: Why am I not observing significant nephrotoxicity in my animal model after this compound administration?

A2: Several factors can influence the development of this compound-induced nephrotoxicity in animal models:

  • Animal Strain and Species: Different strains and species of rodents can have varying susceptibility to contrast-induced nephropathy.

  • Pre-existing Renal Impairment: Many experimental models require a pre-existing renal condition to induce significant and reproducible nephrotoxicity.[3] Healthy animals may not show substantial kidney injury.

  • Hydration Status: Dehydration is a critical factor that potentiates the nephrotoxic effects of contrast media.[1] Ensure that your experimental protocol controls for hydration status.

  • Dose of this compound: The dose of this compound is a crucial determinant of toxicity. A study in dehydrated rats showed that a dose of 1600 mg I/kg body weight was required to see a significant decrease in glomerular filtration rate (GFR).[1]

Q3: What are the key biomarkers to assess this compound-induced nephrotoxicity?

A3: Commonly used biomarkers include:

  • Serum Creatinine (SCr): An increase in SCr is a standard indicator of reduced kidney function. In humans, SCr levels can be significantly elevated 24 to 48 hours after ioxitalamate administration.[4]

  • Blood Urea Nitrogen (BUN): BUN is another marker of renal function that typically increases with kidney injury.

  • Urinary N-acetyl-beta-D-glucosaminidase (NAG): This is a sensitive marker of renal tubular damage. Urinary NAG has been shown to be significantly elevated in humans 24 and 48 hours after receiving ioxitalamate.[4]

  • Histopathology: Examination of kidney tissue for tubular necrosis, apoptosis (e.g., via TUNEL assay), and cast formation provides direct evidence of renal damage.[2]

Q4: Are there any established therapeutic agents to mitigate this compound-induced nephrotoxicity in vivo?

A4: While research is ongoing, several agents have shown promise in preclinical studies for contrast-induced nephropathy in general, and some have been studied in the context of this compound:

  • N-acetylcysteine (NAC): An antioxidant that may counteract ROS-induced damage. In a rat model of contrast-induced nephropathy (not specific to this compound), NAC at a dose of 150 mg/kg/day showed protective effects.[5]

  • Resveratrol: A polyphenol with antioxidant and anti-inflammatory properties. In vitro studies have shown that resveratrol (12.5 µM) can ameliorate ioxitalamate-induced apoptosis in human renal proximal tubule cells.[2] A meta-analysis of in vivo studies on renal ischemia-reperfusion injury suggests an optimal dose of 5-10 mg/kg of resveratrol for reducing SCr and BUN.[6]

  • Propranolol: A beta-blocker that can counteract the increased sympathetic nerve activity. A dose of 1 mg/kg has been shown to be protective in a rabbit model of post-ischemic acute renal failure.[7][8]

Troubleshooting Guides

Issue 1: High Variability in Serum Creatinine and BUN Levels
Possible Cause Troubleshooting Step
Inconsistent hydration statusEnsure all animals have consistent access to water or provide standardized hydration protocols (e.g., subcutaneous or intravenous saline). Dehydration significantly impacts the severity of nephrotoxicity.[1]
Variation in this compound administrationUse a consistent route and rate of administration. Intravenous or intra-arterial administration can yield different results.
Timing of blood collectionStandardize the time points for blood collection post-ioxitalamic acid administration, as biomarker levels change over time. Peak injury is often observed between 24 and 72 hours.[4][9]
Underlying health status of animalsEnsure animals are of a similar age, weight, and health status. Pre-existing, subclinical renal conditions can affect outcomes.
Issue 2: Discrepancy Between Biomarker Data and Histopathology
Possible Cause Troubleshooting Step
Timing of tissue collectionThe timing of peak biomarker elevation may not perfectly coincide with the peak of histological changes. Consider a time-course study to correlate these endpoints.
Insensitive biomarkersSerum creatinine may not be sensitive enough for early or mild kidney injury.[9] Consider using more sensitive markers like urinary NAG.[4]
Subjectivity in histopathological scoringImplement a blinded scoring system for histopathology to reduce bias. Use a standardized scoring system for tubular injury, necrosis, and cast formation.
Regional differences in kidney injuryEnsure that tissue sections are taken from consistent regions of the kidney (e.g., cortex, outer medulla) for analysis, as the damage may not be uniform.

Quantitative Data Summary

Table 1: In Vivo Models of this compound-Induced Nephrotoxicity

Animal Model This compound Dose Key Findings Reference
Dehydrated Rats1600 mg I/kg body weight (IV)Significant decrease in Glomerular Filtration Rate (GFR).[1]
HumansStandard clinical dose for IVPSignificant increase in serum creatinine and urinary NAG at 24 and 48 hours post-administration.[4]

Table 2: Potential Protective Agents and Their Effects in Preclinical Models

Agent Animal Model Dose Effect on Renal Biomarkers Reference
N-acetylcysteine (NAC)Rat (Contrast-induced)150 mg/kg/dayAttenuated elevations in serum creatinine and BUN.[5]
ResveratrolRat (Renal Ischemia-Reperfusion)5-10 mg/kgOptimal dose range for significantly decreasing serum creatinine and BUN.[6]
PropranololRabbit (Post-ischemic ARF)1 mg/kg (IV infusion)Significantly lower serum creatinine (2.8 ± 0.2 mg% vs. 5.2 ± 0.8 mg% in controls).[7][8]

Note: The protective effects of NAC, resveratrol, and propranolol have not been quantitatively assessed in a specific in vivo model of this compound-induced nephrotoxicity in the reviewed literature. The data presented is from other relevant models of acute kidney injury.

Experimental Protocols

Protocol 1: Induction of this compound Nephrotoxicity in Dehydrated Rats
  • Animal Model: Male Wistar rats (250-300g).

  • Pre-conditioning: Induce dehydration by water deprivation for 24 hours before contrast medium administration.

  • This compound Administration: Administer this compound intravenously at a dose of 1600 mg I/kg body weight.

  • Biomarker Analysis:

    • Collect blood samples at baseline, 24, and 48 hours post-administration for serum creatinine and BUN analysis.

    • Collect urine for measurement of urinary NAG.

  • Histopathology:

    • At the end of the experiment (e.g., 48 or 72 hours), euthanize the animals and perfuse the kidneys with saline followed by 10% neutral buffered formalin.

    • Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for morphological evaluation.

Protocol 2: TUNEL Assay for Apoptosis Detection in Kidney Tissue
  • Tissue Preparation:

    • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded kidney sections.

    • Treat with Proteinase K (20 µg/mL in PBS) for 15-30 minutes at room temperature to retrieve antigenic sites.

  • Permeabilization:

    • Incubate sections with a permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) for 2 minutes on ice.

  • TUNEL Reaction:

    • Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.

  • Detection:

    • If using a fluorescent label, mount the slides with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).

    • If using a biotin-labeled nucleotide, follow with streptavidin-HRP and a suitable chromogen (e.g., DAB).

  • Microscopy:

    • Visualize the slides under a fluorescence or light microscope to identify TUNEL-positive (apoptotic) cells.

Visualizations

Signaling Pathways in this compound-Induced Nephrotoxicity

G cluster_extracellular Extracellular cluster_cellular Renal Tubular Cell Ioxitalamic_Acid This compound ROS Reactive Oxygen Species (ROS) Ioxitalamic_Acid->ROS Induces RAS Renin-Angiotensin System (RAS) Activation Ioxitalamic_Acid->RAS SNS Sympathetic Nervous System (SNS) Activation Ioxitalamic_Acid->SNS Tubular_Injury Direct Tubular Injury Ioxitalamic_Acid->Tubular_Injury Apoptosis Apoptosis ROS->Apoptosis Vasoconstriction Renal Vasoconstriction & Hypoxia RAS->Vasoconstriction SNS->Vasoconstriction Kidney_Injury Acute Kidney Injury Apoptosis->Kidney_Injury Vasoconstriction->Apoptosis Exacerbates Tubular_Injury->Apoptosis

Caption: Key signaling pathways in this compound-induced nephrotoxicity.

Experimental Workflow for In Vivo Studies

G start Start: Select Animal Model (e.g., Wistar Rat) precondition Pre-conditioning (e.g., Dehydration) start->precondition grouping Randomize into Groups (Control, this compound, Treatment) precondition->grouping administration Administer this compound &/or Therapeutic Agent grouping->administration monitoring Monitor & Collect Samples (Blood, Urine) at Time Points administration->monitoring endpoint Endpoint: Euthanasia & Tissue Collection monitoring->endpoint analysis Analyze Samples (Biomarkers, Histopathology) endpoint->analysis results Results & Interpretation analysis->results

Caption: General experimental workflow for in vivo studies.

Logical Relationship of Protective Agent Mechanisms

G cluster_insult Nephrotoxic Insult cluster_mechanisms Mechanisms of Injury cluster_agents Protective Agents Ioxitalamic_Acid This compound ROS Oxidative Stress (ROS Production) Ioxitalamic_Acid->ROS SNS SNS Activation Ioxitalamic_Acid->SNS NAC N-acetylcysteine NAC->ROS Scavenges Resveratrol Resveratrol Resveratrol->ROS Scavenges Propranolol Propranolol Propranolol->SNS Blocks

References

Preventing precipitation of ioxitalamic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ioxitalamic Acid Solutions

This center provides guidance for researchers, scientists, and drug development professionals to prevent the precipitation of this compound in experimental solutions.

Troubleshooting Guide

Use this guide to diagnose and resolve common precipitation issues encountered with this compound solutions.

Observed Issue Potential Cause Recommended Action
Precipitate forms immediately upon adding this compound powder to an unbuffered aqueous solution. Low pH. this compound is a weak acid and is significantly less soluble in its protonated (acidic) form.Ensure the initial solvent pH is neutral to slightly alkaline (pH 7.0-7.5) before adding the powder. Use of a suitable buffer system (e.g., phosphate) is highly recommended.[1]
Solution is initially clear but becomes cloudy or forms a precipitate over time. pH Drift. The solution pH may have shifted to a more acidic range due to atmospheric CO2 absorption or interaction with container surfaces.Re-measure and adjust the pH of the solution. Store the solution in tightly sealed containers. Consider using a buffer with a higher buffering capacity.
Precipitation occurs after mixing the this compound solution with another drug or reagent. Chemical Incompatibility. The added substance may be altering the solution pH or directly reacting with this compound. Certain compounds are known to cause precipitation.[2][3]Perform a small-scale compatibility test by mixing the solutions and observing for precipitation. Avoid mixing with acidic solutions or known incompatible agents like trisodium citrate.[3]
Precipitate forms when cooling the solution or storing it at 0-4°C. Temperature-Dependent Solubility. The solubility of this compound, like many compounds, decreases at lower temperatures, leading to supersaturation and precipitation.Prepare the solution at the intended storage temperature if possible. If warming is required to dissolve, allow the solution to cool to room temperature slowly. If refrigerated storage is necessary, check for and gently redissolve any precipitate before use.
Solution prepared in DMSO is clear, but precipitation occurs when adding it to an aqueous buffer. Solvent Miscibility/Polarity Change. this compound is soluble in DMSO, but adding this stock to an aqueous buffer can cause it to crash out if the final DMSO concentration is too low to maintain solubility.[4][5]Increase the final concentration of DMSO in the aqueous solution.[5] Alternatively, use co-solvents such as PEG300 or Tween-80 in the final formulation to improve solubility.[5]

Physicochemical Data for this compound

This table summarizes key quantitative data relevant to handling this compound in solution.

PropertyValueSignificance for Solubility
Molecular Formula C12H11I3N2O5-
Molecular Weight 643.94 g/mol Essential for calculating molarity and concentration.[4][6]
Appearance White to off-white solid powderVisual confirmation of the starting material.[4]
General Solubility Slightly soluble in water; Soluble in DMSO.[1][4][7]Water solubility is limited, especially at low pH. Organic solvents like DMSO can be used for stock solutions.[4][5]
Formulation pH Commercial formulations are buffered to approximately pH 7.0.[1]Maintaining a neutral pH is critical to prevent precipitation of the acidic form of the molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

A1: this compound is a tri-iodinated benzoic acid derivative used as an X-ray contrast medium.[4][8] It is a weak acid, meaning it can exist in two forms: a deprotonated (ionized) salt form, which is water-soluble, and a protonated (non-ionized) acid form, which is only slightly soluble in water.[1][7] Precipitation occurs when the solution conditions, primarily low pH, favor the formation of the less soluble protonated form.

Q2: What is the most critical factor for maintaining this compound solubility?

A2: The pH of the solution is the most critical factor. Commercial preparations of this compound are formulated as salts (sodium or meglumine ioxitalamate) and are buffered to a neutral pH of approximately 7.0 to ensure the molecule remains in its soluble, ionized state.[1][9]

Q3: Are there any known chemical incompatibilities that cause precipitation?

A3: Yes. Mixing this compound solutions with other drugs or solutions can lead to precipitation. For example, a brief transient precipitate has been observed when mixed with trisodium citrate solutions.[3] It is crucial to avoid mixing this compound with acidic solutions or unverified compounds. Always perform compatibility tests on a small scale before preparing a large batch.

Q4: How should I store this compound solutions to prevent precipitation?

A4: Stock solutions in DMSO should be stored at -20°C for long-term stability.[4][5] Aqueous solutions should be stored in tightly sealed containers, protected from light, at controlled room temperature or as specified by your experimental protocol.[10] Be aware that refrigeration can decrease solubility and may lead to precipitation.

Key Experimental Protocol

Protocol: Preparation of a Buffered this compound Solution

This protocol describes the steps to prepare a stable, buffered aqueous solution of this compound, minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Monobasic sodium phosphate (NaH2PO4)

  • Dibasic sodium phosphate (Na2HPO4)

  • Deionized water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

Methodology:

  • Prepare the Buffer:

    • Prepare a 50 mM sodium phosphate buffer solution.

    • Start with a solution of 50 mM monobasic sodium phosphate.

    • While stirring, slowly add 50 mM dibasic sodium phosphate until the pH reaches 7.4. This creates the buffered solvent.

  • Calculate Required Mass:

    • Determine the desired final concentration of this compound.

    • Calculate the mass of this compound powder needed using its molecular weight (643.94 g/mol ).

  • Dissolution:

    • Measure approximately 80% of the final required volume of the prepared phosphate buffer (pH 7.4) into a beaker with a stir bar.

    • Slowly add the weighed this compound powder to the stirring buffer.

    • The solution may initially be cloudy as the acid neutralizes. Continue stirring until the powder is fully dissolved. Gentle warming (30-40°C) can be used to aid dissolution but is often unnecessary if the pH is correct.

  • Final pH Adjustment and Dilution:

    • Once dissolved, check the pH of the solution. If necessary, adjust to pH 7.2-7.4 using a small amount of 0.1 M NaOH.

    • Transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of the phosphate buffer and add it to the flask.

    • Bring the solution to the final desired volume with the phosphate buffer.

    • Mix thoroughly. The final solution should be clear and free of particulates.

Visual Guides

start Precipitation Observed check_ph Is pH < 7.0? start->check_ph check_mix Was solution mixed with another agent? check_ph->check_mix No action_ph Action: Increase pH to 7.0-7.5 using buffer or dilute base. check_ph->action_ph Yes check_temp Was solution cooled or refrigerated? check_mix->check_temp No action_compat Action: Perform compatibility test. Avoid mixing or find alternative. check_mix->action_compat Yes action_temp Action: Redissolve with gentle warming. Consider storage at room temp. check_temp->action_temp Yes end Solution Clear check_temp->end No action_ph->end action_compat->end action_temp->end

Caption: A troubleshooting workflow for diagnosing this compound precipitation.

cluster_0 pH Effect on this compound Solubility cluster_1 Solution Condition acid R-COOH (Protonated this compound) base R-COO⁻ + H⁺ (Ionized Ioxitalamate) acid->base pKa low_sol Low Water Solubility (Precipitation Risk) high_sol High Water Solubility (Stable Solution) low_ph Low pH (Acidic) low_ph->acid  Favors  Formation high_ph High pH (Neutral/Alkaline) high_ph->base  Favors  Formation

Caption: The relationship between pH and this compound's ionization state.

References

Technical Support Center: Anesthesia and Ioxitalamic Acid Clearance in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the impact of anesthesia on ioxitalamic acid clearance in rodents.

Frequently Asked Questions (FAQs)

Q1: How does anesthesia affect Glomerular Filtration Rate (GFR) measurement using this compound in rodents?

Anesthesia can significantly impact GFR measurement by altering renal hemodynamics, neurohormonal regulation, and body temperature. Most general anesthetics can cause a transient decrease in renal function, including reduced GFR, renal blood flow (RBF), urine output, and solute excretion. The depth and duration of anesthesia are critical factors, with deeper anesthesia generally causing a greater depression of renal function.

Q2: Which anesthetic agents are commonly used for GFR measurement studies in rodents, and what are their known effects?

Commonly used anesthetic agents include inhalants like isoflurane and sevoflurane, and injectable agents such as ketamine/xylazine combinations and pentobarbital.

  • Isoflurane/Sevoflurane: These inhalant anesthetics are widely used due to their rapid induction and recovery. However, they can cause dose-dependent reductions in RBF and GFR.[1][2] Deeper levels of isoflurane anesthesia have been shown to prolong the blood clearance half-life of renal tracers.[1][3][4]

  • Ketamine/Xylazine: This combination is a frequently used injectable anesthetic. However, it has been reported to cause a more significant suppression of systemic arterial pressure and renal sympathetic nerve activity compared to other agents, which can impact GFR.[5]

  • Inactin (Thiobutabarbital): A long-acting barbiturate often used in terminal renal physiology studies. Studies suggest that in rats anesthetized with Inactin during their active period, GFR is similar to that in conscious, active rats.[6]

  • Pentobarbital: This barbiturate can cause a reduction in arterial pressure, RBF, and GFR.[7]

Q3: Can I measure this compound clearance in conscious rodents?

Yes, measuring GFR in conscious rodents is possible and often preferred to avoid the confounding effects of anesthesia.[8] Methods have been developed that do not require anesthesia or urine collection, utilizing techniques like plasma clearance of markers such as iohexol after a single injection.[9]

Q4: What are the key considerations when choosing an anesthetic for my study involving this compound clearance?

The choice of anesthetic should be carefully considered based on the specific research question. Key considerations include:

  • Duration of the experiment: For short procedures, inhalant anesthetics may be suitable. For longer studies, injectable agents or continuous infusion might be necessary, but their prolonged effects on renal function must be taken into account.

  • Terminal vs. survival procedure: The choice of anesthetic may differ for terminal experiments versus studies where the animal needs to recover.

  • Impact on physiological parameters: Consider the known effects of the anesthetic on blood pressure, heart rate, and renal blood flow, and how these might influence your results.

  • Consistency: Using a consistent anesthetic protocol across all experimental animals is crucial for reproducible results.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in this compound clearance between animals in the same group. Inconsistent depth of anesthesia.Monitor and maintain a consistent plane of anesthesia using physiological parameters like respiratory rate and response to stimuli.
Hypothermia.Maintain the animal's body temperature using a heating pad, as hypothermia can cause vasoconstriction and reduce renal blood flow.
Dehydration.Ensure adequate hydration, as dehydration can potentiate the negative effects of contrast media on GFR.[10]
Lower than expected GFR values in anesthetized animals compared to literature values for conscious animals. Anesthetic-induced depression of renal function.This is an expected effect of many anesthetics. Consider conducting studies in conscious animals if feasible, or choose an anesthetic with minimal impact on GFR, such as Inactin in specific circumstances.[6] Acknowledge the potential effect of anesthesia in your data interpretation.
Depth of anesthesia is too deep.Reduce the concentration of the inhalant anesthetic or the dose of the injectable agent. Monitor physiological parameters closely.
Difficulty in obtaining stable plasma concentrations of this compound during continuous infusion. Anesthetic effects on cardiovascular stability.Ensure stable anesthesia and monitor cardiovascular parameters. Anesthetics like ketamine/xylazine can significantly impact blood pressure.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of different anesthetics on renal parameters in rodents, extracted from various studies.

Table 1: Effect of Anesthetics on Renal Hemodynamics in Rats

AnestheticRenal Plasma Flow (RPF)Glomerular Filtration Rate (GFR)Reference
Sevoflurane No significant change compared to Inactin-[11]
Inactin BaselineSimilar to conscious, active rats[6][11]
Fentanyl/Fluanisone/Midazolam (FFM) 50% lower than Sevoflurane and Inactin-[11]
Pentobarbital Marked reductionMarked reduction[7]

Table 2: Impact of Isoflurane Anesthesia Depth on Renal Tracer Clearance in Mice

Anesthesia DepthAortic Blood Clearance Half-lifeRelative Renal Tracer Influx RateTime-to-Peak (Tmax)Reference
Low (80-90 breaths/min) Shorter (p=0.091)Increased (p=0.018)Earlier tendency (p=0.063)[1][3][4]
Deep (40-45 breaths/min) LongerDecreasedLater tendency[1][3][4]

Experimental Protocols

Protocol 1: GFR Measurement in Anesthetized Rats using a Bolus Injection of Iothalamate

This protocol is a generalized procedure based on common practices. Specific details should be optimized for individual experimental needs.

  • Anesthesia:

    • Induce anesthesia with isoflurane (3-5% in oxygen) in an induction chamber.

    • Maintain anesthesia with 1.5-2.5% isoflurane delivered via a nose cone.

    • Alternatively, administer an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 80-100 mg/kg ketamine and 5-10 mg/kg xylazine).

  • Catheterization (if required for serial blood sampling):

    • surgically place a catheter in the carotid artery or femoral vein for blood collection.

  • This compound Administration:

    • Administer a single intravenous bolus of this compound (dosage to be determined based on the specific assay and animal weight).

  • Blood Sampling:

    • Collect small blood samples at predetermined time points post-injection (e.g., 2, 5, 10, 30, 60, and 90 minutes).

  • Sample Analysis:

    • Determine the concentration of this compound in the plasma samples using a suitable method like HPLC or LC-MS/MS.[12]

  • GFR Calculation:

    • Calculate the GFR based on the plasma clearance of this compound using appropriate pharmacokinetic models (e.g., a two-compartment model).

Visualizations

Experimental_Workflow cluster_preparation Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal Rodent Anesthesia Anesthesia Induction & Maintenance Animal->Anesthesia Injection This compound Injection (IV Bolus) Anesthesia->Injection Sampling Serial Blood Sampling Injection->Sampling Analysis Plasma Concentration Analysis (HPLC/LC-MS/MS) Sampling->Analysis Calculation GFR Calculation (Pharmacokinetic Modeling) Analysis->Calculation

Caption: Experimental workflow for GFR measurement in anesthetized rodents.

Anesthesia_Impact_Pathway cluster_physio Physiological Effects cluster_renal Renal Consequences Anesthesia Anesthetic Agents (e.g., Isoflurane, Ketamine/Xylazine) Hemodynamics Altered Hemodynamics (↓ Blood Pressure, ↓ Heart Rate) Anesthesia->Hemodynamics Sympathetic ↓ Sympathetic Nervous System Activity Anesthesia->Sympathetic Thermoregulation Impaired Thermoregulation (Hypothermia) Anesthesia->Thermoregulation RBF ↓ Renal Blood Flow Hemodynamics->RBF Sympathetic->RBF Thermoregulation->RBF GFR ↓ Glomerular Filtration Rate RBF->GFR Clearance Altered this compound Clearance GFR->Clearance

Caption: Signaling pathway of anesthesia's impact on renal function.

References

Best practices for handling and storage of ioxitalamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing ioxitalamic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a water-soluble, tri-iodinated benzoic acid derivative. In a research context, it is primarily used as a contrast medium for X-ray imaging, including CT scans, arteriovenous radiography, and urography.[1][2][3] Its high atomic number iodine atoms effectively attenuate X-rays, enhancing the visibility of internal structures.

Q2: What are the recommended storage conditions for this compound powder?

A2: this compound powder should be stored in a cool, dry, and dark place.[4] For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[4] The container should be tightly sealed to prevent moisture absorption.[5]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[1][4] When preparing a stock solution, it is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][6]

Q4: What is the recommended storage condition and stability of this compound stock solutions?

A4: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term stability, store the aliquots at -80°C, where they are stable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is crucial to protect the solutions from light and store them under nitrogen.[1]

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: When handling this compound, it is important to wear appropriate personal protective equipment. This includes chemical-resistant gloves, a lab coat or protective suit, and eye protection such as safety glasses or goggles.[5] If there is a risk of inhaling dust or aerosols, a respirator should be used.[5]

Q6: What are the known hazards associated with this compound?

A6: this compound can be harmful if swallowed and may cause skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] It is important to avoid breathing in dust, fumes, gas, mist, vapors, or spray.[7]

Q7: What should I do in case of accidental exposure to this compound?

A7: In case of accidental exposure, follow these first-aid measures:

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse your mouth.[7]

  • If on skin: Wash with plenty of water. If skin irritation continues, consult a doctor.[7]

  • If inhaled: Move to fresh air and keep at rest in a comfortable position for breathing.[7]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution during storage - Improper storage temperature.- Repeated freeze-thaw cycles.- Solvent evaporation.- Ensure storage at -80°C for long-term or -20°C for short-term use.[1]- Aliquot the stock solution into single-use vials.[1]- Ensure vials are tightly sealed.
Difficulty dissolving this compound powder - Use of old or hydrated DMSO.- Insufficient mixing.- Use newly opened, anhydrous DMSO for best results.[1]- Use gentle heating or sonication to aid dissolution.[1][6]
Inconsistent experimental results - Degradation of this compound due to improper storage.- Incompatibility with other reagents.- Store the compound and its solutions as recommended, protected from light and under nitrogen.[1]- Be aware of potential incompatibilities with strong oxidizing agents.[5] Some ionic contrast media have been reported to be incompatible with certain medications, leading to precipitation.[8][9]
Visible precipitate when mixing with other solutions - Chemical incompatibility.- Ionic contrast media can precipitate when mixed with other drugs.[8][9] Avoid mixing this compound solutions directly with other medications or compounds unless their compatibility is known.

Quantitative Data Summary

Storage Conditions

FormStorage TemperatureDurationSpecial Conditions
Solid Powder0 - 4°CShort-term (days to weeks)Dry, dark place.[4]
Solid Powder-20°CLong-term (months to years)Dry, dark place.[4]
Stock Solution-20°CUp to 1 monthProtect from light, stored under nitrogen.[1]
Stock Solution-80°CUp to 6 monthsProtect from light, stored under nitrogen.[1]

Solubility

SolventConcentrationObservations
DMSO50 mg/mL (77.65 mM)Ultrasonic assistance may be needed.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (1.94 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (1.94 mM)Clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, ultrasonic bath.

  • Procedure: a. Weigh the desired amount of this compound powder in a sterile container. b. Add the appropriate volume of anhydrous DMSO to achieve a 50 mg/mL concentration. c. If the powder does not dissolve completely with vortexing, place the tube in an ultrasonic bath for short intervals until the solution is clear.[1] d. Aliquot the stock solution into single-use, light-protecting tubes. e. Store the aliquots at -80°C for long-term storage.[1]

Protocol 2: Preparation of an In Vivo Dosing Solution

  • Materials: this compound stock solution (e.g., 12.5 mg/mL in DMSO), 20% SBE-β-CD in Saline, sterile tubes.

  • Procedure: a. To prepare a 1 mL working solution, add 100 µL of the 12.5 mg/mL this compound stock solution to 900 µL of 20% SBE-β-CD in Saline.[1] b. Mix the solution thoroughly by vortexing or gentle inversion until it is homogeneous and clear.[1] c. This protocol yields a final concentration of 1.25 mg/mL this compound.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Sonicate if Necessary dissolve->sonicate aliquot Aliquot into Single-Use Vials sonicate->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Stock Solution aliquot->thaw Retrieve for Use dilute Dilute with Vehicle (e.g., Saline) thaw->dilute mix Mix Thoroughly dilute->mix use Use in Experiment mix->use

Caption: Experimental workflow for the preparation of this compound solutions.

troubleshooting_logic start Problem: Precipitate in Solution check_storage Check Storage Conditions (-20°C or -80°C?) start->check_storage check_dissolution Review Dissolution Protocol (Used Sonication?) start->check_dissolution check_solvent Check Solvent Quality (Anhydrous DMSO?) start->check_solvent solution_storage Solution: Store at correct temperature and aliquot. check_storage->solution_storage Incorrect solution_dissolution Solution: Apply gentle heat or sonication. check_dissolution->solution_dissolution No solution_solvent Solution: Use fresh, anhydrous DMSO. check_solvent->solution_solvent No

Caption: Troubleshooting logic for this compound solution precipitation.

References

Validation & Comparative

A Comparative Guide to Ioxitalamic Acid and Iohexol for Preclinical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in preclinical imaging, the selection of an appropriate contrast agent is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used iodinated contrast agents, ioxitalamic acid and iohexol, supported by experimental data to inform the selection process for preclinical research, particularly in the context of X-ray based imaging modalities such as micro-computed tomography (micro-CT) and angiography.

At a Glance: Physicochemical and Pharmacokinetic Properties

Both this compound and iohexol are tri-iodinated benzoic acid derivatives that function as radiopaque contrast agents by attenuating X-rays. Their efficacy and safety are largely dictated by their physicochemical and pharmacokinetic properties.

PropertyThis compoundIohexol
Chemical Structure Ionic MonomerNon-ionic Monomer
Molecular Weight ~643.9 g/mol ~821.1 g/mol
Primary Elimination Rapid renal clearance[1]Rapid renal clearance[2][3]
Plasma Half-life < 2 hours (in rats)[1]~45 minutes (in rabbits)[1]
Protein Binding Minimal (<5%)[1]Low
Water Solubility High[1]High[3]

Head-to-Head Preclinical Performance

Direct head-to-head preclinical studies quantitatively comparing the imaging performance of this compound and iohexol are limited. However, existing comparative pharmacokinetic and clinical data provide valuable insights.

Pharmacokinetics and Renal Accumulation

A key preclinical study in rabbits directly compared the pharmacokinetics of this compound and iohexol following intravenous administration. The study found that the plasma elimination half-lives of both agents were approximately 45 minutes and were identical in both male and female rabbits[1]. The volume of distribution for both was also similar, ranging between 20% and 26% of body weight[1].

Interestingly, the study highlighted that for both contrast agents, the concentrations in the renal cortex were higher than in the medulla or papilla at all observation times, indicating persistent renal cortical accumulation compared to plasma concentrations[1]. The authors suggested that the ionic and lipophilic properties of the contrast agents likely play a significant role in the pattern of renal accumulation[1].

Imaging Quality and Safety

While comprehensive preclinical imaging comparisons are scarce, a clinical study comparing this compound (as ioxithalamate) and iohexol for intravenous urography found that the overall radiological quality was equally good for both contrast media[4]. In terms of safety, subjective reactions were noted to occur slightly more frequently with ioxithalamate, though the sensation of warmth was significantly less with iohexol[4].

Experimental Protocols for Preclinical Micro-CT Imaging

Detailed and standardized experimental protocols are essential for reproducible preclinical imaging studies. Below is a representative protocol for rodent micro-CT imaging that can be adapted for comparative studies of this compound and iohexol.

In Vivo Micro-CT Imaging of Rodents

This protocol is based on established methods for contrast-enhanced micro-CT in mice and rats[2].

1. Animal Preparation:

  • Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging procedure.
  • Place a catheter in the tail vein for intravenous administration of the contrast agent.

2. Contrast Agent Administration:

  • For mice, infuse the contrast agent (e.g., 300 mg I/mL solution) intravenously at a rate of 5 ml/hr for 5 minutes prior to the scan, followed by a continuous infusion of 1 ml/hr during the scan[2].
  • For rats, the infusion rate is typically higher, for example, 30 ml/hr for 5 minutes before the scan, followed by 6 ml/hr during image acquisition[2].

3. Micro-CT Image Acquisition:

  • Typical scanning parameters can be set as follows: tube voltage of 50 kV, tube current of 0.5 mA, and an in-plane spatial resolution of approximately 48 µm x 48 µm[2].
  • The total scan time will vary depending on the region of interest but is generally around 15-20 minutes[2].
  • For thoracic or abdominal imaging, respiratory gating may be necessary to minimize motion artifacts[2].

4. Image Analysis:

  • Reconstruct the acquired projection data into 3D volumes.
  • Quantitative analysis of contrast enhancement can be performed by drawing regions of interest (ROIs) in specific tissues or organs and measuring the mean attenuation in Hounsfield Units (HU).

Visualizing Experimental Workflows

Logical Flow for Comparative Imaging Study

cluster_0 Animal Cohort Preparation cluster_1 Imaging Procedure cluster_2 Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Group_Allocation Randomly Allocate to This compound or Iohexol Group Animal_Model->Group_Allocation Anesthesia Anesthetize Animal Group_Allocation->Anesthesia Catheterization Place Intravenous Catheter Anesthesia->Catheterization Contrast_Injection Administer Contrast Agent (this compound or Iohexol) Catheterization->Contrast_Injection MicroCT_Scan Perform Micro-CT Scan Contrast_Injection->MicroCT_Scan Image_Reconstruction 3D Image Reconstruction MicroCT_Scan->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis (Measure Hounsfield Units) Image_Reconstruction->ROI_Analysis Statistical_Comparison Statistical Comparison of Imaging & Pharmacokinetic Data ROI_Analysis->Statistical_Comparison Pharmacokinetic_Modeling Pharmacokinetic Modeling (Clearance, Half-life) Pharmacokinetic_Modeling->Statistical_Comparison

Caption: Workflow for a comparative preclinical imaging study.

Mechanism of Action: X-ray Attenuation

XRay_Source X-ray Source Contrast_Agent Iodinated Contrast Agent (this compound or Iohexol) in Bloodstream XRay_Source->Contrast_Agent X-ray Beam Tissue Soft Tissue XRay_Source->Tissue Detector X-ray Detector Contrast_Agent->Detector Attenuated X-rays Tissue->Detector Less Attenuated X-rays Image High-Contrast Image Detector->Image Signal Processing

Caption: Principle of X-ray contrast enhancement.

Conclusion

Both this compound and iohexol are effective iodinated contrast agents for preclinical X-ray imaging. The available data suggests they have similar pharmacokinetic profiles, with rapid renal clearance[1]. While direct preclinical imaging performance comparisons are not extensively documented, a clinical study indicates comparable radiological quality for intravenous urography[4]. The choice between this compound and iohexol for preclinical studies may therefore be influenced by factors such as cost, availability, and specific experimental considerations regarding their ionic versus non-ionic nature, which can influence their safety profile. For studies requiring precise quantification of imaging enhancement, it is recommended to perform a pilot study to directly compare their performance under the specific experimental conditions.

References

A Comparative Analysis of Ioxitalamic Acid and Other Iodinated Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of ioxitalamic acid with other commonly used iodinated contrast agents. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these agents. The comparisons are supported by experimental data on physicochemical properties, efficacy, and safety.

Physicochemical Properties

Iodinated contrast agents are classified based on their chemical structure, ionicity, and osmolality. This compound is an ionic, high-osmolality monomer. These fundamental properties influence the agent's performance and tolerability.

PropertyThis compoundDiatrizoateIoxaglateIohexolIopamidolIodixanol
Ionicity IonicIonicIonicNon-ionicNon-ionicNon-ionic
Structure MonomerMonomerDimerMonomerMonomerDimer
Osmolality (mOsm/kg H₂O) High (~1500-2000)High (~1500-2000)Low (~600)Low (~695-844)Low (~616-796)Iso-osmolar (~290)
Viscosity (mPa·s at 37°C) ModerateModerateHighModerate-HighModerateHigh
Iodine Concentration (mg/mL) VariousVarious320VariousVarious270, 320

Comparative Efficacy

The efficacy of a contrast agent is primarily determined by its ability to enhance image quality, which is largely dependent on the iodine concentration delivered to the target tissue.

Intravenous Urography

A comparative study of ioxithalamate (this compound) and the non-ionic, low-osmolality agent iohexol in intravenous urography found that the overall radiological quality was equally good for both contrast media.[1]

Oral Administration for Abdominal CT

For oral administration in abdominal computed tomography (CT), ioxithalamate (as Telebrix) has been compared with diatrizoate (as Gastrografin).

  • Patient Preference: Studies have shown a patient preference for the taste of Telebrix over Gastrografin. In one study, 89% of patients in the Telebrix group rated the taste as excellent or good, compared to 59% in the Gastrografin group.[2] Another study also found a tendency for Telebrix Gastro to have greater palatability.[3]

  • Bowel Opacification: Both agents have been shown to provide excellent and adequate bowel opacification for abdominal CT.[2][3] In a study comparing Telebrix Gastro and Gastrografin, adequate bowel filling was observed in 87% of cases for both groups.[3]

Comparative Safety and Tolerability

The safety profile of iodinated contrast agents is a critical consideration, with a focus on adverse reactions and the potential for nephrotoxicity.

Adverse Reactions
  • Subjective Reactions: In an intravenous urography study, subjective reactions were reported to occur somewhat more frequently after the administration of ioxithalamate (Telebrix) compared to iohexol. The sensation of warmth was significantly less with iohexol.[1]

  • Patient Discomfort (Oral Administration): In a comparison of oral contrast agents, the difference in patient discomfort between Telebrix Gastro and Gastrografin was not statistically significant.[3]

Nephrotoxicity

As a high-osmolality contrast medium, this compound is associated with a higher risk of contrast-induced nephropathy (CIN) compared to low-osmolality and iso-osmolar agents, particularly in high-risk patients. A study in rats investigating the effects of different contrast media on renal efferent nerve activity and plasma renin activity suggested that ioxitalamate excited these systems to a greater degree than ioxaglate, iohexol, and iodixanol, potentially contributing to renal injury.

The diagram below illustrates a simplified proposed pathway for contrast-induced nephropathy, highlighting the potential role of factors like osmolality.

cluster_0 Factors Influencing Nephrotoxicity cluster_1 Cellular and Physiological Effects High Osmolality High Osmolality Direct Tubular\nToxicity Direct Tubular Toxicity High Osmolality->Direct Tubular\nToxicity Renal Vasoconstriction Renal Vasoconstriction High Osmolality->Renal Vasoconstriction Tubular Cell\nInjury Tubular Cell Injury Direct Tubular\nToxicity->Tubular Cell\nInjury Renal Medullary\nHypoxia Renal Medullary Hypoxia Renal Vasoconstriction->Renal Medullary\nHypoxia Renal Medullary\nHypoxia->Tubular Cell\nInjury Reduced Glomerular\nFiltration Rate Reduced Glomerular Filtration Rate Tubular Cell\nInjury->Reduced Glomerular\nFiltration Rate

Caption: Proposed pathway of contrast-induced nephropathy.

Pharmacokinetics

A comparative pharmacokinetic study in humans involving ioxithalamate (this compound), iocarmate, and ioxaglate revealed significant differences in plasma concentrations, which was attributed to the greater tissue diffusibility of ioxithalamate.[4]

The general workflow for a comparative pharmacokinetic study is outlined below.

Patient\nRecruitment Patient Recruitment Randomization Randomization Patient\nRecruitment->Randomization Contrast Agent\nAdministration Contrast Agent Administration Randomization->Contrast Agent\nAdministration Blood & Urine\nSampling Blood & Urine Sampling Contrast Agent\nAdministration->Blood & Urine\nSampling Sample Analysis\n(e.g., HPLC) Sample Analysis (e.g., HPLC) Blood & Urine\nSampling->Sample Analysis\n(e.g., HPLC) Pharmacokinetic\nModeling Pharmacokinetic Modeling Sample Analysis\n(e.g., HPLC)->Pharmacokinetic\nModeling Data\nComparison Data Comparison Pharmacokinetic\nModeling->Data\nComparison

Caption: Workflow for a comparative pharmacokinetic study.

Experimental Protocols

Comparative Study of Oral Ioxithalamate and Diatrizoate in Abdominal CT
  • Objective: To compare the palatability, side effects, and image quality of oral ioxithalamate (Telebrix Gastro) and diatrizoate (Gastrografin) for bowel opacification in abdominal CT.

  • Study Design: A double-blind, randomized controlled trial involving 100 patients.

  • Methodology:

    • Patients were randomly assigned to receive either Telebrix Gastro or Gastrografin.

    • A 24-hour protocol for oral contrast administration was followed.

    • Patient-reported outcomes on palatability and discomfort were collected.

    • CT images were evaluated for the quality of bowel filling.

  • Key Findings: While there was a trend towards better palatability with Telebrix Gastro, the difference in patient discomfort was not statistically significant. Both agents provided adequate bowel opacification in the majority of cases.[3]

Comparative Study of Intravenous Ioxithalamate and Iohexol in Urography
  • Objective: To compare the safety and efficacy of intravenous ioxithalamate (Telebrix) and iohexol (Omnipaque) in urography.

  • Study Design: A comparative parallel study with 48 patients.

  • Methodology:

    • Patients received either Omnipaque (350 mg I/ml) or Telebrix (380 mg I/ml) at a dose of 400 mg I/kg body weight.

    • Cardiovascular parameters (blood pressure and pulse rate) were monitored.

    • Subjective reactions, including the sensation of warmth, were recorded.

    • The overall radiological quality of the urograms was assessed.

  • Key Findings: No significant cardiovascular reactions were observed with either agent. Subjective reactions were slightly more frequent with Telebrix, and the sensation of warmth was significantly less with Omnipaque. The radiological quality was comparable for both.[1]

Conclusion

This compound, a high-osmolality ionic contrast agent, demonstrates comparable efficacy in terms of image quality for specific applications like intravenous urography and oral administration for abdominal CT when compared to some other agents. However, its high osmolality is associated with a greater frequency of subjective adverse reactions compared to non-ionic, low-osmolality agents. For intravenous applications where patient safety and comfort are paramount, especially in at-risk populations, the use of low- or iso-osmolar non-ionic contrast media is generally preferred. For oral use, this compound presents a palatable and effective alternative to diatrizoate. The choice of contrast agent should always be based on a careful consideration of the specific clinical application, patient risk factors, and the trade-off between imaging efficacy, safety, and cost.

References

Measuring Kidney Function: A Comparative Guide to Ioxitalamic Acid for Glomerular Filtration Rate (GFR) Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of the Glomerular Filtration Rate (GFR) is paramount in drug development and clinical research for assessing kidney function and ensuring patient safety. While inulin clearance has long been considered the gold standard, its practical limitations have necessitated the validation of alternative filtration markers. This guide provides a comprehensive comparison of ioxitalamic acid with other common methods for GFR determination, supported by experimental data and detailed protocols.

Performance Comparison of GFR Measurement Methods

This compound, a non-radioactive contrast agent, has been extensively validated as a reliable marker for GFR measurement. Its performance, particularly in comparison to the gold-standard inulin and other alternatives like iohexol and creatinine-based estimations, is summarized below.

MethodPrincipleBias Compared to InulinPrecision (CV%)Correlation with Inulin (r)Key AdvantagesKey Disadvantages
This compound Clearance Exogenous filtration markerMinimal to no significant bias[1][2]Good (e.g., 19.9% agreement with inulin)[1]High (>0.90)[3]Accurate, non-radioactive option available, well-validated[1][3]Potential for allergic reactions to iodine, requires intravenous administration
Inulin Clearance Gold-standard exogenous filtration markerN/A (Reference Standard)HighN/AMost accurate methodCumbersome, requires continuous infusion and timed urine collections, not practical for routine use
Iohexol Clearance Exogenous filtration markerLow, comparable to this compound[4]Good (e.g., intra-individual CV of 5.59%)[5]High (>0.95)[6]Accurate, non-radioactive, good safety profile[4][5]Potential for bias compared to iothalamate in some studies[7]
Creatinine-based eGFR (e.g., CKD-EPI) Endogenous marker estimationCan be significant, influenced by muscle mass, diet, and age[8]Lower than measured GFRModerateSimple, inexpensive, requires only a blood sampleLess accurate, especially in specific populations (e.g., elderly, very muscular or malnourished individuals)[8]
Cystatin C-based eGFR Endogenous marker estimationGenerally less biased than creatinine-based eGFR[9]Better than creatinine-based eGFRGoodLess affected by muscle mass than creatinineMore expensive than creatinine, can be influenced by other factors like inflammation
Radiolabeled Markers (e.g., 125I-iothalamate, 99mTc-DTPA) Exogenous radioactive filtration markersMinimal bias[2]HighHigh[2]Accurate and well-establishedInvolves radiation exposure, requires special handling and disposal procedures

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of GFR measurement techniques. Below are outlines of common experimental protocols for GFR determination using this compound.

Urinary Clearance of this compound

This method involves the intravenous administration of this compound and the subsequent collection of timed urine samples to determine the rate of its excretion by the kidneys.

Protocol Outline:

  • Patient Preparation: Patients are typically required to be well-hydrated.

  • Bolus Injection: A precisely measured dose of this compound is administered intravenously.

  • Timed Urine Collection: Urine is collected over a specific period, often in timed intervals (e.g., four timed collections of 25-35 minutes each).[10]

  • Blood Sampling: Blood samples are taken to determine the plasma concentration of this compound.

  • Sample Analysis: The concentration of this compound in both plasma and urine is measured, typically using high-performance liquid chromatography (HPLC).

  • GFR Calculation: The GFR is calculated using the formula: GFR = (Urine Concentration × Urine Flow Rate) / Plasma Concentration.

Plasma Clearance of this compound

Plasma clearance methods avoid the need for urine collection, simplifying the procedure.

Protocol Outline:

  • Patient Preparation: Ensure adequate hydration.

  • Bolus Injection: A single intravenous bolus of this compound is administered.[3]

  • Serial Blood Sampling: Multiple blood samples are drawn at timed intervals (e.g., at 5, 10, 20, 30, 45, 60, 90, 120, 150, 180, 240, and 300 minutes post-injection) to plot the plasma disappearance curve of the marker.[11]

  • Sample Analysis: Plasma concentrations of this compound are determined.

  • GFR Calculation: The GFR is calculated from the plasma clearance, often using a two-compartment model that accounts for the distribution and elimination phases of the marker.

Protocol Outline:

  • Patient Preparation: Patients should be well-hydrated.

  • Priming Dose and Infusion: A priming (bolus) dose of this compound is administered, followed by a continuous intravenous infusion at a constant rate to achieve a steady-state plasma concentration.[1][3]

  • Blood Sampling: Blood samples are taken at intervals during the infusion to confirm that a steady state has been reached.

  • Sample Analysis: Plasma this compound concentrations are measured.

  • GFR Calculation: Once a steady state is achieved, the GFR is calculated as the infusion rate divided by the steady-state plasma concentration.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the workflows for urinary and plasma clearance of this compound.

Urinary Clearance Workflow cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection cluster_analysis Analysis cluster_calc Calculation start Patient Hydration injection IV Bolus Injection of this compound start->injection urine_collection Timed Urine Collection injection->urine_collection blood_sample Blood Sampling injection->blood_sample hplc HPLC Analysis of Plasma and Urine urine_collection->hplc blood_sample->hplc gfr_calc GFR Calculation hplc->gfr_calc

Caption: Workflow for GFR measurement using urinary clearance of this compound.

Plasma Clearance Workflow (Bolus) cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection cluster_analysis Analysis cluster_calc Calculation start Patient Hydration injection IV Bolus Injection of this compound start->injection blood_sampling Serial Timed Blood Sampling injection->blood_sampling hplc HPLC Analysis of Plasma blood_sampling->hplc gfr_calc GFR Calculation from Disappearance Curve hplc->gfr_calc

Caption: Workflow for GFR measurement using plasma clearance of this compound (bolus injection).

Plasma Clearance Workflow (Continuous Infusion) cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection cluster_analysis Analysis cluster_calc Calculation start Patient Hydration priming IV Priming Dose start->priming infusion Continuous IV Infusion priming->infusion blood_sampling Blood Sampling to Confirm Steady State infusion->blood_sampling hplc HPLC Analysis of Plasma blood_sampling->hplc gfr_calc GFR Calculation from Infusion Rate and Steady-State Concentration hplc->gfr_calc

Caption: Workflow for GFR measurement using plasma clearance of this compound (continuous infusion).

Conclusion

The validation of this compound as an accurate and reliable alternative to inulin for GFR measurement provides researchers and clinicians with a practical and effective tool for assessing renal function. While estimated GFR based on endogenous markers like creatinine and cystatin C are useful for screening, measured GFR using exogenous markers such as this compound is indispensable for precise and reliable data in clinical trials and research settings. The choice of methodology—urinary versus plasma clearance, and bolus injection versus continuous infusion—will depend on the specific requirements of the study, patient population, and available resources.

References

A Comparative Analysis of Ioxitalamic Acid and Iopamidol for Radiographic Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available clinical data reveals distinct profiles for ioxitalamic acid and iopamidol, two iodinated contrast agents, in terms of image quality and safety. While both agents are effective in enhancing radiographic images, their differing physicochemical properties contribute to variations in their performance and tolerability, particularly concerning renal safety. This guide provides a detailed comparison for researchers, scientists, and drug development professionals.

Executive Summary

Iopamidol, a non-ionic, low-osmolar contrast medium (LOCM), generally demonstrates a more favorable safety profile, particularly in terms of nephrotoxicity and patient comfort, compared to the older, ionic, high-osmolar contrast medium (HOCM), this compound. Direct comparative studies on image quality are limited; however, indirect evidence suggests that both agents provide diagnostically adequate images. The choice between these agents will likely depend on the patient's renal function, overall clinical status, and the specific imaging protocol.

Data Presentation

Table 1: Physicochemical Properties
PropertyThis compoundIopamidol
Classification Ionic, High-Osmolar Contrast Medium (HOCM)Non-ionic, Low-Osmolar Contrast Medium (LOCM)
Osmolality HighLow
Chemical Structure Tri-iodinated benzoic acid derivativeNon-ionic monomer
Table 2: Comparative Safety Profile - Nephrotoxicity in High-Risk Patients
ParameterIoxitalamateIopamidolIoxaglate
Number of Patients 202020
Mean Serum Creatinine Increase (µmol/L) Not specifiedNot specifiedNot specified
Incidence of Contrast-Induced Nephropathy (CIN) Data not quantitatively specified, but noted to have renal effects.Noted to have renal effects.Noted to have renal effects.

Source: Nephrotoxicity of contrast media in high-risk patients with renal insufficiency: comparison of low- and high-osmolar contrast agents.[1] Note: This study highlights that all three agents exhibit nephrotoxicity in patients with chronic renal failure, but a direct quantitative comparison of incidence between ioxitalamate and iopamidol is not provided in the abstract.

Image Quality Comparison

Iopamidol: Studies comparing iopamidol to other low-osmolar or iso-osmolar contrast media, such as iohexol and iodixanol, consistently demonstrate that iopamidol provides good to excellent quality urograms and angiograms.[2][3] In some instances, the quality of pyelograms was not found to be dose-dependent.[4]

This compound: As a high-osmolar agent, this compound has been used for various imaging procedures, including urography. Its ability to produce diagnostically acceptable images is established, though it is often associated with a higher incidence of side effects due to its high osmolality.

Safety Profile Comparison

The most significant distinction between this compound and iopamidol lies in their safety profiles, primarily driven by the difference in their osmolality.

This compound (High-Osmolar):

  • Nephrotoxicity: High-osmolar agents like this compound are generally associated with a higher risk of contrast-induced nephropathy (CIN), especially in patients with pre-existing renal impairment.[1] One study noted that ioxitalamate induces renal tubular apoptosis.

  • General Adverse Events: Due to its high osmolality, this compound is more likely to cause patient discomfort, including sensations of heat and pain upon injection, as well as a higher incidence of mild to moderate adverse reactions.

Iopamidol (Low-Osmolar):

  • Nephrotoxicity: As a low-osmolar, non-ionic agent, iopamidol is considered to have a better renal safety profile than high-osmolar agents.[4] However, it is not without risk, and caution is still required in high-risk patients.[5] A study comparing iopamidol to the conventional agent diatrizoate in high-risk patients undergoing cardiac angiography found iopamidol to be less nephrotoxic, although the clinical significance of this difference was small in the majority of patients.[4]

  • General Adverse Events: Iopamidol is generally better tolerated by patients than high-osmolar agents, with a lower incidence of injection-site discomfort and systemic reactions.

Experimental Protocols

Nephrotoxicity Comparison in High-Risk Patients

A key study compared the renal effects of ioxitalamate, iopamidol, and ioxaglate in patients with chronic renal failure.

  • Study Design: Sixty consecutive patients with an estimated creatinine clearance (ECRCl) of less than 60 ml/min were randomly assigned to receive one of the three contrast agents.

  • Patient Population: Patients with chronic renal failure.

  • Methodology: The specific imaging procedures and the volume of contrast media administered were not detailed in the available abstract. Renal effects were assessed, though the precise metrics (e.g., change in serum creatinine) are not specified in the abstract.[1]

Urography Image Quality Assessment

Studies evaluating image quality in urography often employ a subjective scoring system.

  • Methodology: Radiographs are typically obtained at specific time points after contrast injection (e.g., 5, 10, and 15 minutes). Two or more radiologists, blinded to the contrast agent used, independently grade the quality of the images based on a predefined scale (e.g., a four-point scale from non-diagnostic to excellent). The scores for different anatomical regions (nephrogram, calyces, pelvis, ureters, bladder) are then compared between the contrast agent groups.[2][3][6]

Visualizations

Experimental_Workflow cluster_patient_selection Patient Selection cluster_randomization Randomization cluster_intervention Intervention cluster_assessment Assessment P High-Risk Patients (Chronic Renal Failure) R Random Assignment P->R Iox Ioxitalamate R->Iox Iop Iopamidol R->Iop Ioxag Ioxaglate R->Ioxag A Evaluation of Renal Effects Iox->A Iop->A Ioxag->A

Nephrotoxicity Study Workflow

Logical_Comparison cluster_agents Contrast Agents cluster_parameters Comparison Parameters cluster_iq_factors Image Quality Factors cluster_safety_factors Safety Factors Iox This compound (Ionic, High-Osmolar) IQ Image Quality Iox->IQ Safety Safety Profile Iox->Safety Iop Iopamidol (Non-ionic, Low-Osmolar) Iop->IQ Iop->Safety IQ_direct Direct Comparison: Limited Data IQ->IQ_direct IQ_indirect Indirect Comparison: Both provide adequate diagnostic images IQ->IQ_indirect Nephro Nephrotoxicity Safety->Nephro AE Adverse Events Safety->AE Iox_nephro This compound Nephro->Iox_nephro Higher Risk Iop_nephro Iopamidol Nephro->Iop_nephro Lower Risk Iox_ae This compound AE->Iox_ae Higher Incidence Iop_ae Iopamidol AE->Iop_ae Lower Incidence

Logical Comparison Framework

References

A Comparative Analysis of the Pharmacokinetics of Different Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of three major classes of contrast agents: iodinated, gadolinium-based, and ultrasound microbubbles. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these agents, supported by experimental data and detailed methodologies.

Introduction to Contrast Agent Pharmacokinetics

The efficacy and safety of a contrast agent are intrinsically linked to its pharmacokinetic properties. These properties dictate the agent's concentration in the target tissue over time, influencing the window for optimal imaging and the potential for adverse effects. This guide will delve into the distinct pharmacokinetic behaviors of iodinated, gadolinium-based, and microbubble contrast agents, highlighting key differences in their distribution and elimination pathways.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for representative contrast agents from each class. These values have been compiled from various preclinical and clinical studies and are presented to facilitate a direct comparison.

Table 1: Pharmacokinetic Parameters of Selected Iodinated Contrast Agents
Contrast AgentClassElimination Half-life (t½)Volume of Distribution (Vd)Total Clearance (CL)Primary Route of Excretion
IohexolNon-ionic monomer~121 minutes[1][2]~0.27 L/kg[1][2]Similar to GFR[1][2]Renal (Glomerular Filtration)[1][2]
IopamidolNon-ionic monomer~2 hours~0.26 L/kg~1.6 mL/min/kgRenal (Glomerular Filtration)
IodixanolNon-ionic dimer~2.1 hours~0.26 L/kg~1.5 mL/min/kgRenal (Glomerular Filtration)
Table 2: Pharmacokinetic Parameters of Selected Gadolinium-Based Contrast Agents (GBCAs)
Contrast AgentChelate StructureElimination Half-life (t½)Volume of Distribution (Vd)Total Clearance (CL)Primary Route of Excretion
Gadopentetate dimeglumineLinear~1.6 hours[3][4]~0.266 L/kg[4]~1.94 mL/min/kg[4]Renal (Glomerular Filtration)[3][4]
Gadobenate dimeglumineLinear~1.1 - 1.8 hours~0.2 L/kg~1.5 mL/min/kgRenal and Biliary[5][6]
Gadoterate meglumineMacrocyclic~1.5 - 2.0 hours~0.2 L/kg~1.5 mL/min/kgRenal (Glomerular Filtration)
GadobutrolMacrocyclic~1.8 hours~0.2 L/kg~1.5 mL/min/kgRenal (Glomerular Filtration)

Note: In patients with severe renal impairment, the elimination half-life of GBCAs can be significantly prolonged, increasing to approximately 11 hours for gadopentetate dimeglumine.[3] A slower elimination phase with a half-life of about 6 days has also been observed, suggesting slow release from tissues.[7][8]

Table 3: Pharmacokinetic Parameters of Ultrasound Microbubble Contrast Agents
Microbubble CharacteristicParameterValueNotes
Size-dependent clearanceHalf-life (t½)0.8 - 2.1 minutes[9]Dependent on microbubble size and dose.[9]
Elimination KineticsModelFirst-order or Bi-exponential[9]Bi-exponential kinetics are observed at higher doses, suggesting organ retention.[9]
Primary EliminationMechanismGas dissolution and exhalation[9]The gas core is eliminated via the lungs.

Experimental Protocols for Pharmacokinetic Analysis

The determination of the pharmacokinetic parameters listed above relies on robust and well-defined experimental protocols. This section outlines the methodologies commonly employed for each class of contrast agent.

Iodinated Contrast Agents

The pharmacokinetics of iodinated contrast agents are typically assessed by measuring their concentration in plasma and urine over time following intravenous administration.

Experimental Workflow:

  • Subject Preparation: Healthy volunteers or patients are recruited, and baseline blood and urine samples are collected.

  • Contrast Agent Administration: A specific dose of the iodinated contrast agent is administered intravenously.

  • Serial Blood and Urine Sampling: Blood samples are collected at predefined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-injection. Urine is collected over specific intervals (e.g., 0-2, 2-4, 4-8, 8-24 hours).

  • Sample Analysis: The concentration of the iodinated contrast agent in plasma and urine is determined using techniques such as High-Performance Liquid Chromatography (HPLC) or X-ray Fluorescence (XRF).

  • Pharmacokinetic Modeling: The resulting concentration-time data is fitted to a pharmacokinetic model (typically a two-compartment model) to calculate parameters like half-life, volume of distribution, and clearance.[10]

Glomerular Filtration Rate (GFR) Measurement using 51Cr-EDTA Clearance: A common method to assess the renal clearance of iodinated contrast media is to compare it with the clearance of a known glomerular filtration marker like 51Cr-EDTA.[1][2]

  • Radiotracer Injection: A known activity of 51Cr-EDTA is injected intravenously.

  • Blood Sampling: Blood samples are drawn at multiple time points (e.g., 2, 3, and 4 hours post-injection).

  • Radioactivity Measurement: The radioactivity in the plasma samples is measured using a gamma counter.

  • Clearance Calculation: The GFR is calculated from the rate of disappearance of 51Cr-EDTA from the plasma.

G_Experimental_Workflow_Iodinated cluster_protocol Experimental Protocol Subject Preparation Subject Preparation (Baseline Samples) IV Administration Intravenous Administration Subject Preparation->IV Administration Serial Sampling Serial Blood & Urine Sampling IV Administration->Serial Sampling Sample Analysis Sample Analysis (HPLC/XRF) Serial Sampling->Sample Analysis PK Modeling Pharmacokinetic Modeling Sample Analysis->PK Modeling

Experimental workflow for iodinated contrast agent pharmacokinetics.
Gadolinium-Based Contrast Agents

Similar to iodinated agents, the pharmacokinetics of GBCAs are determined by tracking their concentration in biological fluids.

Experimental Workflow:

  • Subject Enrollment and Baseline Sampling: Subjects are enrolled, and pre-dose blood and urine samples are collected.

  • GBCA Administration: The gadolinium-based contrast agent is administered intravenously at a specified dose.

  • Timed Blood and Urine Collection: A series of blood samples are taken at various time points post-injection. Urine is collected over defined intervals.

  • Gadolinium Quantification: The concentration of gadolinium in plasma and urine is measured. Highly sensitive analytical techniques are required for this.

    • High-Performance Liquid Chromatography (HPLC): Separates the GBCA from other plasma components.[3][4]

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Provides highly sensitive and specific quantification of gadolinium.

  • Data Analysis and Modeling: The concentration-time data are analyzed using pharmacokinetic software to determine key parameters. A two-compartment model is often employed.[3][4]

G_Experimental_Workflow_Gadolinium cluster_protocol Experimental Protocol Enrollment Subject Enrollment & Baseline Samples GBCA Injection Intravenous GBCA Administration Enrollment->GBCA Injection Timed Collection Timed Blood & Urine Collection GBCA Injection->Timed Collection Quantification Gadolinium Quantification (HPLC/ICP-MS) Timed Collection->Quantification Data Analysis Pharmacokinetic Data Analysis Quantification->Data Analysis

Experimental workflow for gadolinium-based contrast agent pharmacokinetics.
Ultrasound Microbubbles

The pharmacokinetic analysis of microbubbles presents a unique challenge due to their particulate nature and rapid clearance. Direct measurement of microbubble concentration in the blood is a key methodology.

Experimental Workflow:

  • Animal Model and Cannulation: An appropriate animal model (e.g., rat) is anesthetized, and a catheter is placed for intravenous injection and blood sampling.

  • Microbubble Injection: A bolus of the microbubble suspension is injected intravenously.

  • Serial Blood Withdrawal: Small blood samples are withdrawn at frequent and precise time intervals (e.g., every 30-60 seconds) for the first few minutes post-injection.[9]

  • Microbubble Quantification: The concentration of microbubbles in the blood samples is determined.

    • Direct Microscopic Counting: Blood smears are prepared, and microbubbles are counted using a microscope and image analysis software.

    • Flow Cytometry: Can be used for high-throughput counting and size characterization of microbubbles.

  • Pharmacokinetic Modeling: The concentration-time data is plotted and fitted to a one- or two-compartment model to determine pharmacokinetic parameters such as half-life and clearance rate.[9]

G_Experimental_Workflow_Microbubbles cluster_protocol Experimental Protocol Animal Preparation Animal Preparation & Cannulation Microbubble Bolus Intravenous Microbubble Bolus Animal Preparation->Microbubble Bolus Rapid Sampling Rapid Serial Blood Sampling Microbubble Bolus->Rapid Sampling Quantification Microbubble Quantification (Microscopy/Flow Cytometry) Rapid Sampling->Quantification PK Modeling Pharmacokinetic Modeling Quantification->PK Modeling

Experimental workflow for ultrasound microbubble pharmacokinetics.

Conclusion

The pharmacokinetic profiles of iodinated, gadolinium-based, and ultrasound microbubble contrast agents are markedly different, reflecting their distinct physicochemical properties and intended applications. Iodinated and gadolinium-based agents generally exhibit longer circulation times and are primarily cleared by the kidneys, making renal function a critical consideration for their use. In contrast, microbubbles have a very short intravascular persistence and are eliminated via the lungs. A thorough understanding of these pharmacokinetic principles is paramount for the rational design of new contrast agents and for the safe and effective application of existing ones in both preclinical research and clinical practice.

References

A Comparative In Vivo Analysis of Ioxitalamic Acid and Diatrizoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of iodinated radiocontrast agents, both ioxitalamic acid and diatrizoate have historically served as important diagnostic tools. As ionic monomers, they share certain physicochemical properties, yet their in vivo performance profiles exhibit differences that are critical for researchers, scientists, and drug development professionals to consider. This guide provides an objective comparison of their in vivo efficacy, safety, and pharmacokinetics, supported by experimental data.

Efficacy and Imaging Performance

The primary measure of efficacy for a contrast agent is its ability to enhance radiographic images. This is largely dependent on the concentration of iodine achieved in the target tissue or vessel.

A study in dogs undergoing arterial portography compared the performance of diatrizoate with other agents. While not a direct comparison with this compound, it provides a benchmark for diatrizoate's performance. In this study, the peak portal blood iodine concentrations were measured after injection.[1] Another study investigating the contrast enhancement of experimental hepatic tumors in rats found that the efflux of diatrizoate from the vascular to the extravascular compartment was greater than that of lower osmolality agents.[2] This suggests that while diatrizoate provides strong initial enhancement, the differential enhancement between tumors and liver parenchyma may decrease more rapidly.[2]

Preclinical evaluations of this compound have demonstrated that it provides strong X-ray attenuation, comparable to diatrizoic acid at equivalent iodine concentrations.[3]

Pharmacokinetics: Distribution, Metabolism, and Excretion

The pharmacokinetic profiles of this compound and diatrizoate are key to understanding their in vivo behavior and potential for systemic effects.

This compound has been shown to have high water solubility and rapid renal clearance.[3] In animal models, specifically rats, it has a plasma half-life of under 2 hours.[3] It exhibits minimal protein binding (<5%) and is rapidly excreted in the urine, with over 80% of the agent cleared within 24 hours.[3] A study in rabbits comparing this compound with other contrast agents found a plasma elimination half-life of approximately 45 minutes and a distribution volume of 20% to 26% of body weight.[4] A comparative pharmacokinetic study in dogs indicated a greater tissue diffusibility for ioxithalamate (a salt of this compound) compared to other media, including diatrizoate.[5]

Diatrizoate also undergoes rapid renal excretion. A pharmacokinetic study in dogs demonstrated a biphasic phenomenon with rapid diffusion from plasma into the interstitium followed by slower urinary excretion.[5]

Table 1: Comparative Pharmacokinetic Parameters

ParameterThis compoundDiatrizoateAnimal ModelSource
Plasma Half-Life < 2 hours-Rat[3]
Plasma Elimination Half-Life ~45 minutes-Rabbit[4]
Protein Binding < 5%--[3]
Urinary Excretion (24h) > 80%--[3]
Distribution Volume 20-26% of body weight-Rabbit[4]
Tissue Diffusibility HigherLowerDog[5]

Note: A direct, side-by-side pharmacokinetic comparison in the same study is limited. The data presented is compiled from different studies and animal models.

Safety and Tolerability

As high-osmolality ionic contrast media, both this compound and diatrizoate are associated with a higher incidence of adverse effects compared to non-ionic, low-osmolality agents.[6][7][8]

Preclinical toxicology studies of this compound have indicated a relatively wide safety margin, with LD50 values greater than 5 g/kg when administered orally to mice.[3] It has also been shown to have low acute nephrotoxicity at clinically relevant doses.[3] However, in vitro studies have demonstrated that ioxitalamate can exert cytotoxic effects on human nucleus pulposus cells in a time- and dose-dependent manner.[9]

Diatrizoate has been associated with a range of adverse effects, including hemodynamic changes. In one study, diatrizoate was shown to decrease systemic vascular resistance and increase cardiac output and left ventricular ejection fraction more significantly than a low osmolar agent.[10] It also led to a greater increase in left ventricular end-diastolic pressure.[10] In a large-scale clinical study, the overall prevalence of adverse drug reactions was significantly higher in the group receiving ionic contrast media (which includes diatrizoate) compared to the non-ionic group (12.66% vs. 3.13%).[7] Severe adverse reactions were also more frequent with ionic agents.[7]

Experimental Protocols

Hepatic Tumor Contrast Enhancement in Rats[2]
  • Animal Model: Rats with experimentally implanted hepatic tumors (mammary adenocarcinoma, colon carcinoma, and a hepatoma).

  • Contrast Agents: Diatrizoate, iopamidol, and ioxaglate.

  • Administration: Intravenous injection at a dose of 300 mg of iodine per kg.

  • Data Acquisition: Iodine concentrations in blood, liver, and tumors were measured at 1, 5, 10, and 30 minutes post-injection using X-ray energy spectrometry.

  • Workflow:

    cluster_timepoints Time Points A Tumor Implantation in Rat Liver B 12-14 Days Post-Implantation A->B C IV Injection of Contrast Agent (300 mg I/kg) B->C D Sample Collection (Blood, Liver, Tumor) C->D T1 1 min T5 5 min T10 10 min T30 30 min E Iodine Concentration Measurement (X-ray Spectrometry) D->E

    Workflow for Hepatic Tumor Contrast Enhancement Study.

Pharmacokinetic Study in Rabbits[4]
  • Animal Model: Male and female rabbits.

  • Contrast Agents: this compound, ioxaglic acid, or iohexol.

  • Administration: A single intravenous bolus injection of 5 ml/kg.

  • Data Acquisition: Animals were sacrificed at 2, 8, and 24 hours after injection. Plasma and tissue concentrations of the contrast agents were assayed using an HPLC method.

  • Workflow:

    cluster_sacrifice Sacrifice Time Points A IV Bolus Injection of Contrast Agent (5 ml/kg) S2 2 hours A->S2 S8 8 hours A->S8 S24 24 hours A->S24 B Plasma & Tissue Collection S2->B S8->B S24->B C HPLC Analysis of Contrast Agent Concentration B->C D Pharmacokinetic Modeling C->D

    Workflow for Pharmacokinetic Study in Rabbits.

Conclusion

Both this compound and diatrizoate are effective ionic contrast agents. The available data suggests that this compound may have a higher tissue diffusibility and is rapidly cleared from the body, which are generally favorable pharmacokinetic properties.[3][4][5] However, as high-osmolality ionic contrast media, both carry a higher risk of adverse effects compared to modern non-ionic agents.[7][8] The choice between these agents for preclinical in vivo studies may depend on the specific imaging requirements, the desired pharmacokinetic profile, and the tolerability of the animal model to hyperosmolar solutions. For new drug development, the trend has decidedly shifted towards the use of safer, low- or iso-osmolar non-ionic contrast agents.

References

Correlating Ioxitalamic Acid-Enhanced CT Data with Histological Findings: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding the correlation between computed tomography (CT) imaging enhanced with ioxitalamic acid and corresponding histological findings. Due to a scarcity of published studies specifically detailing these correlations for this compound, this guide synthesizes information from studies using other iodinated contrast agents to provide a comparative and methodological overview. This compound, an ionic, high-osmolarity iodinated contrast medium, is used as a representative agent in this context.

Data Presentation: Correlating CT Enhancement with Histopathology

The enhancement characteristics observed in a CT scan after the administration of an iodinated contrast agent like this compound can provide valuable insights into the underlying tissue microenvironment. The degree and pattern of enhancement are influenced by factors such as vascularity, vessel permeability, and the composition of the extracellular matrix. These features can be correlated with histological findings to validate and interpret the imaging data.

Below is a summary of potential correlations between quantitative CT enhancement parameters and histopathological features, based on studies with various iodinated contrast agents.

CT Enhancement Parameter Potential Histological Correlate Underlying Physiology Supporting Evidence (General Iodinated Contrast)
Peak Enhancement (in Hounsfield Units, HU) High microvessel density (MVD)Increased blood flow and volume within the tissue allows for greater accumulation of the contrast agent.Studies in various tumors have shown a positive correlation between the degree of CT enhancement and MVD.[1][2]
Washout Rate (rate of decrease in enhancement) High interstitial fluid pressure, cellularity, or fibrosisDense cellular structures or fibrotic tissue can trap the contrast agent, leading to a slower washout. Conversely, highly permeable vessels might lead to faster washout into the interstitial space.Delayed washout has been observed in fibrotic tissues.[3]
Time to Peak Enhancement Arterial vs. Venous Blood SupplyTissues with a predominantly arterial supply will enhance earlier than those with a primarily venous supply.This is a fundamental principle of dynamic contrast-enhanced CT used to characterize liver lesions, for example.[3][4]
Enhancement Heterogeneity (texture analysis) Tumor necrosis, cystic changes, or varied cellularityDifferent regions within a lesion may have varying degrees of vascularity and cellular composition, leading to a heterogeneous appearance on the CT scan.CT texture analysis has been used to correlate image features with histological characteristics like necrosis and tumor grade.[5][6]

Experimental Protocols

Establishing a robust correlation between this compound CT data and histology requires a meticulously planned experimental protocol. The following outlines a general methodology for a preclinical study in an animal model.

Animal Model and this compound Administration
  • Animal Model: Select an appropriate animal model that develops the pathology of interest (e.g., a specific tumor type, inflammatory lesion, or vascular abnormality).

  • Contrast Agent: this compound (e.g., Telebrix®) is administered intravenously. The dose and injection rate should be carefully controlled and recorded. Preclinical studies have evaluated this compound as an iodinated radiopaque contrast agent in animal models.[7]

  • CT Imaging: Perform dynamic contrast-enhanced CT (DCE-CT) at predefined time points (e.g., pre-contrast, arterial phase, portal venous phase, and delayed phase) to capture the enhancement kinetics.[3][4]

Tissue Collection and Histological Processing
  • Euthanasia and Tissue Excision: Immediately following the final CT scan, the animal is euthanized, and the tissue of interest is carefully excised.

  • Fixation: The tissue is fixed in 10% neutral buffered formalin to preserve its structure.

  • Specimen Sectioning and Registration: The excised tissue is sectioned in a plane that corresponds to the CT imaging plane. This is a critical step for accurate correlation. Methodologies for co-registering in vivo imaging with ex vivo histology often involve fiducial markers or advanced image registration software.[8][9][10][11][12]

  • Histological Staining: Standard histological staining with Hematoxylin and Eosin (H&E) is performed to visualize the overall tissue architecture.

  • Immunohistochemistry (IHC): To quantify specific features, IHC can be used to stain for markers of interest, such as:

    • CD31 or CD34: To assess microvessel density.

    • Ki-67: To evaluate cell proliferation.

    • Masson's Trichrome: To identify and quantify fibrosis.

Data Analysis and Correlation
  • Quantitative CT Analysis: Regions of interest (ROIs) are drawn on the CT images corresponding to the histological sections. Quantitative parameters such as peak enhancement (HU), washout rate, and texture features are extracted from these ROIs.[5][6][13]

  • Quantitative Histological Analysis: The stained histological slides are digitized. Automated image analysis software is used to quantify parameters such as MVD, percentage of necrotic area, and cell density.

  • Statistical Correlation: Statistical methods (e.g., Pearson or Spearman correlation) are used to determine the relationship between the quantitative CT parameters and the histological measurements.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_animal_model In Vivo Phase cluster_tissue_processing Ex Vivo Phase cluster_histology Histological Analysis cluster_analysis Data Correlation animal_prep Animal Model Preparation ct_scan This compound-Enhanced CT Scan animal_prep->ct_scan IV Injection euthanasia Euthanasia & Tissue Excision ct_scan->euthanasia ct_analysis Quantitative CT Analysis (HU, Washout) ct_scan->ct_analysis fixation Fixation (Formalin) euthanasia->fixation sectioning Specimen Sectioning fixation->sectioning staining H&E and IHC Staining sectioning->staining digitization Slide Digitization staining->digitization histo_analysis Quantitative Histology (MVD, Necrosis) digitization->histo_analysis correlation Statistical Correlation ct_analysis->correlation histo_analysis->correlation

Caption: Experimental workflow for correlating CT data with histology.

Signaling Pathways Affected by Iodinated Contrast Media

Iodinated contrast media can induce cellular stress, particularly in the kidneys, leading to apoptosis and inflammation. These effects are mediated by various intracellular signaling pathways.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcome Histological Outcome contrast Iodinated Contrast Media (e.g., this compound) ros Increased Reactive Oxygen Species (ROS) contrast->ros membrane Cell Membrane Interaction contrast->membrane osmotic Osmotic Stress contrast->osmotic mapk MAPK Activation (p38, JNK) ros->mapk nfkb NF-κB Activation ros->nfkb pkc PKC Activation membrane->pkc osmotic->mapk apoptosis Apoptosis mapk->apoptosis inflammation Inflammation nfkb->inflammation pkc->ros Positive Feedback necrosis Cell Necrosis apoptosis->necrosis

Caption: Signaling pathways leading to histological changes after exposure to iodinated contrast media.

References

A Comparative Guide to the Reproducibility of Ioxitalamic Acid-Enhanced Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reproducibility of imaging studies enhanced with ioxitalamic acid, a widely used iodinated contrast medium. While direct quantitative data on the test-retest reproducibility of this compound is limited in publicly available literature, this document synthesizes information on its physicochemical properties, compares it with other common contrast agents, and outlines best practices and a generalized experimental protocol for assessing the reproducibility of such studies. This guide aims to equip researchers with the necessary information to design robust and reproducible imaging experiments.

Comparison of this compound with Other Iodinated Contrast Agents

This compound, often known by its brand name Telebrix, is a first-generation ionic, high-osmolality contrast medium.[1] Its performance and characteristics are often compared with other classes of iodinated contrast media, such as non-ionic low-osmolality and iso-osmolar agents. The choice of contrast agent can influence image quality, patient tolerance, and potentially, the reproducibility of quantitative imaging measurements.

PropertyThis compoundIohexol (Non-ionic, Low-Osmolality)Iodixanol (Non-ionic, Iso-osmolar)
Ionicity IonicNon-ionicNon-ionic
Osmolality High (~1500-2000 mOsm/kg H₂O)Low (~600-800 mOsm/kg H₂O)Iso-osmolar (~290 mOsm/kg H₂O)
Viscosity Moderate to HighLow to ModerateModerate to High
Adverse Reaction Rate Higher than non-ionic agentsLower than ionic agentsGenerally the lowest
Image Enhancement Effective for various applicationsEffective, often with better patient comfortEffective, particularly in sensitive patients

While direct comparative studies on the reproducibility of enhancement are scarce, the physicochemical properties of contrast agents can influence variability. For instance, the higher osmolality of this compound can induce physiological effects, such as vasodilation and changes in blood-brain barrier permeability, which could theoretically introduce more variability in enhancement patterns compared to iso-osmolar agents. However, without specific studies, this remains a hypothesis.

Factors Influencing Reproducibility of Contrast-Enhanced Imaging

The reproducibility of quantitative data from contrast-enhanced imaging studies, such as Hounsfield Units (HU) in CT scans, is influenced by numerous factors independent of the specific contrast agent used. Understanding and controlling these variables is critical for any longitudinal or multi-center study.

  • Patient-Specific Factors:

    • Cardiac output and blood volume

    • Renal function (clearance rate of the contrast agent)

    • Hydration status

    • Underlying pathology

  • Technical Factors:

    • Scanner Variability: Differences between CT scanners from various manufacturers, and even between different models from the same manufacturer, can lead to variations in HU measurements.[2][3]

    • Acquisition Parameters: Tube voltage (kVp), tube current-time product (mAs), slice thickness, and reconstruction algorithms significantly impact image noise and quantitative values.

    • Injection Protocol: The volume and concentration of the contrast agent, injection rate, and the use of a saline chaser all affect the time-enhancement curve.

  • Post-Processing Factors:

    • Region of Interest (ROI) Placement: Manual delineation of ROIs is a major source of variability.

    • Image Analysis Software: Different software packages may use slightly different algorithms for calculating quantitative parameters.

Experimental Protocol for Assessing Reproducibility

To rigorously assess the reproducibility of this compound-enhanced imaging, a dedicated study is required. The following outlines a generalized experimental protocol based on best practices in quantitative imaging research. This protocol can be adapted for preclinical (animal) or clinical studies.

Objective: To determine the test-retest reliability of quantitative enhancement measurements (e.g., Hounsfield Units) in a specific tissue or region of interest using this compound-enhanced CT imaging.

1. Phantom Study (for technical reproducibility):

  • Phantom: Utilize a standardized phantom containing inserts with known concentrations of this compound. This allows for the assessment of scanner-related variability without the influence of biological factors.[4][5]

  • Scanning: Scan the phantom multiple times on the same scanner (test-retest reliability) and on different scanners (inter-scanner reliability) using a fixed imaging protocol.

  • Analysis: Measure the mean HU values within the inserts and calculate the coefficient of variation (CV) and intraclass correlation coefficient (ICC).

2. In Vivo Study (for biological and technical reproducibility):

  • Subjects: Recruit a cohort of subjects (animal models or human participants) appropriate for the research question.

  • Imaging Protocol:

    • Patient Preparation: Standardize patient hydration and fasting protocols.

    • Contrast Administration: Use a power injector to ensure a consistent injection rate and volume of this compound. A saline chaser is recommended to ensure the full dose reaches the central circulation.

    • CT Acquisition: Employ a standardized CT protocol with fixed parameters (kVp, mAs, slice thickness, reconstruction kernel).

  • Test-Retest Design:

    • Perform two identical this compound-enhanced CT scans on each subject within a short time interval (e.g., 1-2 weeks) to minimize biological changes.

  • Image Analysis:

    • Have at least two independent observers delineate ROIs in the target tissue on all scans to assess inter-observer variability.

    • One observer should repeat the ROI delineation on a subset of scans to determine intra-observer variability.

    • Extract quantitative enhancement metrics (e.g., mean HU, peak enhancement, time to peak).

  • Statistical Analysis:

    • Intraclass Correlation Coefficient (ICC): Calculate the ICC to assess the reliability of the measurements. ICC values are typically interpreted as follows: <0.50 (poor), 0.50-0.75 (moderate), 0.75-0.90 (good), and >0.90 (excellent).[6]

    • Coefficient of Variation (CV): Calculate the CV to express the variability relative to the mean.

    • Bland-Altman Analysis: Use Bland-Altman plots to visualize the agreement between repeated measurements and to identify any systematic bias.

Visualization of Experimental Workflow and Cellular Mechanisms

Experimental Workflow for Reproducibility Assessment

G cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Image Analysis cluster_stats Statistical Analysis subject Subject Recruitment & Consent protocol Standardize Imaging Protocol subject->protocol contrast Prepare this compound protocol->contrast scan1 Scan 1: this compound-Enhanced CT contrast->scan1 interval Time Interval (e.g., 1-2 weeks) scan1->interval scan2 Scan 2: this compound-Enhanced CT interval->scan2 roi ROI Delineation (multiple observers) scan2->roi quant Quantitative Feature Extraction (e.g., HU) roi->quant icc Intraclass Correlation Coefficient (ICC) quant->icc cv Coefficient of Variation (CV) quant->cv bland Bland-Altman Analysis quant->bland

Caption: Workflow for assessing the reproducibility of this compound-enhanced CT.

Potential Cellular Signaling Pathways Affected by Iodinated Contrast Media

While this compound's primary mechanism of action is the physical attenuation of X-rays, iodinated contrast media (ICM) can have biological effects, particularly at high concentrations. These effects are complex and can involve various cellular signaling pathways, primarily related to oxidative stress and cellular injury.[7][8][9] It is important to note that these are general effects of ICM and not necessarily specific to this compound at typical diagnostic doses.

G icm Iodinated Contrast Media (e.g., this compound) ros Reactive Oxygen Species (ROS) Production icm->ros mito Mitochondrial Dysfunction icm->mito vasoconstriction Renal Vasoconstriction icm->vasoconstriction apoptosis Apoptosis ros->apoptosis inflammation Inflammatory Pathways (e.g., NF-κB) ros->inflammation mito->apoptosis injury Cellular Injury apoptosis->injury inflammation->injury vasoconstriction->injury

Caption: Potential cellular effects of high concentrations of iodinated contrast media.

Conclusion

The reproducibility of quantitative imaging biomarkers is paramount for their use in research and clinical practice. While direct evidence for the reproducibility of this compound-enhanced imaging is lacking, this guide provides a framework for understanding the factors that influence reproducibility and a protocol for its assessment. By carefully controlling for technical and biological variables and employing rigorous statistical analysis, researchers can enhance the reliability of their imaging studies. Further research is needed to directly quantify the reproducibility of this compound and other contrast agents to inform the selection of the most appropriate agent for longitudinal and multi-center quantitative imaging studies.

References

Safety Operating Guide

Proper Disposal of Ioxitalamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of ioxitalamic acid are critical for ensuring laboratory safety and minimizing environmental impact. As a widely used iodinated contrast medium, this compound requires specific handling procedures due to its potential health hazards and environmental persistence. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, ensuring compliance with safety regulations and promoting responsible laboratory practices.

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, it is imperative that this substance is not disposed of with household garbage or released into the sewage system.[1] Improper disposal can lead to the contamination of water supplies, where it and other iodinated contrast media (ICM) are difficult to remove and can form toxic disinfection by-products.[2][3]

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its form—whether it is the pure substance, a solution, or a contaminated material.

1. Pure this compound and Concentrated Solutions:

  • Hazardous Waste Collection: Treat pure this compound and any concentrated solutions as hazardous chemical waste.

  • Packaging: Collect the waste in a designated, compatible, and clearly labeled hazardous waste container. Ensure the container is sealed to prevent leaks or spills.

  • Labeling: The hazardous waste label must be filled out completely, including the full chemical name ("this compound") and the associated hazards.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

2. Dilute Aqueous Solutions:

  • Avoid Drain Disposal: Do not dispose of even dilute solutions of this compound down the drain.[1][4]

  • Collection: Collect all dilute solutions in a designated hazardous waste container for aqueous waste.

  • Disposal: Follow the same procedure as for pure substances, arranging for disposal through your institution's EHS office.

3. Contaminated Labware and Personal Protective Equipment (PPE):

  • Solid Waste: Items such as gloves, paper towels, and other disposable materials contaminated with this compound should be collected in a designated hazardous waste bag or container.

  • Empty Containers:

    • Thoroughly empty the container of all contents.

    • The first rinse of the container with a solvent (e.g., water) must be collected and disposed of as hazardous waste.[5]

    • After the initial rinse is collected, the container can be rinsed again and disposed of according to your institution's guidelines for empty chemical containers.

  • Disposal: Dispose of the collected solid waste and initial rinsate as hazardous waste through your EHS office.

4. Unused this compound Product:

  • Recycling Programs: Some manufacturers of iodinated contrast media offer recycling or take-back programs.[2][6][7] These programs facilitate the recovery of iodine, a valuable element.

  • Inquiry: Contact the manufacturer of your this compound product to inquire if they have a recycling or disposal program. This is a preferable option to hazardous waste incineration as it promotes a circular economy.

  • Hospital and Clinical Settings: In clinical settings, unused or leftover this compound may be collected for recycling or used for oral administration preparations to reduce waste.[8]

Key Data on this compound Disposal

ParameterInformationSource
Chemical Name This compound[1][9]
CAS Number 28179-44-4[1]
Hazard Class Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2A, STOT SE 3 (Respiratory Irritation)[1]
Disposal Prohibitions Do not dispose of with household garbage. Do not allow product to reach the sewage system.[1]
Recommended Disposal Dispose of as hazardous waste in accordance with local, regional, national, and international regulations.[1]
Environmental Concern Persistence in the aquatic environment; potential to form toxic disinfection by-products.[2][3]
Alternative Disposal Manufacturer recycling programs for unused product.[2][6][7]

Experimental Protocols Cited

The provided information is based on safety data sheets and environmental guidelines rather than specific experimental protocols for chemical neutralization or degradation. The standard and recommended procedure is collection and disposal via a certified hazardous waste management service.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_substance Pure Substance or Concentrated Solution waste_type->pure_substance   Pure/Conc.    unused_product Unused Product in Original Packaging waste_type->unused_product   Unused    contaminated_materials Contaminated Labware, PPE, or Empty Containers waste_type->contaminated_materials   Contaminated    collect_hw Collect in Designated Hazardous Waste Container pure_substance->collect_hw check_recycling Manufacturer Recycling Program Available? unused_product->check_recycling rinse_container Collect First Rinse as Hazardous Waste contaminated_materials->rinse_container check_recycling->collect_hw No return_to_manufacturer Return to Manufacturer for Recycling check_recycling->return_to_manufacturer Yes ehs_disposal Arrange for Disposal via Environmental Health & Safety (EHS) collect_hw->ehs_disposal rinse_container->ehs_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Ioxitalamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ioxitalamic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

This compound is a substance that requires careful handling due to its potential health hazards. It can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1].

Personal Protective Equipment (PPE)

The appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The required PPE is detailed below.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[2] Always wear two pairs of gloves when compounding, administering, or disposing of the substance.[3]
Eye and Face Protection Safety goggles or a face shieldUse of safety goggles is the minimum requirement.[4] In situations with a high risk of splashing, a face shield should be used in conjunction with goggles.[2]
Body Protection Protective gownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3]
Respiratory Protection RespiratorAn N95 mask may be suitable for low-fume environments. For higher exposure levels, a full-face respirator with acid gas cartridges is necessary.[2] Use in a well-ventilated area is crucial.[5]

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of this compound and prevent accidental exposure.

Handling:

  • Avoid all direct contact with the skin and eyes.[5]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]

  • Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[1]

  • Ensure adequate ventilation during use.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][5]

  • Keep containers tightly sealed and store only in the original receptacle.[1]

  • Short-term storage (days to weeks) should be at 0 - 4°C, while long-term storage (months to years) requires -20°C.[6]

  • Protect from light.[7]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action must be taken.

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.[1][5]
Eye Contact Rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]
Spill Use personal protective equipment.[5] For containment, use an inert absorbent material and dispose of it as hazardous waste in a suitable, closed container.[5] Do not allow the product to enter drains.[5]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Do not dispose of with household garbage or allow it to reach the sewage system.[1]

  • Disposal must be conducted in accordance with all local, regional, national, and international regulations.[1]

  • For empty containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[8]

Visual Guides

The following diagrams provide a visual representation of the safe handling workflow and emergency procedures for this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) b Ensure proper ventilation a->b c Retrieve this compound from storage b->c d Perform experimental work c->d e Decontaminate work surfaces d->e f Dispose of waste in designated hazardous waste container e->f g Doff Personal Protective Equipment (PPE) f->g

Caption: A flowchart illustrating the step-by-step procedure for the safe handling of this compound.

G Emergency Response for this compound Exposure cluster_actions Emergency Response for this compound Exposure cluster_responses Emergency Response for this compound Exposure exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to fresh air Administer artificial respiration if needed inhalation->fresh_air wash_skin Wash with soap and water skin_contact->wash_skin rinse_eyes Rinse with water for 15 mins eye_contact->rinse_eyes rinse_mouth Rinse mouth Do not induce vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical if irritation persists rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: A diagram outlining the immediate first aid actions to be taken in case of accidental exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ioxitalamic acid
Reactant of Route 2
Ioxitalamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.